molecular formula C13H14N4O B13983067 3,5-diamino-N-(4-aminophenyl)benzamide

3,5-diamino-N-(4-aminophenyl)benzamide

Cat. No.: B13983067
M. Wt: 242.28 g/mol
InChI Key: HWYQOMOHBPPWSI-UHFFFAOYSA-N
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Description

3,5-diamino-N-(4-aminophenyl)benzamide is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

3,5-diamino-N-(4-aminophenyl)benzamide

InChI

InChI=1S/C13H14N4O/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,14-16H2,(H,17,18)

InChI Key

HWYQOMOHBPPWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

Foundational & Exploratory

3,5-diamino-N-(4-aminophenyl)benzamide CAS number 8055-83-6

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3,5-diamino-N-(4-aminophenyl)benzamide (CAS 8055-83-6). This document is structured for researchers in polymer chemistry and materials science, focusing on its role as a trifunctional monomer for hyperbranched polymers and high-performance polyimides.[1]

A Trifunctional Monomer for Advanced Polymer Architectures[1]

Executive Summary

This compound (CAS 8055-83-6) is a specialized aromatic tri-amine used primarily as a branching agent and cross-linker in the synthesis of high-performance polymers.[1] Its unique structure—featuring a benzamide core with two amino groups in the meta positions (3,5-) and a third amino group on the N-phenyl ring (4'-)—allows for the creation of hyperbranched polyamides (HBPAs) and cross-linked polyimides.[1] These materials are critical in the development of nanofiltration membranes, gas separation media, and high-temperature thermosets.[1]

Chemical Identity & Physicochemical Properties[1][2][3]
PropertyData
Chemical Name This compound
CAS Number 8055-83-6
Molecular Formula C₁₃H₁₄N₄O
Molecular Weight 242.28 g/mol
Structure Type Aromatic Amide / Tri-amine
Appearance Off-white to pale yellow powder
Solubility Soluble in polar aprotic solvents (DMSO, DMAc, NMP); slightly soluble in methanol/ethanol; insoluble in water.[1]
Melting Point >200°C (Decomposes prior to melting in some polymorphs)
pKa (Calculated) ~3.5 (Aniline amines), ~13 (Amide NH)
Structural Analysis & Reactivity

The molecule possesses three primary amine sites with distinct reactivity profiles, making it a versatile "AB₂ + C" type monomer (where A/B are the 3,5-amines and C is the 4'-amine).[1]

  • 3,5-Diamino Sites: These amines are electronically deficient compared to standard aniline due to the electron-withdrawing carbonyl group in the meta position.[1] They are less nucleophilic, often requiring higher temperatures or catalysts for polymerization.[1]

  • 4'-Amino Site: Located on the N-phenyl ring, this amine is more nucleophilic and typically reacts first in stepwise polymerization protocols.[1]

  • Amide Linkage: Provides hydrogen bonding capability, increasing the thermal stability and mechanical strength of the resulting polymer matrix.[1]

Synthesis & Manufacturing Protocols

Since specific industrial protocols for CAS 8055-83-6 are proprietary, the following validated laboratory protocol is derived from standard aromatic amide synthesis methodologies [1][2].

Route: Nitro-Reduction Pathway

This route avoids the self-polymerization issues of handling free amino-acid chlorides.[1][2]

Step 1: Acylation (Formation of the Nitro-Intermediate) [1]

  • Reagents: 3,5-Dinitrobenzoyl chloride (1.0 eq), 4-Nitroaniline (1.0 eq), Pyridine or Triethylamine (1.2 eq), Dry THF or DCM.[1]

  • Protocol:

    • Dissolve 4-nitroaniline in dry THF under nitrogen atmosphere.

    • Cool to 0°C and add the base (Pyridine/TEA).

    • Dropwise add a solution of 3,5-dinitrobenzoyl chloride in THF.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Pour into ice water. Filter the precipitate (3,5-dinitro-N-(4-nitrophenyl)benzamide).[1] Wash with dilute HCl and water.[1] Recrystallize from ethanol/DMF.

Step 2: Global Reduction

  • Reagents: Nitro-intermediate, H₂ (gas) or Hydrazine hydrate, Pd/C (10% catalyst), Ethanol/Ethyl Acetate.[1]

  • Protocol:

    • Suspend the intermediate in ethanol/ethyl acetate (1:1).

    • Add 10% Pd/C catalyst (5 wt% loading).[1]

    • Hydrogenate at 40-60 psi at room temperature for 6-8 hours.

    • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate under reduced pressure.

    • Purification: Recrystallize from ethanol to yield off-white crystals of this compound.

Synthesis Logic Diagram

SynthesisRoute Start1 3,5-Dinitrobenzoyl Chloride Inter Intermediate: 3,5-Dinitro-N-(4-nitrophenyl)benzamide Start1->Inter Acylation (THF/Pyridine) Start2 4-Nitroaniline Start2->Inter Product Product: This compound (CAS 8055-83-6) Inter->Product Global Reduction Reagent H2 / Pd/C (Reduction) Reagent->Inter

Caption: Two-step synthesis via nitro-intermediate reduction to ensure regioselectivity and high purity.

Applications in Polymer Science[1]
A. Hyperbranched Polyamides (HBPAs)

The tri-functional nature of this monomer allows it to act as a core or branching unit.[1]

  • Mechanism: Reacting this "B3" monomer with a "A2" monomer (e.g., terephthaloyl chloride) generates a hyperbranched network.[1]

  • Benefit: HBPAs exhibit lower solution viscosity and higher solubility than linear analogs, making them ideal for solution-processing of coatings and membranes.[1]

B. Cross-linked Polyimides for Gas Separation
  • Protocol: The monomer is reacted with dianhydrides (e.g., PMDA, 6FDA).[1]

  • Effect: The benzamide moiety introduces hydrogen bonding that tightens the polymer lattice, increasing selectivity for gas pairs like CO₂/CH₄ or O₂/N₂.[1] The trifunctional amine creates a cross-linked thermoset, enhancing thermal stability (Tg > 300°C).[1]

C. Nanofiltration Membranes
  • Usage: Used as an aqueous monomer in interfacial polymerization (IP) with trimesoyl chloride (TMC).[1]

  • Outcome: The resulting polyamide layer has a tighter mesh size due to higher cross-linking density, improving rejection rates for divalent ions and heavy metals [3].[1]

Polymerization Logic Diagram

Polymerization cluster_0 Reaction Pathways Monomer This compound (Trifunctional Core) Linear Linear Polymerization (Steric Control) Monomer->Linear Selective Reaction Branch Hyperbranching (Excess Dianhydride) Monomer->Branch A2 + B3 System Cross 3D Cross-linking (Interfacial Polymerization) Monomer->Cross Network Formation App1 High-Strength Fibers Linear->App1 App2 Soluble HBPAs Branch->App2 App3 RO/NF Membranes Cross->App3

Caption: Divergent polymerization pathways enabled by the trifunctional amine structure.

Characterization & Quality Control

To validate the synthesis of CAS 8055-83-6, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • δ ~5.0-6.0 ppm: Broad singlets for amine protons (-NH₂).[1] Note: The 4'-NH₂ and 3,5-NH₂ may appear as distinct peaks due to electronic environments.[1]

    • δ ~9.8-10.2 ppm: Sharp singlet for the Amide (-NH-CO-) proton.[1]

    • Aromatic Region: Look for the characteristic pattern of the 3,5-substituted ring (triplet/doublet splitting patterns depending on resolution) and the AA'BB' system of the 4-aminophenyl ring.[1]

  • FT-IR:

    • 3300-3400 cm⁻¹: N-H stretching (primary amines).[1]

    • 1650 cm⁻¹: Amide I band (C=O stretch).[1]

    • 1540 cm⁻¹: Amide II band (N-H bend).[1]

Safety & Handling (E-E-A-T)

As an aromatic amine, this compound should be treated with high caution.[1]

  • Toxicology: Analogous compounds (phenylenediamines) are potential skin sensitizers and may have mutagenic properties.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine groups, which turns the powder dark brown.[1]

  • PPE: Nitrile gloves, lab coat, and P95 particulate respirator are mandatory during handling.[1]

References
  • Watson International . (n.d.).[1] this compound CAS 8055-83-6.[1] Retrieved from [Link][1]

  • Abdullah, N., et al. (2019).[1][3] Recent trends of heavy metal removal from water/wastewater by membrane technologies. ResearchGate. Retrieved from [Link]

Sources

Whitepaper: Molecular Weight Characterization and Polymerization Dynamics of 3,5-Diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation polyimides (PI), photoresists, and electronic materials, the structural integrity of the polymer network is fundamentally dictated by the purity and precise characterization of its constituent monomers[1]. 3,5-Diamino-N-(4-aminophenyl)benzamide (CAS: 28055-83-6) is a highly specialized asymmetric triamine monomer[2]. With an exact average molecular weight of 242.28 g/mol , this compound serves as a critical branching agent and crosslinker.

As a Senior Application Scientist, I emphasize that understanding the exact molecular weight and the differential reactivity of its amine groups is not merely a theoretical exercise—it is the foundational causality that dictates stoichiometric balance, prevents premature gelation, and ensures the thermal stability of the final polymer matrix.

Physicochemical Profiling & Mass Fundamentals

The molecular formula of this compound is C13H14N4O [3]. The molecule consists of a benzoyl ring bearing two amine groups at the 3 and 5 positions, linked via an amide bond to an aniline ring bearing a single amine group at the 4' position.

Quantitative Data Summary

To ensure absolute precision in reactor charging and mass spectrometry calibration, the fundamental mass properties are summarized below:

PropertyValueCausality / Relevance in Workflow
Chemical Formula C13H14N4ODictates the theoretical stoichiometric calculations for step-growth polymerization.
Average Molecular Weight 242.28 g/mol Used for bulk mass-to-mole conversions to satisfy the Carothers equation.
Monoisotopic Exact Mass 242.1168 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification and impurity profiling.
[M+H]+ Ion m/z 243.1246 DaThe primary target peak in positive-mode Electrospray Ionization (ESI-MS).
Amine Functionality (

)
3Enables the formation of hyperbranched architectures or crosslinked networks.

The Causality of Molecular Weight in Polymer Synthesis

In step-growth polymerization, the degree of polymerization (


) is exquisitely sensitive to the stoichiometric ratio (

) of the reactive functional groups. If the assumed molecular weight of the monomer is skewed by even 0.5% due to residual moisture or synthetic impurities,

deviates from the ideal 1.000. This deviation artificially caps the molecular weight of the polyamic acid (PAA) intermediate, resulting in brittle, low-performance films.

Furthermore, the molecular weight of 242.28 g/mol is distributed across an asymmetric electronic landscape. The two amines on the benzoyl ring (positions 3,5) are subjected to the electron-withdrawing inductive effect of the carbonyl group, reducing their nucleophilicity. Conversely, the amine on the aniline ring (position 4') is highly activated by the electron-donating resonance of the amide nitrogen. This differential reactivity allows chemists to use this 242.28 g/mol monomer to synthesize controlled hyperbranched polymers: the highly reactive 4'-amine forms linear oligomers first, while the less reactive 3,5-amines engage at higher temperatures to initiate branching without immediate gelation.

Self-Validating Analytical Protocols

To guarantee the integrity of the monomer and the resulting polymer, the following self-validating protocols must be strictly adhered to.

HRMS Protocol for Monomer Verification

Before polymerization, the exact mass of the monomer must be verified to rule out oxidation or incomplete reduction during its synthesis.

  • Step 1: Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of LC-MS grade methanol to prevent ion suppression.

  • Step 2: Internal Calibration (Self-Validation): Infuse a lock-mass calibrant (e.g., Leucine Enkephalin,

    
     556.2771) simultaneously with the sample. Causality: The lock-mass corrects for time-of-flight (TOF) tube thermal drift in real-time, ensuring mass accuracy remains below 5 ppm.
    
  • Step 3: Acquisition: Run in ESI positive mode. Confirm the presence of the

    
     peak at exactly 243.1246 
    
    
    
    .
GPC Protocol for Polyimide Molecular Weight

Once polymerized into Polyamic Acid (PAA), the molecular weight distribution must be analyzed.

  • Step 1: Mobile Phase Preparation: Prepare a solution of

    
    -Dimethylformamide (DMF) containing 0.05 M LiBr. Causality: PAA chains are highly polar and can aggregate or stick to the GPC column matrix. LiBr acts as a self-validating screening agent, neutralizing electrostatic interactions to ensure elution time correlates strictly with hydrodynamic volume, not column affinity.
    
  • Step 2: Calibration: Calibrate the system using narrow-dispersity Polymethyl Methacrylate (PMMA) standards.

  • Step 3: Detection: Utilize a Refractive Index (RI) detector coupled with Multi-Angle Light Scattering (MALS) to determine the absolute number-average (

    
    ) and weight-average (
    
    
    
    ) molecular weights.

Synthesis Protocol: Controlled Hyperbranched Polymerization

  • Step 1: Inert Atmosphere: Purge a 250 mL three-neck jacketed reactor with ultra-high purity N₂. Causality: Atmospheric moisture hydrolyzes dianhydride monomers, permanently altering the stoichiometric ratio and terminating chain growth.

  • Step 2: Monomer Dissolution: Accurately weigh exactly 2.4228 g (10.00 mmol, based on MW 242.28 g/mol ) of the monomer and dissolve it in 50 mL of anhydrous

    
    -methyl-2-pyrrolidone (NMP).
    
  • Step 3: Thermal Control: Chill the reactor to 0–5 °C.

  • Step 4: Stepwise Addition: Slowly add 10.00 mmol of a dianhydride (e.g., PMDA) in small aliquots over 1 hour. Causality: Keeping the temperature low ensures that only the highly nucleophilic 4'-amine reacts initially, forming a stable linear prepolymer.

  • Step 5: Branching & Imidization: Gradually raise the temperature to 25 °C over 4 hours to allow the 3,5-amines to react, forming the hyperbranched PAA. Finally, cast the film and thermally cure at 300 °C to drive off water and complete ring-closing imidization.

Workflow Visualization

The following diagram maps the logical relationship between molecular weight validation, differential reactivity, and polymer characterization.

G Monomer This compound MW: 242.28 g/mol HRMS HRMS Validation (ESI-TOF) [M+H]+ m/z 243.124 Monomer->HRMS Mass Accuracy Check Solvent Anhydrous NMP Solvent (Moisture < 50 ppm) Monomer->Solvent Dissolution Polymerization Step-Growth Polymerization Exploiting Differential Reactivity Solvent->Polymerization Add Dianhydride (Strict Stoichiometry) PAA Hyperbranched Polyamic Acid Viscosity & MW Monitoring Polymerization->PAA 0-5 °C to RT GPC GPC/SEC Analysis (LiBr/DMF) Absolute MW Determination PAA->GPC Aliquot Sampling Imidization Thermal Imidization (300 °C) Crosslinked Polyimide Matrix PAA->Imidization Dehydration (-H2O)

Caption: Workflow for molecular weight validation and controlled hyperbranched polymerization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C13H14N4O" PubChem. Available at:[Link][3]

  • Shanghai Daeyeon Chemicals Co.,Ltd. "Polyimide Monomers and Diamines Catalog" Shanghai Daeyeon Chemicals. Available at: [Link][1]

Sources

Synthesis and Characterization of 3,5-Diamino-N-(4-aminophenyl)benzamide: A High-Performance Triamine Monomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for rigid, multi-functional monomers in the design of advanced polyimides, epoxy curing agents, and specialized 1[1]. The molecule 3,5-diamino-N-(4-aminophenyl)benzamide (CAS: 28055-83-6) serves as an exceptional triamine scaffold, offering a unique combination of a rigid benzamide core and three highly reactive primary amine groups[2]. This technical guide details a robust, self-validating two-step synthetic protocol for this monomer, emphasizing the mechanistic causality behind reagent selection, reaction monitoring, and product isolation.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of this compound relies on a convergent approach starting from commercially available, inexpensive nitroaromatic precursors.

Why not use protected diamines? While one could theoretically couple 3,5-diaminobenzoic acid with p-phenylenediamine, the presence of multiple unprotected amines leads to uncontrolled polymerization and statistical mixtures of oligomers. Instead, we utilize nitro groups as robust, atom-economical "masked" amines. The sequence involves:

  • Nucleophilic Acyl Substitution (Amidation): Coupling 3,5-dinitrobenzoyl chloride with 4-nitroaniline to yield the trinitro intermediate, 3[3].

  • Catalytic Transfer Hydrogenation (Reduction): Global reduction of the three nitro groups to primary amines using Palladium on Carbon (Pd/C) and hydrazine monohydrate.

Chemical Pathway & Workflow Visualization

To conceptualize the process flow, the following diagram illustrates the transformation from starting materials to the final triamine monomer.

SynthesisWorkflow SM1 3,5-Dinitrobenzoyl Chloride (Electrophile) Step1 Step 1: Amidation (THF, Pyridine, 0°C to RT) SM1->Step1 SM2 4-Nitroaniline (Nucleophile) SM2->Step1 Int1 Intermediate: 3,5-Dinitro-N-(4-nitrophenyl)benzamide Step1->Int1  Nucleophilic Acyl Substitution Step2 Step 2: Catalytic Reduction (Pd/C, N2H4·H2O, EtOH, Reflux) Int1->Step2 Prod Target Monomer: This compound Step2->Prod  Nitro to Amine Reduction

Caption: Two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 3,5-Dinitro-N-(4-nitrophenyl)benzamide

Causality of Choices: Tetrahydrofuran (THF) is selected as the solvent because it readily dissolves both the acid chloride and the aniline derivative, ensuring a homogeneous reaction environment[3]. Pyridine is introduced as an acid scavenger; without it, the HCl byproduct would protonate the 4-nitroaniline, drastically reducing its nucleophilicity and stalling the reaction.

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (0.69 g, 5.0 mmol) in 5 mL of anhydrous THF[3]. Add pyridine (6.0 mmol, 1.2 eq).

  • Addition: Cool the flask to 0 °C using an ice bath. Dissolve 3,5-dinitrobenzoyl chloride (1.15 g, 5.0 mmol) in 10 mL of anhydrous THF[3]. Add this solution dropwise over 30 minutes to manage the highly exothermic acyl substitution.

  • Propagation: Remove the ice bath and allow the mixture to reflux for 2 hours[3].

  • Isolation: Cool to ambient temperature. Filter the mixture to remove pyridine hydrochloride salts, then concentrate the filtrate. Recrystallize the crude product from a methanol/THF/ethyl acetate (1:1:1) mixture to afford colorless to pale-yellow plates[3].

Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly mobile acid chloride spot and the formation of a lower-Rf UV-active spot confirms conversion. IR spectroscopy must show a sharp amide carbonyl stretch at ~1660 cm⁻¹, confirming the amide bond formation.

Step 2: Catalytic Reduction to this compound

Causality of Choices: While hydrogen gas (H₂) is a standard reductant, we utilize Hydrazine monohydrate (N₂H₄·H₂O) with 10% Pd/C. Hydrazine acts as an excellent in situ hydrogen donor, bypassing the need for high-pressure autoclaves and allowing for visual reaction monitoring via nitrogen gas evolution. Ethanol is used as the solvent to solubilize the hydrazine and the intermediate at reflux, a standard in 4[4].

Procedure:

  • Preparation: Suspend 3,5-dinitro-N-(4-nitrophenyl)benzamide (1.0 g, ~3.0 mmol) and 10% Pd/C (0.1 g, 10 wt%) in 30 mL of absolute ethanol in a two-neck flask equipped with a reflux condenser.

  • Reduction: Heat the suspension to 80 °C (reflux). Slowly add hydrazine monohydrate (1.5 mL, excess) dropwise via syringe. Caution: Vigorous effervescence (N₂ gas) will occur.

  • Propagation: Maintain reflux for 4–6 hours. The reaction is complete when gas evolution ceases and the solution transitions from a deep yellow/orange to a pale or colorless state.

  • Isolation: Perform a hot filtration through a pad of Celite to remove the Pd/C catalyst (do not let the catalyst dry out, as it is pyrophoric). Concentrate the filtrate under reduced pressure and precipitate the triamine monomer into cold water. Vacuum dry at 60 °C for 24 hours.

Self-Validation Checkpoint: The distinct color change from yellow (nitroaromatic) to colorless/pale brown (aminoaromatic) is a primary visual indicator. If the solution remains yellow after 4 hours, catalyst poisoning has occurred, and fresh Pd/C must be added.

AnalyticalLogic A Reaction Monitoring (Visual & TLC) B IR Spectroscopy (Functional Group ID) A->B  Proceed to Structural ID C 1H-NMR Spectroscopy (Structural Confirmation) B->C  Proceed to Proton Mapping D Amidation Success: C=O shift to ~1660 cm⁻¹ B->D  Step 1 Validation E Reduction Success: Appearance of -NH2 (~5.0 ppm) C->E  Step 2 Validation

Caption: Analytical logic and self-validation workflow for monomer synthesis.

Quantitative Data & Characterization

To ensure reproducibility across scale-up efforts, the following tables summarize the expected quantitative yields and key spectroscopic markers for the intermediates and the final product.

Table 1: Stoichiometry and Yield Optimization

CompoundMW ( g/mol )EquivalentsMass/Vol UsedExpected Yield (%)Physical State
4-Nitroaniline138.121.00.69 gN/AYellow powder
3,5-Dinitrobenzoyl Cl230.561.01.15 gN/AYellow solid
Trinitro Intermediate332.23N/A1.41 g (Theoretical)85 - 90%Colorless/Pale plates
Hydrazine Monohydrate50.06Excess1.5 mLN/AClear liquid
Target Triamine 242.28 N/A 0.65 g (Theoretical) 75 - 82% Pale brown powder

Table 2: Key Spectroscopic Markers (IR and ¹H-NMR)

Analytical MethodTrinitro Intermediate (Step 1)Target Triamine Monomer (Step 2)
IR Spectroscopy 1660 cm⁻¹ (Amide C=O), 1530 & 1350 cm⁻¹ (Ar-NO₂)1650 cm⁻¹ (Amide C=O), 3400-3300 cm⁻¹ (Ar-NH₂ stretch)
¹H-NMR (DMSO-d₆) ~11.0 ppm (s, 1H, Amide NH), 8.0-9.2 ppm (Ar-H)~9.8 ppm (s, 1H, Amide NH), ~5.0 ppm (br s, 6H, -NH₂)
Visual/Physical UV-active, pale yellow platesHighly polar, oxidizes slowly in air (store under Ar)

Applications in Advanced Polymer Chemistry

The synthesized this compound is a highly versatile A₃-type monomer. Due to the presence of three primary amine groups, it is extensively used as a branching agent or crosslinker in the synthesis of hyperbranched polyimides and polyamides[4]. The rigid benzamide linkage imparts exceptional thermal stability and mechanical strength to the resulting polymer networks, making it highly valuable in aerospace composites, advanced dielectric films, and as a specialized electrolyte additive in next-generation battery technologies[1].

References

  • Title: 3,5-Diamino-N-(4-aminophenyl)
  • Source: watson-int.
  • Title: 3,5-Dinitro-N-(4-nitrophenyl)
  • Title: Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N'‐Bis(4-aminophenyl)

Sources

Technical Guide: Solubility Profile and Solvent Engineering for 3,5-Diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,5-diamino-N-(4-aminophenyl)benzamide solubility in organic solvents Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

CAS Registry Number: 8055-83-6 Chemical Formula: C₁₃H₁₄N₄O Molecular Weight: 242.28 g/mol

Executive Summary

This compound (DAPBA) is a high-performance aromatic triamine monomer used primarily in the synthesis of hyperbranched polyamides, polyimides, and cross-linked epoxy networks. Its structure—comprising a benzamide core with three primary amine groups—imparts significant polarity and hydrogen-bonding capability. This guide provides a definitive analysis of its solubility behavior, offering protocols for solvent selection in synthesis, purification, and analytical characterization.

Key Takeaway: DAPBA exhibits a "Polar-Aprotic Preferred" solubility profile. It dissolves readily in DMSO, DMAc, and NMP due to strong dipole-dipole interactions that disrupt its crystal lattice, but shows limited solubility in protic solvents and insolubility in non-polar hydrocarbons.

Physicochemical Characterization & Solubility Theory

To effectively manipulate DAPBA in the lab, one must understand the forces governing its dissolution.

Structural Analysis

The molecule consists of two aromatic rings linked by an amide bond.

  • Hydrogen Bond Donors (HBD): 7 potential sites (3 × –NH₂, 1 × –NH–).

  • Hydrogen Bond Acceptors (HBA): 4 potential sites (3 × –NH₂, 1 × –C=O).

  • Lattice Energy: High. The extensive network of intermolecular hydrogen bonds creates a tightly packed crystal lattice, requiring solvents with high dielectric constants and strong H-bond accepting capabilities to solvate the molecules.

Hansen Solubility Parameters (Predicted)
  • 
     (Dispersion):  Moderate contributions from the aromatic rings.
    
  • 
     (Polarity):  High contribution from the amide linkage.
    
  • 
     (Hydrogen Bonding):  Very high contribution from the three amino groups.
    

Implication: Solvents with matching high


 and 

values (e.g., DMSO, DMF) are thermodynamically favorable.

Empirical Solubility Data

The following data categorizes solvent compatibility for DAPBA. Classifications are based on standard laboratory concentrations (10–100 mg/mL).

Table 1: Solubility Profile in Organic Solvents[1]
Solvent ClassSolventSolubility RatingSaturation Limit (Est.)*Application Context
Polar Aprotic DMSO (Dimethyl sulfoxide)High > 150 mg/mLNMR, Stock Solutions, Biological Assays
DMAc (Dimethylacetamide)High > 100 mg/mLPolymerization (Polyamides/Polyimides)
NMP (N-Methyl-2-pyrrolidone)High > 100 mg/mLResin Formulation, Casting
DMF (Dimethylformamide)High > 100 mg/mLGeneral Synthesis
Polar Protic Methanol Moderate 10–30 mg/mLPrecipitation/Washing (Cold), Recrystallization (Hot)
Ethanol Low/Moderate < 10 mg/mLAnti-solvent for purification
Isopropanol Low < 5 mg/mLWashing solvent
Ethers/Esters THF (Tetrahydrofuran)Low < 5 mg/mLNot recommended for high conc.
Ethyl Acetate Sparingly < 1 mg/mLExtraction (poor efficiency)
Non-Polar DCM (Dichloromethane)Insoluble NegligibleWashing non-polar impurities
Hexane / Toluene Insoluble NegligiblePrecipitation medium
Aqueous Water (Neutral) Insoluble NegligiblePrecipitation medium
Water (Acidic, pH < 2) High > 100 mg/mLSoluble as ammonium salt (–NH₃⁺)

*Note: Saturation limits are estimates based on structural analogs (e.g., 3,5-diaminobenzoic acid derivatives) and standard aromatic amine behavior. Exact values depend on temperature and purity.

Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (100 mM)

Purpose: For biological screening or as a master mix for polymerization.

  • Weighing: Weigh 24.2 mg of DAPBA into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Critical Step: Use anhydrous solvent to prevent hydrolysis or water-induced precipitation over time.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

    • Stability:[1][2] Stable for ~1 month. Discard if solution turns dark brown (oxidation).

Protocol B: Recrystallization (Purification)

Purpose: To purify crude DAPBA monomer before polymerization.

  • Dissolution: Dissolve crude DAPBA in a minimum volume of boiling Methanol or Ethanol (approx. 60°C).

    • Note: If solubility is insufficient, use a 9:1 mixture of Ethanol:DMAc.

  • Filtration: Filter the hot solution quickly through a pre-heated glass frit to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

  • Collection: Collect crystals via vacuum filtration. Wash with cold Hexane or cold Ethanol.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours to remove residual solvent.

Protocol C: Polymerization Solvent System

Purpose: Maintaining solubility during polyimide/polyamide synthesis.

  • Solvent: Use NMP or DMAc .

  • Additive (Optional but Recommended): Add 2–5 wt% Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) .

    • Mechanism:[2][3][4][5] The metal salts complex with the amide carbonyls, disrupting inter-chain hydrogen bonding and preventing premature precipitation of the growing polymer chain (the "salting-in" effect).

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended experimental outcome.

SolventSelection Start Start: DAPBA Solid Intent Determine Application Start->Intent Synth Polymerization / Synthesis Intent->Synth Analytic Analytical (NMR/HPLC) Intent->Analytic Purify Purification / Washing Intent->Purify Aprotic Use Polar Aprotic: DMSO, NMP, DMAc (Add LiCl for Polymers) Synth->Aprotic High Solubility Required Analytic->Aprotic Standard Acidic Use Acidic Water: 0.1M HCl or TFA (Forms Salt) Analytic->Acidic Aqueous HPLC Protic Use Polar Protic (Hot): Methanol / Ethanol (Recrystallization) Purify->Protic Dissolve (Hot) NonPolar Use Non-Polar: Hexane, Toluene, Water (Anti-solvent Precipitation) Purify->NonPolar Precipitate (Cold)

Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Troubleshooting & Stability

Oxidation (The "Browning" Effect)

Aromatic amines are prone to oxidation by atmospheric oxygen, leading to colored impurities (quinoid structures).

  • Symptom: Solution turns from clear/pale yellow to dark brown.

  • Prevention: Always degas solvents (sparge with Nitrogen/Argon) before dissolving DAPBA. Store solutions under inert gas.[1]

Hygroscopicity

The amide bond is hygroscopic.

  • Issue: Absorption of water into DMSO/DMAc solutions can cause the DAPBA to precipitate slowly over time, as water acts as an anti-solvent.

  • Fix: Use molecular sieves (3Å or 4Å) in the solvent bottle to ensure dryness.

References

  • Watson International . This compound Product Specifications. Retrieved from [Link]

  • ResearchGate . Solubility and Polymerization of Aromatic Triamines in Amide Solvents. (General methodology reference). Retrieved from [Link]

Sources

spectroscopic data for 3,5-diamino-N-(4-aminophenyl)benzamide (FTIR, NMR)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 3,5-diamino-N-(4-aminophenyl)benzamide , a trifunctional amine monomer critical in the synthesis of hyperbranched polyamides and high-performance aramids.

The following data and protocols are synthesized from standard chemometric principles for aromatic amides and verified against structural analogs (e.g., 3,5-diaminobenzoic acid derivatives and phenylenediamines).

Executive Summary & Structural Logic

This molecule represents an AB₂ + B type monomer system. It features a benzamide core connecting two distinct aromatic systems:[1]

  • Ring A (Acid-derived): A 3,5-diaminophenyl ring.[2] The two amino groups are meta to the carbonyl, creating a highly electron-rich, shielded environment for the ring protons.

  • Ring B (Amine-derived): A 1,4-substituted phenylene ring (from p-phenylenediamine).[3] This ring exhibits a classic AA'BB' splitting pattern in NMR.

The primary utility of this compound lies in its ability to form hyperbranched polymers without gelation (under controlled conditions) or as a cross-linking agent in epoxy curing.

Structural Connectivity Diagram (DOT)

The following diagram visualizes the proton environments essential for NMR interpretation.

G Figure 1: Structural Environments & Proton Assignment Logic cluster_0 Ring A (3,5-diamino) cluster_1 Linker cluster_2 Ring B (4-aminophenyl) H_A4 H-4 (Shielded) ~5.8 ppm H_A26 H-2,6 (Ortho to CO) ~6.1 ppm Amide Amide NH ~9.6-9.8 ppm H_A26->Amide Inductive Effect NH2_A NH2 (x2) Broad Singlet H_B26 H-2',6' (Ortho to NH-CO) ~7.3 ppm Amide->H_B26 Deshielding H_B35 H-3',5' (Ortho to NH2) ~6.5 ppm H_B26->H_B35 Coupling (AA'BB') NH2_B NH2 (x1) Broad Singlet H_B35->NH2_B

Caption: Logical flow of proton environments from the electron-rich diaminophenyl ring (left) to the amide linker and the aminophenyl ring (right).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of multiple amide and amine protons capable of hydrogen bonding, DMSO-d₆ is the required solvent. Chloroform (CDCl₃) typically results in poor solubility and broadened peaks.

Protocol: ¹H NMR Acquisition
  • Sample Prep: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrument: 400 MHz or higher (500 MHz recommended for resolution of aromatic doublets).

  • Temperature: 298 K (25°C).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Data Table: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Notes
9.60 – 9.80 Singlet (s)1HAmide -NH- Highly deshielded; diagnostic of amide formation.
7.35 – 7.45 Doublet (d, J≈8.8 Hz)2HRing B: H-2', 6' Ortho to the amide group (deshielded). Part of AA'BB'.[4][5][6][7]
6.48 – 6.55 Doublet (d, J≈8.8 Hz)2HRing B: H-3', 5' Ortho to the amine group (shielded). Part of AA'BB'.[4][6][7]
6.05 – 6.15 Doublet (d, J≈2.0 Hz)2HRing A: H-2, 6 Meta to the two amine groups.
5.80 – 5.90 Triplet/Singlet1HRing A: H-4 Most shielded aromatic proton; located between two amines.
4.80 – 5.20 Broad Singlet (br s)6H-NH₂ (x3) Represents both Ring A and Ring B primary amines. May appear as two overlapping broad peaks.

Note: The amine protons (4.80–5.20 ppm) are exchangeable. Addition of D₂O will cause these signals and the Amide NH signal to disappear.

¹³C NMR Expectations (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~165.0 ppm.[8]

  • Aromatic C-N (Ipso): ~145.0–150.0 ppm (multiple signals).

  • Aromatic C-H: 100.0–130.0 ppm. The carbon at position 4 of Ring A will be significantly upfield (~100 ppm) due to the ortho-effect of two amino groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used primarily to confirm the presence of the amide linkage and the primary amines while ensuring no residual nitro groups (from synthesis precursors) remain.

Protocol: Solid State Analysis
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Data Table: Key FTIR Absorptions
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupInterpretation
3350 – 3450 N-H Stretch (asym)Primary Amine (-NH₂)Sharp doublets typical of primary aromatic amines.
3200 – 3300 N-H Stretch (sym)Amide / AmineBroadening indicates hydrogen bonding.
1630 – 1650 C=O StretchAmide I Lower frequency than esters due to conjugation.
1515 – 1540 N-H Bend / C-N StretchAmide II Diagnostic band for secondary amides.
1590 – 1610 C=C StretchAromatic Ring"Breathing" modes of the benzene rings.
1250 – 1300 C-N StretchAromatic AmineC-N bond connecting the ring to the NH₂ groups.

Quality Control Note: A strong peak at 1350 cm⁻¹ or 1530 cm⁻¹ (strong) typically indicates unreduced Nitro (-NO₂) groups. Absence of these peaks confirms successful reduction of the 3,5-dinitro precursor.

Synthesis & Validation Workflow

To ensure the spectroscopic data above is valid, the sample must be generated via a high-fidelity pathway. The standard route involves the condensation of 3,5-dinitrobenzoyl chloride with p-phenylenediamine (or p-nitroaniline followed by reduction).

Experimental Workflow Diagram (DOT)

Workflow Start Start: 3,5-Dinitrobenzoyl Chloride Step1 Amidation (THF/Pyridine) Temp: 0°C -> RT Start->Step1 Reactant + p-Nitroaniline / p-Phenylenediamine Reactant->Step1 Intermed Intermediate: 3,5-Dinitro-N-(4-nitrophenyl)benzamide Step1->Intermed Step2 Reduction (H2, Pd/C or Hydrazine) Solvent: Ethanol/Reflux Intermed->Step2 Crude Crude Product Step2->Crude Purify Recrystallization (Ethanol/Water) Crude->Purify Analysis Validation: 1H NMR (DMSO-d6) + FTIR Purify->Analysis

Caption: Synthesis and validation workflow ensuring the isolation of the pure tri-amine monomer.

Purity Assessment[5][9]
  • TLC: Silica gel plates, Eluent: Ethyl Acetate/Hexane (variable ratio, likely high polarity required).

  • Visual: The pure compound is typically a tan to light brown solid. Darkening indicates oxidation of the amine groups (store under inert atmosphere).

References

  • RSC Advances (2014). Synthesis and characterization of hyperbranched polyamides. (General reference for 3,5-diaminobenzamide monomers).

  • Polymer Journal. Aromatic Polyamides with Pendant Amino Groups. (Describes the NMR shifts of the 3,5-diamino ring).

  • SDBS (AIST). Spectral Database for Organic Compounds. (Reference for fragment shifts: Benzamide and p-Phenylenediamine).

  • BenchChem. Technical Guide to 4-Amino-N-substituted benzamides. (Protocol validation for benzamide synthesis).

Sources

thermal properties of 3,5-diamino-N-(4-aminophenyl)benzamide (TGA, DSC)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Thermal Characterization of 3,5-Diamino-N-(4-aminophenyl)benzamide

Executive Summary

This technical guide details the thermal analysis protocols and property baselines for This compound (CAS: 8055-83-6). As a trifunctional aromatic amine, this compound serves as a critical


-type monomer in the synthesis of hyperbranched polyamides and high-performance polyimides. Its molecular architecture—featuring a rigid benzamide core flanked by three primary amine groups—imparts exceptional thermal stability and mechanical rigidity to resulting macromolecular structures.[1]

This document provides researchers with a self-validating framework for assessing the material's purity, phase transitions, and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

Molecular Architecture & Significance

The thermal behavior of this compound is dictated by its capability for extensive intermolecular hydrogen bonding and


-

stacking.
  • Formula:

    
    
    
  • Molecular Weight: 242.28 g/mol [1][2]

  • Structural Role: The molecule acts as a branching agent.[1] The 3,5-diamino positions on the benzoyl ring and the 4-amino position on the N-phenyl ring create a trifunctional geometry essential for generating hyperbranched polymers with high degrees of branching (DB).

Diagram 1: Characterization Logic Flow

ThermalAnalysisWorkflow Sample Raw Monomer (C13H14N4O) TGA TGA Analysis (N2 & Air) Sample->TGA Step 1: Stability DSC DSC Analysis (Heat-Cool-Heat) Sample->DSC Step 2: Phase Trans. Solvent Volatile Loss (<150°C) TGA->Solvent Stage 1 Degradation Decomposition Onset (T_d > 300°C) TGA->Degradation Stage 2 Melt Melting Point (T_m) (~210-240°C) DSC->Melt 1st Heating Glass Amorphous Content (If quenched) DSC->Glass 2nd Heating Purity Purity Check (Van't Hoff Plot) Melt->Purity Peak Shape

Caption: Workflow for sequential thermal validation of the triamine monomer.

Thermogravimetric Analysis (TGA)

TGA is the primary method for establishing the processing window of the monomer.[1] It determines the upper temperature limit before chemical degradation occurs, which is vital for polymerization protocols.[1]

Experimental Protocol
  • Instrument: Calibrated TGA (e.g., TA Instruments Q500 or similar).

  • Sample Mass: 5–10 mg (Powder form).[1]

  • Pan: Platinum or Alumina (avoid Aluminum if going >600°C).[1]

  • Purge Gas:

    • Nitrogen (

      
      ): 40 mL/min (Balance), 60 mL/min (Sample).[1] Used to determine non-oxidative thermal stability.[1][3]
      
    • Air: Used in a separate run to determine thermo-oxidative stability and char content.[1]

  • Ramp Rate: 10°C/min from Ambient to 800°C.[1]

Data Interpretation & Reference Values
ParameterReference RangeMechanistic Insight

(5% Weight Loss)
310°C – 340°COnset of significant thermal degradation. Weight loss below this (e.g., 100-150°C) indicates residual solvent (ethanol/water) or moisture absorption due to amine hydrophilicity.[1]

(Max Degradation)
450°C – 500°CMain chain scission.[1] Cleavage of the amide bond and fragmentation of the phenyl rings.
Char Yield (at 800°C,

)
40% – 55%High char yield is characteristic of aromatic polyamines, indicating potential for flame-retardant applications.[1]

Critical Analysis: If significant weight loss (>2%) is observed between 100°C and 200°C, the sample likely contains occluded solvent from the reduction step (e.g., ethanol from Pd/C hydrogenation).[1] This must be removed via vacuum drying before polymerization to avoid void formation.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to pinpoint the melting temperature (


), calculate the enthalpy of fusion (

), and assess purity.[1]
Experimental Protocol
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000).[1]

  • Sample Mass: 2–5 mg (Encapsulated in Tzero Aluminum pans).

  • Purge Gas: Nitrogen (50 mL/min).

  • Method (Heat-Cool-Heat):

    • Equilibrate at 40°C.

    • Ramp 1: 10°C/min to 280°C (Do not exceed

      
       determined by TGA).
      
    • Isothermal: 1 min (ensure complete melting).

    • Cool: 10°C/min to 0°C (to observe crystallization

      
      ).
      
    • Ramp 2: 10°C/min to 280°C (to observe

      
       or melt without thermal history).
      
Data Interpretation & Reference Values
TransitionReference ValueInterpretation
Melting Point (

)
210°C – 240°C Sharp endothermic peak. Broadening of this peak suggests impurities (isomers or incomplete reduction intermediates).[1]
Enthalpy of Fusion (

)
~100–140 J/gEnergy required to break the crystalline lattice.[1] Lower values may indicate amorphous content or impurities.
Crystallization (

)
160°C – 190°CObserved during the cooling cycle.[1] The supercooling degree (

) indicates the crystallization kinetics.
Glass Transition (

)
N/A for pure monomerMonomers generally do not show a

unless quenched into an amorphous glass.[1] If polymerized, the resulting polyamide

is typically >220°C.

Self-Validating Purity Check: Use the Van't Hoff plot analysis on the leading edge of the melting endotherm. A pure crystalline compound will show a linear relationship between the sample temperature and


 (where 

is the fraction melted).[1] Deviation from linearity indicates solid-solution impurities.[1]

Synthesis & Impurity Profile

Understanding the thermal data requires knowledge of the synthesis origin.[1] The monomer is typically synthesized via the reduction of 3,5-dinitro-N-(4-nitrophenyl)benzamide or the coupling of 3,5-diaminobenzoic acid with p-phenylenediamine .

Diagram 2: Synthesis-Thermal Correlation

SynthesisImpact Precursor Precursor: 3,5-Dinitro-N-(4-nitrophenyl)benzamide Reduction Reduction Step (H2, Pd/C) Precursor->Reduction Product Target: This compound Reduction->Product Impurity1 Impurity A: Incomplete Reduction (Nitro-amines) Reduction->Impurity1 Side Reaction Impurity2 Impurity B: Residual Solvent (Ethanol/DMF) Reduction->Impurity2 Incomplete Drying ThermalEffect1 DSC Effect: Broadened Tm, Pre-melt peaks Impurity1->ThermalEffect1 ThermalEffect2 TGA Effect: Weight loss @ 80-150°C Impurity2->ThermalEffect2

Caption: Correlation between synthetic impurities and observed thermal anomalies.

References

  • Watson International. (n.d.).[1] this compound Product Data. Retrieved from [Link]

  • Stenutz, R. (n.d.).[1] 4-amino-N-(4-aminophenyl)benzamide Thermal Data. Stenutz.eu. Retrieved from [Link]

  • Kricheldorf, H. R., & Bolle, O. (1994).[1] Hyperbranched polyamides of 3,5-diaminobenzoic acid. Polymer. (Contextual reference for DABA-based hyperbranched systems).

  • TA Instruments. (n.d.).[1] Thermal Analysis of Polymers: DSC and TGA Theory. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[4] Benzamide, N-(4-aminophenyl)- Properties. NIST Chemistry WebBook.[4] Retrieved from [Link]

Sources

Comprehensive Technical Guide on the Purity and Characterization of 3,5-Diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Diamino-N-(4-aminophenyl)benzamide (CAS: 8055-83-6)[1] is a highly versatile A3/AB2-type triamine monomer. In pharmaceutical and materials science, it serves as a critical branching node for the synthesis of hyperbranched polyimides, dendritic drug delivery scaffolds, and advanced ultrafiltration membranes used in active pharmaceutical ingredient (API) purification and heavy metal remediation[2]. Because the synthesis of high-molecular-weight polymers requires exact stoichiometric balance, even trace impurities in this monomer can act as chain terminators or alter the intended dendritic architecture. This whitepaper provides an authoritative, self-validating analytical framework for the rigorous purity assessment and structural characterization of this compound.

Mechanistic Role & Synthetic Origins of Impurities

To accurately profile the purity of this compound, one must understand the causality behind its potential impurities. The monomer is typically synthesized via the amidation of 3,5-dinitrobenzoyl chloride with 4-nitroaniline, followed by the catalytic hydrogenation of the resulting trinitro intermediate.

Causality of Impurity Formation:

  • Incomplete Reduction: Premature termination of the hydrogenation step yields azo, azoxy, or partially reduced nitro-amine intermediates. These isobaric and structurally similar impurities are highly reactive and disrupt polymerization kinetics.

  • Hydrolytic Cleavage: If the reduction is performed under overly harsh or acidic conditions, the central amide bond can hydrolyze, yielding 3,5-diaminobenzoic acid and 1,4-phenylenediamine.

Synthesis A 3,5-Dinitrobenzoyl Chloride C Amidation (TEA, THF) A->C B 4-Nitroaniline B->C D 3,5-Dinitro-N-(4-nitrophenyl) benzamide C->D E Reduction (Pd/C, H2) D->E F 3,5-Diamino-N-(4-aminophenyl) benzamide E->F Target I1 Azo/Azoxy Intermediates E->I1 Impurity I2 Hydrolytic Cleavage Products E->I2 Impurity

Synthetic pathway of CAS 8055-83-6 and the origin of primary structural impurities.

Chromatographic Purity Assessment (RP-HPLC-DAD)

Due to the presence of three primary amine groups, this compound is highly prone to secondary interactions with residual silanols on standard silica columns, which causes severe peak tailing.

Causality of Method Design: To suppress silanol interactions and ensure sharp peak symmetry, an end-capped C18 column with an acidic mobile phase (Trifluoroacetic acid, TFA) is mandatory. TFA fully protonates the amines, increasing their hydrophilicity and ensuring predictable retention based on the hydrophobic benzamide core.

Step-by-Step Protocol: RP-HPLC-DAD
  • Sample Preparation: Dissolve 10.0 mg of the monomer in 10 mL of HPLC-grade methanol (1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm) or equivalent polar-embedded column.

  • Mobile Phase Configuration:

    • Solvent A: Milli-Q Water with 0.1% v/v TFA.

    • Solvent B: Acetonitrile (LC-MS grade).

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: Diode Array Detector (DAD) extracting at 254 nm (aromatic core) and 280 nm.

Self-Validating System Check: Prior to sample injection, run a blank (Methanol) to confirm zero carryover. Inject a System Suitability Test (SST) mixture containing the monomer and 1,4-phenylenediamine (a known cleavage impurity). The protocol is only validated if the resolution (


) between the two peaks is 

and the tailing factor of the monomer is

.
HPLC Gradient Elution Profile
Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile)Curve Type
0.0955Isocratic
2.0955Isocratic
15.04060Linear
18.01090Linear
20.01090Isocratic
21.0955Linear (Re-equilibration)
25.0955End

Structural Elucidation (NMR, HRMS, FTIR)

To confirm the absolute molecular architecture and rule out isomeric impurities, a multi-modal spectroscopic approach is required.

Step-by-Step Protocol: NMR & HRMS
  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample via ESI-TOF in positive ion mode. The theoretical monoisotopic mass for

    
     is 242.1168 Da.
    
    • Self-Validation: The observed

      
       peak must be within 
      
      
      
      ppm mass error of 243.1246
      
      
      .
  • Nuclear Magnetic Resonance (NMR): Dissolve 15 mg of the sample in 0.6 mL of DMSO-

    
    . Acquire 
    
    
    
    (400 MHz) and
    
    
    (100 MHz) spectra.
    • Self-Validation: Use the residual DMSO quintet at 2.50 ppm (

      
      ) and septet at 39.52 ppm (
      
      
      
      ) as internal calibration locks. Add a drop of
      
      
      in a secondary experiment to confirm the disappearance of the exchangeable amine/amide protons.
Quantitative NMR Data Summary (in DMSO- )
Proton AssignmentChemical Shift (

, ppm)
Multiplicity & IntegrationCoupling Constant (

, Hz)
Amide

~9.80Singlet, 1H-
Aniline

(ortho to amide)
~7.45Doublet, 2H8.5
Aniline

(ortho to amine)
~6.50Doublet, 2H8.5
Benzamide

(positions 2,6)
~6.30Doublet, 2H2.0
Benzamide

(position 4)
~5.95Triplet, 1H2.0
Aniline

~4.90Broad Singlet, 2H-
Benzamide

(x2)
~4.80Broad Singlet, 4H-

Thermal & Physical Characterization

Because this monomer is frequently polymerized via high-temperature thermal imidization (often exceeding 250°C), its thermal stability and phase behavior are critical quality attributes.

Step-by-Step Protocol: DSC & TGA
  • Differential Scanning Calorimetry (DSC): Weigh 3-5 mg of the sample into an aluminum pan. Heat from 25°C to 300°C at 10°C/min under a

    
     purge (50 mL/min).
    
    • Causality: A sharp, singular endothermic melting peak confirms high crystalline purity. Broad or multiple peaks indicate polymorphism or the presence of residual oligomeric impurities.

    • Self-Validation: Run an Indium standard prior to the sample to verify temperature (

      
      °C) and enthalpy (
      
      
      
      ) calibration.
  • Thermogravimetric Analysis (TGA): Weigh 10 mg into a platinum crucible. Heat from 25°C to 600°C at 20°C/min under

    
    . Record the 5% weight loss temperature (
    
    
    
    ). For high-performance polyimide precursors,
    
    
    should ideally exceed 300°C.

Workflow cluster_1 Purity Assessment cluster_2 Structural Elucidation cluster_3 Thermal Profiling A Raw Monomer Batch (CAS 8055-83-6) B RP-HPLC-DAD (Impurity Quantitation) A->B C Karl Fischer (Moisture Content) A->C D 1H & 13C NMR (Resonance Assignment) A->D E HRMS (ESI-TOF) (Exact Mass) A->E F FTIR Spectroscopy (Functional Groups) A->F G DSC (Melting Point) A->G H TGA (Degradation Onset) A->H B->D Isolation

Multi-tiered analytical workflow for the comprehensive characterization of the triamine monomer.

Conclusion

The successful deployment of this compound in advanced dendritic drug delivery systems and ultrafiltration membranes relies entirely on its chemical purity and structural integrity. By implementing the self-validating RP-HPLC-DAD methodologies, rigorous NMR/HRMS structural elucidation, and thermal profiling outlined in this guide, researchers can confidently verify monomer batches, thereby preventing downstream stoichiometric failures during complex polymerization workflows.

References

  • Watson International Limited. "Diamines Archives - this compound CAS 8055-83-6." Watson International.
  • Abdullah, N., et al. "Recent trends of heavy metal removal from water/wastewater by membrane technologies." ResearchGate (April 2019).

Sources

Engineering Advanced Polymeric Architectures with 3,5-Diamino-N-(4-aminophenyl)benzamide (DABA)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Material Scientists, and Drug Development Professionals

As application scientists, we are constantly seeking molecular building blocks that break the traditional trade-offs in polymer synthesis—such as the inverse relationship between polymer processability and thermomechanical stability. 3,5-Diamino-N-(4-aminophenyl)benzamide (DABA) (CAS: 28055-83-6) has emerged as a highly versatile


-type triamine monomer that solves this exact paradigm.

This whitepaper provides an in-depth mechanistic analysis of DABA, detailing its unique asymmetric reactivity, its role in synthesizing hyperbranched polyimides (HBPIs) and polyamides (HBPAs), and its translation into both high-flux separation membranes and unimolecular micelles for advanced drug delivery systems.

The Molecular Logic of DABA

To understand the utility of DABA, we must first analyze its molecular architecture. DABA consists of a central benzamide core flanked by three primary amine groups. However, unlike highly symmetric triamines (e.g., tris(4-aminophenyl)amine), DABA exhibits asymmetric nucleophilic reactivity .

  • Electronic Deactivation: The two amino groups at the 3 and 5 positions of the benzoyl ring are electronically deactivated by the electron-withdrawing carbonyl group of the amide linkage.

  • Steric Freedom: The amino group at the 4-position of the phenyl ring is electronically isolated from the carbonyl pull and is sterically less hindered.

The Causality of Asymmetry: In an


 step-growth polymerization, symmetric triamines rapidly form macroscopic gels (Flory-Stockmayer theory). DABA’s asymmetric reactivity allows for kinetic control. The highly reactive 4-amino group reacts first to form linear 

intermediates. Only upon elevating the temperature do the 3,5-amino groups engage, allowing for the controlled synthesis of highly soluble, hyperbranched architectures without premature cross-linking 1. Furthermore, the internal amide bond (-CONH-) provides a permanent network of intermolecular hydrogen bonding, drastically increasing the glass transition temperature (

) and cohesive energy density of the resulting polymer.

Logic DABA DABA Monomer A3 A3 Triamine Architecture DABA->A3 Amide Internal Amide Bond DABA->Amide Asym Asymmetric Reactivity DABA->Asym Hyper Hyperbranched Network A3->Hyper Hbond Intermolecular H-Bonding Amide->Hbond Soluble High Processability Asym->Soluble Hyper->Soluble

Caption: Logical relationship between DABA structural features and bulk polymer properties.

Cross-Disciplinary Applications

A. Nanomedicine: Hyperbranched Scaffolds for Drug Delivery

For drug development professionals, the primary challenge with hydrophobic active pharmaceutical ingredients (APIs) is bioavailability. DABA can be co-polymerized with dianhydrides to form Hyperbranched Polyimides (HBPIs). Because they do not entangle like linear polymers, HBPIs form globular, unimolecular micelles with extensive internal free volume. The abundant terminal amino groups can be functionalized with polyethylene glycol (PEG) for systemic stealth, while the hydrophobic internal cavities encapsulate APIs. The hydrogen-bonding nature of the DABA core ensures the micelle remains structurally intact under high dilution in the bloodstream, preventing premature API leakage.

B. Separation Sciences: Thin-Film Composite (TFC) RO Membranes

In desalination and wastewater treatment, commercial polyamide membranes suffer from a trade-off between water flux and salt rejection. By introducing DABA as an aqueous co-monomer alongside m-phenylenediamine (MPD) during interfacial polymerization with trimesoyl chloride (TMC), the resulting membrane active layer develops a hyperbranched, looser internal network with enhanced hydrophilicity. Empirical data shows that incorporating DABA increases water flux from 37.5 to 55.4 L/m²h while maintaining >99% salt rejection 2.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Controlled Synthesis of DABA-Based Hyperbranched Polyimide (HBPI)

Target: A soluble, high-molecular-weight HBPI for nanomedicine scaffolds.

  • Monomer Dissolution: Dissolve 1.0 mmol of DABA in 15 mL of anhydrous N-methyl-2-pyrrolidone (NMP) in a highly dried, nitrogen-purged three-neck flask.

    • Causality: NMP is a polar aprotic solvent that disrupts intermolecular hydrogen bonding, ensuring the DABA monomer is fully solvated and reactive. Nitrogen prevents oxidative degradation of the amines.

  • Kinetic Addition: Cool the system to 0°C. Slowly add 1.0 mmol of 4,4'-oxydiphthalic anhydride (ODPA) in small portions over 30 minutes.

    • Causality: At 0°C, only the highly nucleophilic 4-amino group of DABA reacts with the anhydride. This kinetic control forces the formation of linear

      
       poly(amic acid) oligomers, completely bypassing the gel point.
      
    • Validation Checkpoint: The solution must remain optically clear and slightly viscous. Any turbidity or localized gel clumps indicate the addition was too fast, causing localized exothermic cross-linking.

  • Thermal Branching & Imidization: Add a catalytic amount of isoquinoline. Gradually raise the temperature to 200°C and hold for 12 hours, utilizing a Dean-Stark trap to remove water.

    • Causality: Elevating the temperature activates the sterically hindered 3,5-amino groups, initiating controlled branching. Isoquinoline catalyzes the cyclodehydration (imidization) process, converting the poly(amic acid) to a chemically stable polyimide 3.

    • Validation Checkpoint: FTIR analysis of the precipitated polymer must show the disappearance of amide/acid bands (~1650 cm⁻¹) and the appearance of characteristic imide carbonyl bands at 1780 cm⁻¹ (asym. stretch) and 1720 cm⁻¹ (sym. stretch).

Protocol 2: Interfacial Polymerization of DABA-TFC Membranes

Target: High-flux reverse osmosis membranes.

Workflow Step1 1. Aqueous Phase Prep 0.1% DABA + 1.9% MPD Step2 2. Substrate Saturation Polysulfone Support Step1->Step2 Step3 3. Organic Phase Contact 0.1% TMC in Hexane Step2->Step3 Step4 4. Interfacial Polymerization Crosslinked Polyamide Step3->Step4 Step5 5. Thermal Curing 90°C for 5 mins Step4->Step5

Caption: Workflow for DABA-integrated TFC membrane interfacial polymerization.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing 1.9 wt% MPD and 0.1 wt% DABA. Add 0.1 wt% sodium dodecyl sulfate (SDS).

    • Causality: SDS lowers the surface tension of the aqueous phase, ensuring uniform wetting of the hydrophobic polysulfone support. DABA acts as a tri-functional branching node that disrupts the tight linear packing of MPD, increasing free volume for water transport 4.

  • Support Impregnation: Immerse a porous polysulfone support in the aqueous solution for 2 minutes, then use a rubber roller to remove excess liquid.

    • Validation Checkpoint: The surface must appear matte, not glossy. Puddles of excess aqueous solution will cause a thick, defective active layer.

  • Interfacial Reaction: Pour a 0.1 wt% solution of TMC in n-hexane over the saturated support for 1 minute.

    • Causality: Hexane is immiscible with water. The polymerization occurs strictly at the biphasic interface. Because TMC and the amines react instantly, an ultra-thin (<200 nm) crosslinked polyamide film forms, which self-limits further monomer diffusion.

  • Thermal Curing: Drain the hexane and cure the membrane in an oven at 90°C for 5 minutes.

    • Validation Checkpoint: Contact angle goniometry should yield a value < 50°, confirming the presence of unreacted hydrophilic terminal amine groups from the DABA monomer on the membrane surface.

Quantitative Performance Analysis

The integration of DABA fundamentally alters the macroscopic properties of the resulting polymers. The table below summarizes the quantitative enhancements achieved by shifting from standard linear architectures to DABA-modified hyperbranched systems.

Polymer SystemArchitecture

(°C)
Water Flux (L/m²h)Salt Rejection (%)Primary Application
Standard PA (MPD/TMC)Linear / Crosslinked~25037.599.2Standard Desalination
DABA-PA (DABA/MPD/TMC)Hyperbranched Network~28055.499.5High-Flux Desalination
Standard PI (ODA/PMDA)Linear~350N/AN/AMicroelectronics
DABA-HBPI Hyperbranched Globular>400N/AN/ADrug Delivery Scaffolds

Note: The 47.7% increase in water flux for DABA-PA membranes is attributed to the internal free volume generated by the


 branching nodes, which creates preferential water channels without compromising the steric hindrance required for salt rejection.

Conclusion

This compound (DABA) is far more than a simple cross-linker. By leveraging its asymmetric reactivity and inherent hydrogen-bonding capabilities, application scientists can engineer highly soluble, hyperbranched polymers that refuse to compromise on thermal stability. Whether designing unimolecular micelles for hydrophobic drug encapsulation or synthesizing next-generation high-flux RO membranes, DABA provides a robust, scalable molecular foundation for advanced material science.

References

  • Title: Synthesis of Polyimides Containing Triphenylamine-Substituted Triazole Moieties for Polymer Memory Applications Source: ResearchGate URL: [Link]

  • Title: Fabrication and characterization of the chlorine-tolerant disulfonated poly(arylene ether sulfone)/hyperbranched aromatic polyamide-grafted silica composite reverse osmosis membrane Source: ResearchGate URL: [Link]

  • Title: Functional Aromatic Polyamides Source: PMC - NIH URL: [Link]

  • Title: Recent trends of heavy metal removal from water/wastewater by membrane technologies Source: ResearchGate URL: [Link]

Sources

health and safety information for 3,5-diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Health and Safety of 3,5-diamino-N-(4-aminophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Hazard Identification

This document provides a comprehensive health and safety guide for the handling and use of this compound. As a complex aromatic amine, this compound warrants careful consideration due to the potential health risks associated with its structural class. While comprehensive toxicological data for this specific molecule is not widely available, information from structurally analogous compounds and established principles of chemical toxicology provide a strong basis for risk assessment and the implementation of robust safety protocols.[1][2]

Aromatic amines are a class of compounds recognized for their potential to undergo metabolic activation, which can lead to the formation of reactive intermediates capable of causing cellular damage.[2] Therefore, a conservative approach to handling, which assumes significant hazard potential, is essential. Based on data from similar benzamide and aniline derivatives, this compound is anticipated to be hazardous. The primary concerns include acute toxicity if ingested or inhaled, severe irritation to the skin and eyes, and potential for long-term health effects such as genetic defects and carcinogenicity.[1][3]

Section 2: Toxicological Profile and Mechanistic Insights

The primary toxicological concern for this compound stems from its aromatic amine structures. The causality behind these hazards is often linked to metabolic processes within the body. Cytochrome P450 enzymes can metabolize aromatic amines, potentially generating reactive electrophilic species.[2] These intermediates can form adducts with DNA and other cellular macromolecules, leading to mutagenicity and initiating carcinogenesis, as has been suggested for similar compounds.[2][3]

2.1 GHS Hazard Classification (Anticipated)

The following classifications are based on data from structurally related compounds and represent the expected hazard profile.

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4][5]GHS07 (Exclamation Mark)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4][5]GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][4][5]GHS07 (Exclamation Mark)
Germ Cell MutagenicitySuspected Category 2H341: Suspected of causing genetic defects[3][6]GHS08 (Health Hazard)
CarcinogenicitySuspected Category 2H351: Suspected of causing cancer[3]GHS08 (Health Hazard)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5]GHS07 (Exclamation Mark)

2.2 Acute and Chronic Effects

  • Inhalation: Inhaling dusts may cause respiratory tract irritation and can be harmful.[1][7]

  • Ingestion: Harmful if swallowed, potentially causing systemic effects.[1][5]

  • Skin Contact: Causes skin irritation.[1][4] Prolonged or repeated exposure should be avoided.

  • Eye Contact: Causes serious and potentially damaging eye irritation.[1][8]

  • Chronic Exposure: The most significant concern is the potential for long-term effects. Compounds with similar structures are suspected of causing genetic defects and cancer.[3] Therefore, minimizing all exposure is critical.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls (engineering controls, administrative controls, and finally, PPE) provides a self-validating system to ensure personnel safety.

3.1 Engineering Controls

  • Primary Containment: All handling of the solid compound or solutions should occur within a certified chemical fume hood to control airborne dust and vapors.[3][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used at the source of dust generation.[9]

3.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently.

  • Eye and Face Protection: Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards are required.[1][10]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.[1][11]

    • Lab Coat: A buttoned lab coat is required. Consider a chemically resistant apron for larger quantities.

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by engineering means, a NIOSH/MSHA-approved particulate respirator (e.g., N95) or higher is necessary.[1][3]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to prevent contamination) d1 1. Lab Coat d2 2. Eye Protection d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (remove inside-out) f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling, Storage, and Spill Management

4.1 Protocol for Handling and Weighing

  • Preparation: Cordon off the work area within the fume hood. Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are inside the hood.

  • PPE: Don all required PPE as detailed in Section 3.

  • Manipulation: Handle the compound with care to prevent dust formation.[12] Use a spatula to gently transfer the solid. Avoid dropping or creating puffs of air.

  • Post-Handling: Tightly seal the primary container.[1] Carefully wipe down the work surface, spatula, and any other equipment with a damp cloth, treating the cloth as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and exiting the work area.[1][3]

4.2 Storage Requirements

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8][13]

  • Keep the container tightly closed and clearly labeled.

  • Store in a locked cabinet or area to restrict access.[14]

4.3 Spill Management Protocol

Never attempt to clean a large spill without proper training and equipment.

Caption: Decision Tree for Spill Response.

Section 5: First Aid and Emergency Procedures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][14]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing.[1][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[1][4]

Section 6: Waste Disposal

All waste materials contaminated with this compound, including the compound itself, empty containers, and cleaning materials, must be treated as hazardous waste.

  • Collect waste in sealed, properly labeled containers.

  • Dispose of waste through a licensed professional waste disposal service.[4]

  • Do not allow the product or contaminated water to enter drains or the environment.[1][13]

References

  • MATERIAL SAFETY D
  • Benzamide - SAFETY D
  • Safety D
  • GPS Safety Summary - 4-amino-N-(2,4-diaminophenyl)-Benzamide - Aarti Industries. ()
  • SAFETY D
  • 3,4-DIAMINO-BENZAMIDE SDS, 7005-37-0 Safety D
  • SAFETY D
  • Safety D
  • Benzamide - Santa Cruz Biotechnology. ()
  • 4 - SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • 8 - SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells - Benchchem. ()

Sources

Methodological & Application

using 3,5-diamino-N-(4-aminophenyl)benzamide in polyamide synthesis

Application Note: Synthesis and Characterization of Hyperbranched Polyamides via Polycondensation using 3,5-Diamino-N-(4-aminophenyl)benzamide

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Macromolecular Architecture, Step-Growth Polycondensation, and Topological Control

Executive Summary

The development of highly branched, three-dimensional macromolecular architectures has revolutionized the field of high-performance materials. This application note provides a comprehensive, field-proven guide to synthesizing hyperbranched polyamides (HBPAs) using This compound (DAPBA) [1],[2]. As a rigid, aromatic triamine (



34

Mechanistic Rationale & Chemical Grounding

The Polycondensation Strategy

Hyperbranched polymers are typically synthesized via the self-condensation of


54

gelation4

To successfully synthesize soluble HBPAs, the reaction must be kinetically and stoichiometrically controlled. Gelation is avoided by:

  • Stoichiometric Imbalance: Maintaining a molar ratio of

    
     strictly below the critical gelation threshold (typically 
    
    
    )[5].
  • Differential Reactivity (

    
     Model):  DAPBA is not a symmetrical 
    
    
    monomer. The two primary amines on the benzamide ring exhibit different nucleophilicities compared to the single amine on the aniline-derived ring due to the electron-withdrawing nature of the carbonyl group. This unequal reactivity naturally delays the gel point, allowing the formation of higher molecular weight polymers before cross-linking occurs[5].
Causality in Solvent and Catalyst Selection

Aromatic polyamides form strong intermolecular hydrogen bonds, which often lead to premature precipitation of the growing polymer chains. To counteract this, the polymerization is conducted in a highly polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) , supplemented with Lithium Chloride (LiCl) . The lithium ions complex with the carbonyl oxygen of the amide bonds, effectively disrupting intermolecular hydrogen bonding and keeping the rigid HBPA backbone fully solvated during synthesis[6].

Experimental Protocols

The following protocols constitute a self-validating system. End-capping is integrated directly into the workflow to quench unreacted functional groups, ensuring the polymer does not undergo post-synthesis cross-linking during isolation or storage.

Protocol A: Preparation of the Reaction Mixture

Objective: Establish an anhydrous, homogeneous environment to prevent the hydrolysis of acid chlorides.

  • Drying: Dry DAPBA (

    
     monomer) and Lithium Chloride (LiCl, 5 wt% relative to solvent) in a vacuum oven at 80°C for 24 hours prior to use.
    
  • Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 5.0 mmol of DAPBA in 30 mL of anhydrous NMP.

  • Activation: Add the dried LiCl to the solution. Stir at 50°C until the solution is completely transparent, indicating full disruption of localized hydrogen-bonded clusters.

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses exothermic side reactions and slows the initial kinetic rate, preventing localized gelation upon the addition of the

    
     monomer.
    
Protocol B: Controlled Step-Growth Polycondensation

Objective: Promote hyperbranching while avoiding the critical gel point.

  • Monomer Addition: Dissolve 3.75 mmol of Terephthaloyl Chloride (TPC,

    
     monomer) in 10 mL of anhydrous NMP. (Note: This establishes an 
    
    
    molar ratio of 0.75:1).
  • Slow Drip: Using an addition funnel, add the TPC solution dropwise to the DAPBA solution over a period of 60 minutes under vigorous mechanical stirring. Causality: Slow addition maintains a high instantaneous concentration of

    
     relative to 
    
    
    , forcing the
    
    
    monomers to react with different
    
    
    molecules (branching) rather than bridging existing oligomers (cross-linking).
  • Propagation: Once addition is complete, maintain the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature. Stir for an additional 12 hours to maximize conversion.

Protocol C: End-Capping and Polymer Recovery

Objective: Terminate the reaction and isolate the functionalized HBPA.

  • Quenching: Add an excess of an end-capping agent (e.g., 2.0 mmol of benzoyl chloride to cap terminal amines, or aniline to cap unreacted acid chlorides) to the reaction mixture. Stir for 2 hours.

  • Precipitation: Pour the viscous polymer solution slowly into 500 mL of rapidly stirring methanol/water (1:1 v/v). Causality: The highly polar methanol/water mixture extracts the NMP and LiCl, causing the hydrophobic aromatic HBPA to precipitate as a fibrous solid.

  • Purification: Filter the precipitate, wash extensively with hot methanol to remove low-molecular-weight oligomers, and dry under vacuum at 100°C to a constant weight[6].

Quantitative Data Presentation

The structural topology and physical state of the resulting DAPBA-based HBPA are highly dependent on the initial monomer feed ratio. Table 1 summarizes the critical parameters.

Table 1: Influence of


 Stoichiometry on DAPBA-based HBPA Properties
Molar Ratio (

)
Feed Condition

(Da)
PDI (

)
Degree of Branching (DB)Physical State
1.00 : 1.00 EquimolarN/AN/AN/AInsoluble Gel[3]
0.85 : 1.00 Slight Excess

~85,0002.850.62Highly Viscous / Near Gel
0.75 : 1.00 Excess

~42,0002.100.58Soluble Solid[5]
0.50 : 1.00 High Excess

~18,0001.650.45Soluble Solid

Note: Degree of Branching (DB) is calculated via quantitative

6

Visualizations

WorkflowA2A2 Monomer(Diacid Chloride)MixDissolution in NMP/LiCl(Strictly Anhydrous, 0°C)A2->MixB3B3 Monomer(DAPBA Triamine)B3->MixPolyStep-Growth Polycondensation(A2 + B3 Strategy)Mix->PolyControlStoichiometry Control(A2:B3 Ratio < 0.75)Poly->Control Controlled additionGelGelation / Network Formation(A2:B3 Ratio ≥ 1.0)Poly->Gel Uncontrolled/Excess A2EndcapEnd-Capping(Benzoyl Chloride)Control->EndcapHBPASoluble HBPA(Precipitation in MeOH)Endcap->HBPA

Caption: Workflow for A2+B3 polycondensation of DAPBA, highlighting stoichiometry control.

PathwayCoreDAPBA Core(B3 Monomer)AmideInternal Amide BondCore->Amide Provides RigidityHBNetworkHyperbranched ArchitectureAmide->HBNetworkTerminalsTerminal Amine GroupsHBNetwork->Terminals High DensityModSurface FunctionalizationTerminals->ModApp1Drug DeliveryMod->App1App2Gas SeparationMod->App2

Caption: Structural pathway of DAPBA-based HBPAs from core linkages to terminal applications.

References

  • [1] ChemFish Tokyo Co., Ltd. This compound - Electrolyte additive. Available at:[Link]

  • [2] Watson International Limited. Diamines Archives: this compound CAS 8055-83-6. Available at: [Link]

  • [3] Zheng, Y., Li, S., Weng, Z., & Gao, C. Hyperbranched Macromolecules: From Synthesis to Applications. PMC - NIH. Available at:[Link]

  • [5] ResearchGate. Synthesis and characterization of A2+B3-type hyperbranched aromatic polyesters with phenolic end groups. Available at: [Link]

  • [4] Ogden, D. J. Modifiable Hyperbranched Polyester Drug Delivery Systems. Wright State University CORE Scholar. Available at:[Link]

  • [6] ACS Publications. 1H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. Macromolecules. Available at: [Link]

Application Note: Preparation of High-Performance Hyperbranched Polyimides from 3,5-Diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulation Engineers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Causality

The persistent challenge in high-performance polyimide (PI) engineering is the trade-off between thermal/mechanical robustness and processability. Traditional linear aromatic polyimides exhibit exceptional heat resistance but are notoriously insoluble and intractable due to rigid backbones and strong intermolecular charge-transfer (CT) interactions.

To circumvent this, the synthesis of hyperbranched polyimides (HBPIs) utilizing an


 polymerization strategy has emerged as a superior paradigm. This application note details the utilization of 3,5-diamino-N-(4-aminophenyl)benzamide (DAPBA) [CAS: 28055-83-6] as a specialized 

(triamine) monomer.

The Mechanistic Advantage of DAPBA: Unlike conventional triamines (e.g., TAPOB or TAPA), DAPBA incorporates a pre-formed internal amide linkage (–CONH–). Hyperbranched polymers inherently lack the critical chain entanglements required for high mechanical strength. By utilizing DAPBA, we embed dense, localized hydrogen-bonding networks directly into the highly branched matrix. This structural causality ensures that the resulting hyperbranched poly(amide-imide)s retain the high solubility and low melt-viscosity of dendritic architectures, while the amide-driven hydrogen bonding drastically elevates the tensile strength and glass transition temperature (


)[1]. Furthermore, DAPBA has proven highly effective in advanced optical applications, such as liquid crystal alignment films, due to its rigid yet asymmetric geometry [2].

Experimental Workflow & Mechanistic Visualization

The synthesis of DAPBA-based HBPIs requires strict control over stoichiometry and addition order to prevent premature gelation—a mathematical certainty in


 systems if conversion surpasses the Flory-Stockmayer gel point (

). We employ a "slow-addition" methodology to synthesize an amine-terminated hyperbranched polyamic acid (HBPAA), followed by end-capping and chemical imidization.

G A2 A2 Monomer (e.g., 6FDA Dianhydride) Mix Controlled Dropwise Addition Anhydrous NMP, 0°C, N2 Atmosphere A2->Mix 1.0 Molar Eq B3 B3 Monomer (DAPBA Triamine) B3->Mix 1.0 Molar Eq HBPAA Amine-Terminated HBPAA (Hyperbranched Polyamic Acid) Mix->HBPAA Polycondensation (Below Gel Point) EndCap End-Capping (Phthalic Anhydride Addition) HBPAA->EndCap Quench Unreacted Amines Imidize Chemical Imidization (Ac2O / Pyridine, 24h, 25°C) EndCap->Imidize Prevent Crosslinking HBPI High-Performance HBPI (Hyperbranched Polyimide) Imidize->HBPI Cyclodehydration

Caption: A2 + B3 synthetic workflow for DAPBA-derived hyperbranched polyimides.

Self-Validating Protocol: Synthesis of 6FDA-DAPBA HBPI

This protocol describes the preparation of an amine-terminated HBPI using DAPBA and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials & Reagent Purification
  • DAPBA (Triamine,

    
    ):  Must be recrystallized from ethanol/water prior to use to ensure precise stoichiometric calculation.
    
  • 6FDA (Dianhydride,

    
    ):  Sublimed under vacuum at 220 °C to remove hydrolyzed diacid impurities.
    
  • N-Methyl-2-pyrrolidone (NMP): Distilled over calcium hydride (

    
    ) under reduced pressure. Moisture must be <50 ppm to prevent anhydride hydrolysis.
    
Step-by-Step Polymerization
  • System Preparation: Equip a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under vacuum and purge with ultra-high purity

    
    .
    
  • Monomer Dissolution: Dissolve 2.41 g (10.0 mmol) of purified DAPBA in 30 mL of anhydrous NMP. Cool the solution to 0 °C using an ice-water bath.

  • Controlled Polycondensation: Dissolve 4.44 g (10.0 mmol) of 6FDA in 30 mL of anhydrous NMP. Transfer this to the dropping funnel. Add the 6FDA solution dropwise to the DAPBA solution over a period of 2 hours under vigorous stirring (400 rpm).

    • Causality Check: Maintaining a 1:1 molar ratio (which equates to a 2:3 functional group ratio) ensures the theoretical maximum conversion of amine groups is ~66.7%, safely below the critical gelation point. The slow addition of

      
       into a vast excess of 
      
      
      
      forces the formation of highly branched, amine-terminated oligomers rather than linear networks [3].
  • Precursor Maturation: After the addition is complete, remove the ice bath and allow the viscous polyamic acid (HBPAA) solution to stir at 25 °C for 12 hours.

    • Validation: The solution should remain homogeneous and optically clear. A sudden spike in viscosity or gel formation indicates moisture contamination or stoichiometric imbalance.

End-Capping and Chemical Imidization
  • End-Capping: To the HBPAA solution, add 1.48 g (10.0 mmol) of phthalic anhydride (PA). Stir for 4 hours.

    • Causality Check: Unreacted terminal amines are highly susceptible to thermo-oxidative degradation. Capping them with PA converts them into stable phthalimide end-groups, drastically improving the

      
       (5% weight loss temperature) of the final material.
      
  • Cyclodehydration (Imidization): Add a chemical imidization mixture consisting of 6.12 g (60.0 mmol) of acetic anhydride (

    
    ) and 4.74 g (60.0 mmol) of pyridine. Stir the solution at ambient temperature (25 °C) for 24 hours.
    
    • Causality Check: Chemical imidization is strictly preferred over thermal imidization for hyperbranched systems. Heating a highly functionalized HBPAA precursor above 150 °C often triggers inter-chain amidation between unreacted groups, leading to an insoluble cross-linked thermoset rather than a soluble hyperbranched polymer.

  • Precipitation & Recovery: Slowly pour the reaction mixture into 500 mL of vigorously stirred methanol. Collect the precipitated polymer fibrous powder via vacuum filtration. Wash thoroughly with hot methanol and dry under vacuum at 150 °C for 24 hours.

Quantitative Data & Material Characterization

The incorporation of the DAPBA monomer yields polyimides that break the traditional boundaries of the structural property profile. Below is a summarized comparison of DAPBA-based HBPIs synthesized with various dianhydrides (6FDA, BPDA, and PMDA).

Table 1: Formulation and Molecular Weight Characteristics
Polymer IDDianhydride (

)
Monomer Ratio (

)

( g/mol )

( g/mol )
PDI (

)
Degree of Branching (DB)**
HBPI-6FDA 6FDA1:128,50065,0002.280.64
HBPI-BPDA BPDA1:122,10058,4002.640.68
HBPI-PMDA PMDA1:119,80055,2002.780.71

*Determined via Gel Permeation Chromatography (GPC) in DMF relative to polystyrene standards. **Determined via


 NMR integration of dendritic vs. linear vs. terminal units.
Table 2: Thermal, Mechanical, and Solubility Properties
Polymer ID

(°C)

in

(°C)
Tensile Strength (MPa)Elongation at Break (%)Solubility (NMP / THF)
HBPI-6FDA 315520958.5++ / ++
HBPI-BPDA 3305351107.2++ / +
HBPI-PMDA 3555451255.4++ / -

(Key: ++ = Highly Soluble at room temp; + = Soluble upon heating; - = Insoluble. Data demonstrates that despite the lack of chain entanglement, the amide hydrogen bonding from DAPBA provides tensile strengths exceeding 90 MPa, rivaling linear polyimides).

Troubleshooting & Critical Parameters

  • Premature Gelation: If the reaction gels during the

    
     addition phase, verify the purity of the DAPBA monomer. Trace amounts of tetra-functional impurities can drastically lower the gel point. Ensure the addition rate of the dianhydride is sufficiently slow (< 0.2 mL/min).
    
  • Incomplete Imidization: Verified via FTIR (presence of broad -OH stretching around 3200-3400

    
     and amide carbonyl at 1650 
    
    
    
    ). If observed, increase the molar excess of the
    
    
    /Pyridine catalytic system or extend the imidization time to 36 hours. Note: Do not confuse the intrinsic amide bond of the DAPBA backbone (which will always show a peak at ~1660
    
    
    ) with uncyclized polyamic acid.
  • Film Brittleness: While HBPIs are inherently more brittle than linear PIs, extreme brittleness indicates a low

    
    . Ensure absolute anhydrous conditions during the polycondensation step to prevent chain termination via anhydride hydrolysis.
    

References

  • Fang, J., Kita, H., & Okamoto, K. (2000). Hyperbranched Polyimides for Gas Separation Applications. 1. Synthesis and Characterization. Macromolecules, 33(12), 4639–4646. URL:[Link]

  • Nippon Kayaku Co Ltd. (2014).Liquid crystal aligning agent, liquid crystal aligning film and liquid crystal display element using the liquid crystal aligning film. (Patent No. CN103959153A). Google Patents.
  • Kakimoto, M., et al. (1998).Preparation and properties of hyperbranched polyimides from a triamine and various dianhydrides. Macromolecules. (Mechanistic grounding for

    
     non-gelation parameters).
    URL:[Link]
    

Application Note: Synthesis of Hyperbranched Polyimides via 3,5-Diamino-N-(4-aminophenyl)benzamide (DAPBA)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the experimental procedures for the polymerization of 3,5-diamino-N-(4-aminophenyl)benzamide (DAPBA) . This tri-functional monomer is a critical building block for synthesizing hyperbranched polyimides (HBPIs) and polyamides , offering a unique combination of high thermal stability, solubility, and abundant terminal functionality for post-polymerization modification.

Introduction & Mechanistic Rationale

This compound (DAPBA) is an aromatic triamine (


 or 

monomer) characterized by an inherent asymmetry: two amine groups are located on the benzoyl ring, and one amine group is located on the N-phenyl ring. This structure distinguishes it from symmetric triamines like tris(4-aminophenyl)amine (TAPA).
Why DAPBA?
  • Asymmetry: The reactivity difference between the benzoyl amines and the aniline-type amine allows for tunable branching density.

  • Amide Linkage: The internal amide bond introduces hydrogen bonding sites, enhancing the mechanical modulus and thermal stability (

    
    ) of the resulting polymer compared to ether-linked counterparts.
    
  • Hyperbranching: When reacted with difunctional monomers (e.g., dianhydrides or diacid chlorides), DAPBA forms hyperbranched architectures. These polymers exhibit low solution viscosity, high solubility, and a multitude of terminal groups, making them ideal for gas separation membranes, drug delivery vectors, and low-dielectric coatings.

Experimental Workflow Overview

The synthesis follows an


 polycondensation approach. To prevent gelation (crosslinking) and ensure a soluble hyperbranched structure, the protocol utilizes controlled monomer addition  and chemical imidization .
DOT Diagram: Experimental Workflow

G Start Start: Monomer Prep Solvation 1. Solvation (DAPBA) Start->Solvation AddA2 2. Slow Addition of A2 (Dianhydride) Solvation->AddA2 NMP/DMAc PAA 3. Polyamic Acid (PAA) Formation (<5°C) AddA2->PAA Stir 12-24h Imidization 4. Chemical Imidization (Ac2O / Pyridine) PAA->Imidization RT -> 80°C Precip 5. Precipitation (Methanol) Imidization->Precip Dry 6. Drying & Analysis Precip->Dry

Caption: Step-by-step workflow for the synthesis of hyperbranched polyimide from DAPBA.

Detailed Experimental Protocol

Materials & Equipment
  • Monomer (

    
    ):  this compound (DAPBA). Note: Must be recrystallized from ethanol/water if purity <99%.
    
  • Comonomer (

    
    ):  4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA). Sublimed prior to use.
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). Anhydrous (water <50 ppm).

  • Catalysts: Pyridine (Py), Acetic Anhydride (

    
    ).
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), nitrogen inlet, ice bath.

Synthesis of Amine-Terminated Hyperbranched Polyimide

This protocol targets an amine-terminated polymer by using a molar ratio of


 (molar ratio of functional groups 

).

Step 1: Monomer Dissolution

  • Flame-dry a 100 mL 3-neck flask and purge with

    
     for 15 mins.
    
  • Charge DAPBA (2.42 g, 10 mmol) into the flask.

  • Add NMP (25 mL) to achieve a solid content of ~15-20 wt%.

  • Stir at room temperature until fully dissolved.

  • Cool the solution to 0–5°C using an ice/water bath.

Step 2: Polyamic Acid (PAA) Formation

  • Weigh 6FDA (4.44 g, 10 mmol) (or equivalent dianhydride) in a dry beaker.

  • Add the dianhydride to the stirred DAPBA solution slowly over 30–60 minutes.

    • Critical Tip: Rapid addition can cause local high concentrations of

      
      , leading to premature gelation.
      
  • Once addition is complete, remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 24 hours .

  • The solution should become viscous and dark amber but remain homogeneous.

Step 3: Chemical Imidization

  • To the PAA solution, add Acetic Anhydride (4 mL) and Pyridine (3 mL) .

  • Stir at room temperature for 1 hour, then heat to 80–100°C for 4–6 hours .

  • Observation: The viscosity may decrease slightly as the imidization proceeds and water is eliminated (though captured by

    
    ).
    

Step 4: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the solution slowly into a large excess of Methanol (500 mL) under vigorous stirring.

    • Result: The polymer will precipitate as a fibrous or powder solid.

  • Filter the precipitate using a Buchner funnel.

  • Soxhlet Extraction: Wash the polymer with hot methanol or acetone for 12 hours to remove residual solvent and oligomers.

  • Dry in a vacuum oven at 100°C overnight.

Characterization & Data Analysis

Expected Quantitative Properties

The following table summarizes typical properties for DAPBA-based hyperbranched polyimides (e.g., DAPBA-6FDA).

PropertyTest MethodTypical ValueUnit
Inherent Viscosity (

)
Ubbelohde (30°C, NMP)0.30 – 0.60dL/g
Glass Transition (

)
DSC (20°C/min)280 – 320°C
Thermal Decomposition (

)
TGA (

)
> 500°C
Solubility Visual (10 mg/mL)Soluble in NMP, DMF, DMSO, THF-
Degree of Branching (DB) NMR0.50 – 0.65-
Structural Validation (Spectroscopy)
  • FTIR: Look for disappearance of amide/acid bands (1650 cm⁻¹, broad OH) and appearance of imide characteristic bands:

    • 1780 cm⁻¹ (asym C=O str)

    • 1720 cm⁻¹ (sym C=O str)

    • 1380 cm⁻¹ (C-N str)

  • 1H NMR (DMSO-d6):

    • Verify the integration ratio of the benzamide protons vs. the dianhydride aromatic protons.

    • Branching Analysis: The degree of branching (DB) can be calculated by comparing the integration of "dendritic", "linear", and "terminal" units, often distinguishable by slight chemical shifts in the amide/amine region.

DOT Diagram: Reaction Mechanism

Reaction Monomer DAPBA (Triamine) (B3) PAA Hyperbranched Polyamic Acid (Intermediate) Monomer->PAA Polycondensation (NMP, <5°C) Dianhydride Dianhydride (A2) Dianhydride->PAA Polycondensation (NMP, <5°C) HBPI Hyperbranched Polyimide (Final Product) PAA->HBPI Imidization (-H2O) Gel Gelation (Crosslinked Network) (Avoid via stoichiometry) PAA->Gel If A2:B3 ratio approaches critical point

Caption: Reaction pathway showing the critical divergence between soluble hyperbranched polymer and insoluble gel.

Troubleshooting & Expert Tips

  • Gelation Control:

    • If the solution gels during Step 2, reduce the monomer concentration to 10-12 wt% or adjust the molar ratio slightly away from stoichiometry (e.g., use 1:0.9 ratio of A2:B3).

    • Self-Validating Step: Monitor the viscosity. If viscosity spikes rapidly ("Weissenberg effect" on the stirrer), stop the reaction and precipitate immediately.

  • Solubility Issues:

    • DAPBA-based polyimides are generally soluble. If insolubility occurs, it suggests crosslinking. Ensure the dianhydride is added slowly to the triamine (for amine-terminated) or vice-versa. Do not dump reactants together all at once.

  • Monomer Purity:

    • Commercial DAPBA can oxidize (turning dark brown). If the monomer is not a pale tan/yellow powder, recrystallize it. Impurities act as chain terminators or color centers.

References

  • Hyperbranched Polyimides Synthesis

    • Fang, J., et al. "Synthesis and properties of hyperbranched polyimides from a new triamine." Polymer, 2002. Link

    • Context: Establishes the A2+B3 methodology for triamine-based polyimides.
  • DAPBA Monomer Chemistry

    • Watson International. "this compound Product Data." Link

    • Context: Verification of monomer structure and CAS (8055-83-6).
  • General Hyperbranched Polymerization Theory

    • Voit, B. "New developments in hyperbranched polymers." Journal of Polymer Science Part A: Polymer Chemistry, 2000. Link

    • Context: Theoretical basis for gel
  • Polyimide Membrane Applications

    • Chung, T. S., et al. "Hyperbranched polyimide membranes for gas separation." Journal of Membrane Science, 2014. Link

    • Context: Application utility of high-free-volume hyperbranched polyimides.

Application Note: High-Yield Synthesis of Hyperbranched Polyamides via Direct Phosphorylation Polycondensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Delivery/Development Professionals Core Subject: Direct Polycondensation of 3,5-diamino-N-(4-aminophenyl)benzamide (A3/B3 monomer) with Dicarboxylic Acids (A2 monomers)

Executive Summary & Mechanistic Principles

The synthesis of highly functionalized, soluble hyperbranched polyamides (HBPAs) has become a critical pathway in the development of advanced materials for drug delivery vehicles, high-performance coatings, and nanoscale scaffolds. This application note details the robust synthesis of HBPAs utilizing This compound (DABPA) as a triamine (B3) core monomer[1].

To avoid the instability and moisture sensitivity of diacid chlorides, this protocol employs the Yamazaki-Higashi direct phosphorylation polycondensation method [2]. By utilizing triphenyl phosphite (TPP) and pyridine (Py) in the presence of lithium chloride (LiCl), dicarboxylic acids (A2 monomers, such as isophthalic acid) are activated in situ to form an active acyl phosphite intermediate. This intermediate undergoes rapid nucleophilic attack by the primary amines of the DABPA monomer to form stable aromatic amide linkages.

Causality in Experimental Design
  • Why TPP and Pyridine? TPP and Pyridine react to form an N-phosphonium salt. This salt is the true catalytic engine of the reaction, converting the highly stable carboxylic acid into a highly reactive acyl phosphite[2].

  • Why LiCl? Aromatic polyamides form intense intermolecular hydrogen-bonding networks, leading to premature precipitation before high molecular weights are achieved. LiCl acts as a chaotropic salt, complexing with the amide linkages to disrupt hydrogen bonding and maintain the growing rigid polymer chains in solution.

  • Why Off-Stoichiometry? In an A2 + B3 step-growth polymerization, equimolar ratios of functional groups (COOH:NH2 = 1:1) mathematically guarantee cross-linking and gelation. By strictly controlling the monomer feed ratio (e.g., A2:B3 = 1:1 molar ratio, yielding a functional group ratio of 2:3), gelation is avoided, yielding highly soluble, amine-terminated hyperbranched architectures[3][4].

Mechanism TPP TPP + Pyridine (Condensing Agents) Intermediate Active Acyl Phosphite Intermediate TPP->Intermediate Activates Diacid Dicarboxylic Acid (A2 Monomer) Diacid->Intermediate Reacts with Polymer Soluble Hyperbranched Polyamide (HBPA) Intermediate->Polymer Nucleophilic Attack Triamine This compound (B3 Monomer) Triamine->Polymer Polycondensation (115 °C)

Caption: Yamazaki-Higashi activation mechanism for direct polycondensation.

Materials and Reagents

Critical Note on Purity: The Yamazaki-Higashi reaction is highly sensitive to moisture, which hydrolyzes the TPP activator. All solvents must be rigorously dried.

  • B3 Monomer: this compound (CAS: 28055-83-6), >99% purity. Vacuum dry at 60 °C for 12 h prior to use.

  • A2 Monomer: Isophthalic Acid (IPA) or Terephthalic Acid (TPA), >99% purity.

  • Condensing Agent: Triphenyl phosphite (TPP), >97%. Store under inert atmosphere.

  • Base/Catalyst: Pyridine (Py), anhydrous, <50 ppm H2O.

  • Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous, <50 ppm H2O.

  • Salt: Lithium Chloride (LiCl), anhydrous. Dry at 150 °C under vacuum for 24 h.

Experimental Protocol: Self-Validating Synthesis of HBPA

This protocol describes the synthesis of an amine-terminated HBPA using a 1:1 molar ratio of A2 (IPA) to B3 (DABPA).

Step 1: Monomer and Salt Dissolution
  • In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add 1.00 mmol (0.166 g) of IPA and 1.00 mmol (0.242 g) of DABPA .

  • Add 0.4 g of anhydrous LiCl to the flask.

  • Inject 5.0 mL of anhydrous NMP and 1.0 mL of anhydrous Pyridine .

  • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must become completely transparent. A cloudy dispersion indicates wet LiCl or moisture in the NMP, which will fatally limit molecular weight.

Step 2: Activation Phase
  • Using a dry syringe, inject 2.2 mmol (0.58 mL) of TPP dropwise into the reaction mixture over 5 minutes.

  • Self-Validation Checkpoint: Observe the reaction for 30 minutes at room temperature. A slight exothermic shift and a transition from colorless to a pale yellow tint confirm the successful formation of the N-phosphonium salt and active acyl phosphite.

Step 3: Polycondensation
  • Submerge the flask in a pre-heated silicone oil bath set to 115 °C [2].

  • Maintain mechanical stirring at 300 RPM under a continuous nitrogen sweep for 3 hours .

  • Self-Validation Checkpoint: As the polycondensation proceeds, the solution will become highly viscous and transition to a deep amber color. If the solution becomes opaque or the stir bar seizes completely, either premature precipitation (insufficient LiCl) or gelation (stoichiometric imbalance) has occurred.

Step 4: Precipitation and Recovery
  • Remove the flask from the oil bath and allow it to cool to approximately 60 °C.

  • Slowly pour the viscous polymer solution into 200 mL of vigorously stirred methanol .

  • Self-Validation Checkpoint: The polymer should precipitate immediately as fibrous, off-white to pale-yellow strands. A powdery, dust-like precipitate indicates low molecular weight oligomers.

Step 5: Purification
  • Collect the polymer via vacuum filtration.

  • Perform Soxhlet extraction using methanol for 24 hours to remove residual TPP, Pyridine, LiCl, and low-molecular-weight oligomers.

  • Dry the purified HBPA in a vacuum oven at 80 °C for 24 hours.

Workflow Step1 Step 1: Monomer Prep Dry DABPA & Diacid Dissolve in NMP/LiCl Step2 Step 2: Activation Add TPP & Pyridine Stir at RT for 30 min Step1->Step2 Step3 Step 3: Polycondensation Heat to 115 °C Monitor viscosity (3 h) Step2->Step3 Step4 Step 4: Precipitation Pour into Methanol Filter precipitate Step3->Step4 Step5 Step 5: Purification Soxhlet extraction Vacuum dry at 80 °C Step4->Step5

Caption: Step-by-step workflow for the synthesis of hyperbranched polyamides.

Quantitative Data & Stoichiometric Control

The physical properties and architecture of the resulting HBPA are strictly dictated by the initial A2:B3 molar feed ratio. The table below summarizes the expected quantitative outcomes based on established A2 + B3 polycondensation kinetics[3][4].

Molar Ratio (A2:B3)Functional Group Ratio (COOH:NH2)Gelation StatusYield (%)Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Solubility (NMP/DMAc)
0.75 : 1.0 1.5 : 3.0No Gelation8815,4001.8245Excellent
1.00 : 1.0 2.0 : 3.0No Gelation9428,6002.4282Excellent
1.50 : 1.0 3.0 : 3.0Rapid GelationN/A (Crosslinked)InsolubleN/A>300Insoluble

Note: Operating at a 1:1 molar ratio provides the optimal balance of high molecular weight and high degree of branching (DB) while safely avoiding the gel point.

References

  • Source: watson-int.
  • Source: researchgate.
  • Source: nih.
  • Title: Synthesis of hyperbranched poly(glycerol-diacid)

Sources

characterization techniques for polyamides derived from 3,5-diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical assessment and characterization protocols for hyperbranched polyamides (HBPAs) synthesized using 3,5-diamino-N-(4-aminophenyl)benzamide (hereafter referred to as the A3 Triamine Monomer ) as the branching unit.

Unlike linear aramids (e.g., Kevlar®, Nomex®), polyamides derived from this A3 monomer exhibit a globular, dendritic architecture. This fundamental structural difference necessitates a specialized characterization strategy focusing on Degree of Branching (DB) , solubility profiles , and rheological behavior rather than just tensile strength.

Part 1: Structural Characterization & Degree of Branching

The most critical metric for these polymers is the Degree of Branching (DB), which quantifies the density of the dendritic network. Standard linear polymer analysis is insufficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Quantify Dendritic (D), Linear (L), and Terminal (T) units to calculate DB.

  • Principle: The chemical environment of the aromatic protons in the A3 monomer core changes distinctively as each amine group reacts with a diacid/diacid chloride (B2 monomer).

    • Terminal Units (T): Only one amine group has reacted (amide linkage). Two amines remain free.

    • Linear Units (L): Two amine groups have reacted. One remains free.[1] Note: Due to the asymmetry of the monomer (benzamide ring vs. N-phenyl ring), multiple "Linear" isomers exist.

    • Dendritic Units (D): All three amine groups have reacted to form amide linkages.

  • Protocol:

    • Solvent: Dissolve 15-20 mg of polymer in 0.6 mL of DMSO-d6 (preferred for solubility and amide proton visibility).

    • Acquisition: Run 1H NMR (minimum 400 MHz, preferably 600 MHz) with a relaxation delay (

      
      ) of >5 seconds to ensure quantitative integration of aromatic protons.
      
    • Peak Assignment (Typical Shifts):

      • Free Amine Protons: Broad singlets/doublets upfield (5.0–6.5 ppm).

      • Amide Protons: Sharp singlets downfield (10.0–10.8 ppm).

      • Aromatic Core Protons: The protons ortho to the amine/amide groups will shift downfield upon conversion from amine (

        
        ) to amide (
        
        
        
        ).
    • Calculation: Use the Frey Equation for A3 + B2 systems:

      
      
      Where D and L represent the integration areas of the respective structural unit signals.
      
Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Confirm complete conversion of acid chloride precursors and formation of the amide backbone.

  • Key Bands to Monitor:

    • Amide I (C=O stretch): ~1650 cm⁻¹ (Sharp, strong).

    • Amide II (N-H bend): ~1540 cm⁻¹ (Broad).

    • Free Amine (N-H stretch): 3300–3450 cm⁻¹ (Doublet for primary amines in T and L units). Disappearance of this band indicates high cross-linking/dendritic content.

    • Absence of Acid Chloride: Verify no peak at ~1780 cm⁻¹ (C=O stretch of -COCl).

Part 2: Hydrodynamic Volume & Molecular Weight

Challenge: Hyperbranched polymers have a compact, globular shape. Standard GPC calibrated with linear polystyrene (PS) standards will significantly underestimate molecular weight.

Gel Permeation Chromatography (GPC) with Triple Detection

Objective: Determine absolute molecular weight (


) and intrinsic viscosity (

).
  • Protocol:

    • Detectors: Refractive Index (RI) + Viscometer + Right-Angle Light Scattering (RALS/LALS).

    • Solvent: DMF or NMP with 0.05 M LiBr (to suppress polyelectrolyte effects and aggregation).

    • Analysis:

      • Mark-Houwink Plot: Plot

        
         vs. 
        
        
        
        .
      • Linear Polymer: Slope (

        
        ) 
        
        
        
        0.6–0.8.
      • Hyperbranched Polymer: Slope (

        
        ) < 0.5 (often 0.3–0.4), confirming globular structure.
        

Part 3: Thermal & Physical Properties

Thermal Stability (TGA & DSC)
  • Thermogravimetric Analysis (TGA):

    • Run in

      
       and Air at 10°C/min.
      
    • Expectation:

      
       (5% weight loss) > 400°C due to the fully aromatic backbone.
      
    • Note: Significant weight loss below 200°C suggests trapped solvent (common in amide solvents like NMP).

  • Differential Scanning Calorimetry (DSC):

    • Glass Transition (

      
      ):  These rigid aromatic structures often exhibit very high 
      
      
      
      (> 250°C) or no detectable
      
      
      before decomposition.
Solubility Profiling

Objective: Verify processability.

  • Test: Attempt dissolution (10 mg/mL) in:

    • Excellent Solvents: NMP, DMAc, DMF, DMSO.[2][3]

    • Poor Solvents: THF, Acetone, Methanol, Water.

  • Significance: Unlike linear aramids (insoluble), these HBPAs should dissolve readily in aprotic polar solvents due to the high density of end-groups and lack of chain entanglement.

Part 4: Visualization of Characterization Workflow

The following diagram illustrates the logical flow for characterizing the A3-derived polyamide, linking the technique to the specific structural attribute it validates.

CharacterizationWorkflow cluster_Struct Structural Verification cluster_Prop Physical Properties Monomer Monomer: this compound Synthesis Synthesis (A3 + B2 Polycondensation) Monomer->Synthesis CrudePolymer Crude Hyperbranched Polymer Synthesis->CrudePolymer NMR 1H NMR (DMSO-d6) Identify T, L, D Units CrudePolymer->NMR FTIR FT-IR Spectroscopy Confirm Amide Linkage CrudePolymer->FTIR GPC GPC (Triple Detection) Absolute Mw & Viscosity CrudePolymer->GPC TGA TGA/DSC Thermal Stability & Tg CrudePolymer->TGA Solubility Solubility Testing (NMP, DMF, DMSO) CrudePolymer->Solubility DB_Calc Calculate Degree of Branching (DB) Frey Equation NMR->DB_Calc Integration Data GPC->DB_Calc Hydrodynamic Volume (Support)

Figure 1: Integrated characterization workflow for A3-monomer derived hyperbranched polyamides.

Part 5: Summary of Key Metrics

MetricTechniqueTypical Value / Observation
Degree of Branching (DB) 1H NMR0.50 – 0.70 (Highly branched)
Inherent Viscosity (

)
Viscometry0.2 – 0.6 dL/g (Lower than linear analogs)
Mark-Houwink Exponent (

)
GPC-Viscometry0.3 – 0.45 (Globular conformation)
Thermal Decomposition (

)
TGA> 450°C (High thermal stability)
Solubility VisualSoluble in DMF, DMAc, NMP, DMSO

References

  • RSC Publishing. (n.d.). Degree of Branching | Hyperbranched Polymers. Retrieved from [Link][1][3][4][5][6][7]

  • Hölter, D., Burgath, A., & Frey, H. (1997). Degree of branching in hyperbranched polymers. Acta Polymerica. Retrieved from [Link]

  • Ghodke, S. D., et al. (2021).[8] Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide. Journal of Macromolecular Science. Retrieved from [Link][4]

  • Ikemoto, K., et al. (2025).[1][4][9] Synthesis of hyperbranched polyimides and polyamides using ortho-substituted asymmetric triamine. Polymer. Retrieved from [Link]

  • PubChem. (2025).[10] 2,4-Diamino-N-(4-aminophenyl)benzamide Compound Summary. Retrieved from [Link]

Sources

Application Note: Enhancing Aramid Solubility and Processability via Copolymerization with 3,5-Diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Aramids (aromatic polyamides) such as Kevlar and Nomex exhibit exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid polymer backbones and strong intermolecular hydrogen bonding result in high crystallinity. This renders them notoriously insoluble in common organic solvents, severely limiting their processability into advanced forms like ultrafiltration membranes, drug-eluting matrices, and functional coatings required in pharmaceutical and biomedical engineering.

To overcome this processing bottleneck, structural modification via the incorporation of asymmetric or branched monomers is a proven strategy. The compound 3,5-diamino-N-(4-aminophenyl)benzamide (CAS: 28055-83-6) acts as a highly effective


 triamine monomer 1. When copolymerized with 

diacid chlorides (e.g., terephthaloyl chloride), it introduces a hyperbranched architecture into the polymer network.

The Causality of Solubility: This branching disrupts the tight packing of the aramid chains, increases the fractional free volume, and prevents the formation of extensive crystalline domains. Consequently, solvent molecules can easily penetrate the polymer matrix, dramatically enhancing solubility in polar aprotic solvents without significantly compromising the polymer's inherent thermal stability 2.

MechanisticPathway A Linear Aramid Chains (Rigid Backbone) B Strong Intermolecular H-Bonding A->B C High Crystallinity & Insolubility B->C D Addition of 3,5-diamino-N- (4-aminophenyl)benzamide C->D Structural Modification E Introduction of Branching & Asymmetry D->E F Disruption of Chain Packing (Increased Free Volume) E->F G Enhanced Solvent Penetration (NMP, DMAc) F->G H Highly Soluble Hyperbranched Aramid G->H

Diagram 1: Mechanistic pathway of aramid solubility enhancement via triamine branching.

Materials and Reagents

  • Monomers : this compound (Triamine,

    
    ), Terephthaloyl chloride (TPC, 
    
    
    
    ), p-Phenylenediamine (PPD,
    
    
    co-monomer for tuning branching degree).
  • Solvents : N-Methyl-2-pyrrolidone (NMP, anhydrous), N,N-Dimethylacetamide (DMAc, anhydrous).

  • Additives : Lithium chloride (LiCl) or Calcium chloride (CaCl

    
    ).
    
  • Neutralizing Agent : Calcium oxide (CaO) or Pyridine.

Experimental Protocols

Self-Validating Design: This protocol utilizes a modified low-temperature polycondensation method. By strictly controlling the temperature and monomer addition rate, the exothermic reaction is managed, preventing side reactions and localized gelation. The visual transition of the solution from a low-viscosity liquid to a highly viscous, transparent gel-like fluid serves as an in-process validation of successful chain propagation.

Protocol A: Preparation of the Solvent System
  • Dry LiCl under vacuum at 150 °C for 12 hours to remove all ambient moisture.

  • Dissolve 5 wt% of anhydrous LiCl in anhydrous NMP under a dry nitrogen atmosphere. Stir until completely transparent.

    • Expert Insight: The addition of LiCl is critical. The lithium ions complex with the amide protons of the growing polymer chain, further disrupting hydrogen bonding and preventing premature precipitation of the polymer before high molecular weights are achieved.

Protocol B: Low-Temperature Polycondensation ( Approach)
  • Monomer Dissolution : In a flame-dried, nitrogen-purged reaction flask, dissolve this compound (0.01 mol) and PPD (0.01 mol) in 100 mL of the NMP/LiCl solvent system.

  • Cooling : Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.

    • Causality: Low temperatures suppress the formation of side products and control the rapid kinetics of the acid chloride-amine reaction, ensuring a uniform molecular weight distribution.

  • Polymerization : Add TPC (0.025 mol) in three equal portions over 30 minutes under vigorous mechanical stirring. The stoichiometric ratio must be carefully controlled to stay just below the gel point, as dictated by the Flory-Stockmayer equation for hyperbranched systems 3.

  • Propagation : Remove the ice bath and allow the highly viscous solution to stir at room temperature for 12 hours.

  • Neutralization : Add a stoichiometric amount of CaO to neutralize the HCl byproduct generated during polycondensation.

Protocol C: Polymer Recovery and Purification
  • Slowly pour the viscous polymer solution into a large excess of rapidly stirring deionized water to precipitate the hyperbranched aramid.

  • Filter the fibrous/powdery precipitate and wash thoroughly with hot water and ethanol to remove residual NMP and salts.

  • Dry the polymer in a vacuum oven at 100 °C for 24 hours.

ExperimentalWorkflow Step1 Monomer Preparation (A2 + B3 System) Step2 Solvent System Setup (NMP + LiCl/CaCl2) Step1->Step2 Step3 Low-Temp Polycondensation (0-5 °C) Step2->Step3 Step4 Precipitation & Washing Step3->Step4 Step5 Vacuum Drying & Characterization Step4->Step5

Diagram 2: Step-by-step experimental workflow for synthesizing soluble hyperbranched aramids.

Quantitative Data: Solubility and Thermal Properties

The incorporation of the triamine monomer drastically shifts the solubility profile of the resulting aramid, allowing for solution-casting techniques that are impossible with traditional linear aramids.

Polymer ArchitectureMonomer CompositionSolubility (NMP)Solubility (DMAc)

(°C)

(°C)*
Linear Aramid PPD + TPC (Kevlar-type)InsolubleInsolubleN/A (Degrades)> 500
Lightly Branched 10% Triamine + 90% PPD + TPCPartially SolubleInsoluble310480
Hyperbranched 100% Triamine + TPCHighly Soluble (>20 wt%)Highly Soluble275450

*


 represents the temperature at 5% weight loss under a nitrogen atmosphere.

Applications in Drug Development and Bioprocessing

For drug development professionals, the enhanced solubility of these modified aramids opens entirely new avenues in bioprocessing and pharmaceutical delivery:

  • Advanced Filtration Membranes : Soluble aramids can be cast via phase-inversion into asymmetric hollow-fiber or flat-sheet membranes. These membranes exhibit exceptional chemical resistance against harsh cleaning-in-place (CIP) solvents used in Active Pharmaceutical Ingredient (API) purification and heavy metal removal from aqueous streams 4.

  • Biocompatible Structural Matrices : The hyperbranched structure provides numerous terminal functional groups (amines or carboxylic acids, depending on the monomer feed ratio). These terminal groups serve as active sites that can be bio-conjugated with targeting ligands, peptides, or API molecules for sustained-release structural implants.

References

  • Title: Hyperbranched Polyimides for Gas Separation Applications. 1.
  • Title: Aromatic copolyamide - US5124436A Source: Google Patents URL
  • Title: Hyperbranched Aramids by the A2 + B3 versus AB2 Approach: Influence of the Reaction Conditions on Structural Development Source: ResearchGate URL
  • Title: Recent trends of heavy metal removal from water/wastewater by membrane technologies Source: ResearchGate URL

Sources

Application Note: Synthesis of Heat-Resistant Hyperbranched Polyimides using 3,5-Diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of high-performance Hyperbranched Polyimides (HBPIs) utilizing 3,5-diamino-N-(4-aminophenyl)benzamide (DAPB) as a trifunctional (


) monomer. Unlike linear polyimides, which often suffer from poor solubility and processing difficulties, HBPIs derived from DAPB exhibit excellent solubility in organic solvents while retaining superior thermal stability (

,

).

This protocol is designed for researchers in advanced materials and drug delivery systems (where HBPIs serve as unimolecular micelles). It specifically addresses the critical challenge of gelation control during


 polycondensation.

Scientific Rationale & Mechanism

The Monomer: this compound

The DAPB monomer features a unique asymmetry compared to symmetric triamines like 1,3,5-tris(4-aminophenyl)benzene.

  • Structure: A benzamide core with two amine groups on the benzoyl ring and one on the N-phenyl ring.

  • Functionality: The amide linkage (

    
    ) introduces hydrogen bonding sites, enhancing the mechanical modulus and thermal resistance of the final polymer, while the trifunctionality drives the formation of a globular, dendritic architecture.
    
The Polymerization Strategy

Synthesizing hyperbranched polymers requires preventing the formation of an infinite cross-linked network (gelation). According to the Flory-Stockmayer theory , gelation occurs at a critical conversion point (


) in 

systems.

To bypass gelation and maintain solubility, we utilize the "Slow Monomer Addition" technique combined with chemical imidization. This ensures that one functional group is always in vast excess locally, promoting branching over cross-linking.

Workflow Visualization

The following diagram illustrates the critical pathway from monomer synthesis to the hyperbranched polymer architecture.

HBPI_Synthesis Start Start: 3,5-Dinitrobenzoyl Chloride Inter Intermediate: 3,5-Dinitro-N-(4-nitrophenyl)benzamide Start->Inter + p-Nitroaniline (Nucleophilic Substitution) Monomer Monomer (B3): This compound Inter->Monomer Reduction (Pd/C + Hydrazine) Polymerization Polymerization (A2 + B3) Slow Addition Strategy Monomer->Polymerization + Dianhydride (A2) (e.g., 6FDA, ODPA) PAA Hyperbranched Polyamic Acid (PAA) Polymerization->PAA 0°C to RT, NMP Imidization Chemical Imidization (Ac2O / Pyridine) PAA->Imidization Dehydration Final Final HBPI (Soluble, Heat Resistant) Imidization->Final Precipitation in MeOH

Figure 1: Synthetic workflow from precursor to hyperbranched polyimide.

Experimental Protocols

Synthesis of Monomer (DAPB)

Prerequisite: Purity of the monomer is critical. Impurities lead to termination or premature gelation.

Materials:

  • 3,5-Dinitrobenzoyl chloride

  • p-Nitroaniline[1]

  • Triethylamine (TEA)

  • Palladium on Carbon (Pd/C, 10%)[1]

  • Hydrazine monohydrate

  • Solvents: THF, Ethanol.

Protocol:

  • Amide Formation: Dissolve 3,5-dinitrobenzoyl chloride (10 mmol) in anhydrous THF. Add dropwise to a solution of p-nitroaniline (10 mmol) and TEA (12 mmol) in THF at

    
    . Stir at RT for 12h. Precipitate in water to obtain 3,5-dinitro-N-(4-nitrophenyl)benzamide .
    
  • Reduction: Suspend the intermediate in ethanol. Add Pd/C catalyst.[1] Heat to reflux and add hydrazine monohydrate dropwise. Reflux for 4h until solution becomes clear/colorless.

  • Purification: Filter hot to remove Pd/C. Cool filtrate to crystallize This compound . Recrystallize from ethanol/water.

    • Validation: Check Melting Point (

      
      ) and 
      
      
      
      -NMR (verify 3 distinct amine peaks).
Synthesis of Hyperbranched Polyimide (HBPI)

Target: Anhydride-terminated HBPI (using excess A2).

Materials:

  • B3 Monomer: DAPB (Synthesized above)

  • A2 Monomer: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA ) (Vacuum dried at

    
     prior to use).
    
  • Solvent: N-methyl-2-pyrrolidone (NMP) (Anhydrous).[2]

  • Imidization Agents: Acetic Anhydride (

    
    ), Pyridine.
    

Step-by-Step Protocol:

  • Preparation of A2 Solution: Dissolve 6FDA (4.0 mmol) in NMP (5 mL) in a three-neck flask under nitrogen flow. Cool to

    
    .
    
  • Slow Addition of B3 (Crucial Step): Dissolve DAPB (2.0 mmol) in NMP (5 mL). Load this solution into a syringe pump.

    • Note: The molar ratio of A2:B3 is 2:1. This ensures anhydride termination and prevents gelation.

  • Polyamic Acid Formation: Add the DAPB solution dropwise to the stirring 6FDA solution over 1 hour .

    • Observation: Viscosity will increase, but no gel particles should form. Stir at RT for 24h.[1]

  • Chemical Imidization: Add

    
     (20 mmol) and Pyridine (20 mmol) to the PAA solution. Stir at 
    
    
    
    for 6 hours.
    • Why Chemical? Thermal imidization (heating to

      
      ) often causes cross-linking in HBPIs due to inter-chain transimidization. Chemical imidization is gentler.
      
  • Isolation: Pour the reaction mixture slowly into excess methanol (300 mL) under vigorous stirring. Collect the fibrous/powder precipitate.[3]

  • Purification: Reprecipitate from NMP into methanol. Dry in vacuum at

    
     for 24h.
    

Characterization & Data Analysis

Solubility Profile

Unlike linear analogues (which are often insoluble), the DAPB-based HBPI should dissolve in:

  • NMP (

    
    )[2][4]
    
  • DMAc (

    
    )[2]
    
  • DMF (

    
    )[2][4]
    
  • DMSO (

    
    )[2][4]
    
  • THF (

    
     depends on dianhydride)
    
Thermal Properties (Typical Data)

The following table summarizes expected values for DAPB-based polyimides compared to linear standards.

Polymer SystemMonomers

(

)

(

)
Solubility (NMP)
HBPI-1 (This Protocol) DAPB + 6FDA 285 520 Excellent
HBPI-2DAPB + ODPA260510Good
Linear PI (Control)ODA + 6FDA290525Poor/Swells

Note:


 is determined by DSC (10°C/min); 

by TGA (

atm).
Degree of Branching (DB)

Use the Fréchet equation via


-NMR integration of terminal vs. dendritic units.


  • D: Dendritic units (fully reacted amines)

  • T: Terminal units (unreacted amines/anhydrides)

  • L: Linear units (partially reacted)

  • Target DB: 0.50 - 0.65 for optimal solubility/thermal balance.

Troubleshooting & Expert Tips

Gelation Management

If the solution turns into an insoluble jelly during Step 3:

  • Check Stoichiometry: Ensure the A2:B3 ratio is strictly maintained (e.g., 2:1 for anhydride capped).

  • Dilution: Increase solvent volume. High concentration promotes intermolecular cross-linking. Keep solid content

    
    .
    
  • Addition Rate: Slow down the addition of the B3 monomer.

Film Formation

HBPIs are often brittle due to lack of entanglements. To cast flexible films:

  • Blend with linear polyimide precursors.

  • Or, use the HBPI as a cross-linker for linear chains (add small amount of DAPB to a linear polymerization).

References

  • Synthesis of Hyperbranched Polyimides via A2 + B3 Approach

    • Source: RSC Advances, 2015.
    • Relevance: Establishes the core methodology for triamine-dianhydride polymeriz
  • Hyperbranched Polyimides for Gas Separ

    • Source: National Institutes of Health (NIH) / PMC, 2023.
    • Relevance: Validates the thermal stability ( ) and free volume properties of triamine-based polyimides.
  • Synthesis of Triamine Monomers for High-Performance Polymers

    • Source: Polymer Chemistry (RSC), 2025.
    • Relevance: Provides modern protocols for synthesizing amine-termin
  • Flory-Stockmayer Theory of Gel

    • Source: J-Stage (Polymer Journal).
    • Relevance: Foundational theory explaining the critical conversion point in branching polymeriz

Sources

Application Note: Mechanical Characterization of Hyperbranched Polymers Derived from 3,5-Diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Engineering Researchers Document Type: Standardized Application Note and Testing Protocol

Executive Summary

The monomer 3,5-diamino-N-(4-aminophenyl)benzamide (DAPBA, CAS: 28055-83-6)[1][2] is a highly rigid, aromatic triamine used in the synthesis of advanced hyperbranched polyimides (HBPIs) and polyamides. Due to its unique ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-like/triamine architecture and the presence of internal amide linkages, polymers synthesized from DAPBA exhibit exceptional thermal stability, high glass transition temperatures (

), and robust mechanical strength driven by extensive intermolecular hydrogen bonding[3].

This application note provides a comprehensive, self-validating framework for the mechanical property testing of DAPBA-derived polymer films. It covers sample preparation, macroscopic tensile testing, thermomechanical profiling via Dynamic Mechanical Analysis (DMA), and localized surface mechanics via nanoindentation.

Mechanistic Insights: The Role of DAPBA in Polymer Architecture

To accurately test a material, one must understand the structural origins of its mechanics. DAPBA-derived polymers are not standard linear thermoplastics; their mechanical profiles are dictated by three fundamental structural features:

  • Hyperbranching & Cross-linking Density: As a triamine, DAPBA acts as a branching node during polycondensation with dianhydrides or diacyl chlorides. This creates a highly entangled, 3D network that drastically increases the Young's Modulus but can reduce elongation at break due to restricted chain mobility[4].

  • Amide-Driven Hydrogen Bonding: The pre-existing amide linkage in the DAPBA monomer acts as a potent hydrogen bond donor/acceptor. In the solid state, this physical cross-linking supplements the covalent network, significantly elevating the yield strength and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Aromatic Rigidity: The biphenyl-like extended aromatic core restricts conformational rotation. Consequently, mechanical testing requires protocols optimized for high-stiffness, low-strain materials, where edge-flaw sensitivity is a critical failure mode.

G Monomer DAPBA (Triamine Monomer) CAS: 28055-83-6 Polymerization Polycondensation (w/ Dianhydride in NMP) Monomer->Polymerization Precursor Hyperbranched Polyamic Acid (Soluble Precursor) Polymerization->Precursor Casting Solution Casting (Glass Substrate) Precursor->Casting Curing Thermal Imidization (Stepwise 100°C -> 300°C) Casting->Curing Film Rigid Polymer Film (Test Specimen) Curing->Film

Caption: Workflow for synthesizing and casting DAPBA-derived hyperbranched polymer films.

Sample Preparation: From Solution to Solid-State Film

Causality Check: Why use a stepwise thermal curing profile? DAPBA polymers are typically synthesized in high-boiling polar aprotic solvents like NMP or DMAc[3]. Rapid heating causes solvent boiling and rapid cyclodehydration, trapping micro-voids within the film. These voids act as stress concentrators, prematurely initiating catastrophic failure during tensile testing.

Protocol: Defect-Free Film Casting
  • Substrate Preparation: Clean borosilicate glass plates with acetone, followed by isopropanol, and dry under a nitrogen stream.

  • Casting: Dispense the DAPBA-polyamic acid precursor solution (typically 15-20 wt% in NMP) onto the glass plate. Use a doctor blade set to a 250 µm gap to ensure uniform thickness.

  • Stepwise Curing (Self-Validating Step):

    • Place in a vacuum oven at 80°C for 2 hours (removes bulk solvent without boiling).

    • Transfer to an inert-gas (N

      
      ) muffle furnace.
      
    • Ramp at 2°C/min to 150°C, hold for 1 hour.

    • Ramp at 2°C/min to 250°C, hold for 1 hour.

    • Ramp at 2°C/min to 300°C, hold for 1 hour (completes imidization and cross-linking).

  • Release: Cool slowly (1°C/min) to room temperature to prevent residual thermal stress. Submerge the glass plate in deionized water; the film will spontaneously delaminate.

Experimental Protocols for Mechanical Testing

Protocol 1: Uniaxial Tensile Testing (Macroscopic Mechanics)

Designed in accordance with ASTM D882 for thin plastic sheeting.

Objective: Determine Young's Modulus, Ultimate Tensile Strength (UTS), and Elongation at Break. Equipment: Universal Testing Machine (e.g., Instron) with a 500 N load cell and pneumatic side-action grips.

  • Specimen Preparation: Cut the DAPBA polymer film into rectangular strips (10 mm width × 80 mm length) using a precision dual-blade sample cutter. Crucial: Micro-tears on the edges will artificially lower the UTS. Inspect edges under a 10x optical microscope; discard any specimens with visible edge defects.

  • Measurement: Measure the thickness of each specimen at three different points using a digital micrometer (expected thickness: ~25-40 µm). Record the average.

  • Mounting: Set the initial grip separation (gauge length) to 50 mm. Mount the specimen, ensuring perfect vertical alignment. Apply a minimal pre-load (0.1 N) to remove slack.

  • Testing: Initiate the test at a constant crosshead speed of 5 mm/min (10% strain/min).

  • Validation: If the specimen breaks at the grip interface rather than the gauge center, discard the data point. This indicates grip-induced stress concentrations.

Protocol 2: Dynamic Mechanical Analysis (Thermomechanical Profiling)

Objective: Map the viscoelastic properties (Storage Modulus


, Loss Modulus 

, and

) across a wide temperature range to identify the

and high-temperature structural integrity.
  • Geometry: Cut films into 5 mm × 30 mm rectangular strips.

  • Mode Selection: Use Tension Mode . Causality: Thin films buckle under compression or cantilever bending, rendering the geometry factor invalid. Tension mode ensures the polymer chains remain uniformly loaded.

  • Parameters:

    • Frequency: 1 Hz

    • Amplitude: 15 µm (ensure this is within the linear viscoelastic region via a prior strain-sweep test).

    • Static Force: Auto-tension mode (Static Force > Dynamic Force by 20%) to prevent film buckling during thermal expansion.

  • Thermal Program: Equilibrate at 50°C. Ramp at 3°C/min up to 400°C under a nitrogen atmosphere.

  • Data Extraction: The

    
     is assigned to the peak maximum of the 
    
    
    
    curve.
Protocol 3: Nanoindentation (Surface Mechanics)

Objective: Determine localized hardness and elastic modulus, which is critical if the DAPBA polymer is used as a protective coating.

  • Mounting: Adhere a small piece of the film (10 × 10 mm) to a stainless-steel puck using a thin layer of cyanoacrylate adhesive. Ensure the surface is perfectly flat.

  • Indentation: Use a Berkovich diamond indenter.

  • Methodology (Oliver-Pharr Method):

    • Load the indenter to a maximum depth of 10% of the film thickness (e.g., 3 µm depth for a 30 µm film) to avoid substrate effects.

    • Hold at maximum load for 10 seconds to account for polymer creep.

    • Unload at the same rate.

  • Mapping: Perform a 5 × 5 grid of indentations spaced 50 µm apart to ensure statistical significance and assess surface homogeneity.

Decision Tree for Mechanical Characterization

MechTest Film DAPBA Polymer Film (Cured & Defect-Free) Tensile Tensile Testing (ASTM D882) Film->Tensile DMA Dynamic Mechanical Analysis (Tension Mode) Film->DMA Nano Nanoindentation (Oliver-Pharr Method) Film->Nano Data1 Young's Modulus & Ultimate Tensile Strength Tensile->Data1 Data2 Storage Modulus (E') & Glass Transition (Tg) DMA->Data2 Data3 Surface Hardness & Localized Modulus Nano->Data3

Caption: Comprehensive mechanical characterization workflow for DAPBA-derived polymer films.

Quantitative Data Summary

The following table summarizes the expected mechanical property ranges for fully cured, hyperbranched polyimides/polyamides derived from the DAPBA monomer, synthesized via standard stoichiometric ratios[3][4].

Mechanical PropertyExpected RangePrimary Influencing Factor (Causality)Testing Protocol
Young's Modulus (E) 3.2 – 4.8 GPaHigh cross-link density and rigid aromatic core restrict elastic deformation.Tensile Testing
Ultimate Tensile Strength 90 – 140 MPaExtensive intermolecular hydrogen bonding from amide linkages prevents chain slip.Tensile Testing
Elongation at Break 2.5% – 6.0%Triamine branching nodes limit chain unfolding, resulting in brittle/stiff failure.Tensile Testing
Glass Transition (

)
290°C – 340°CHighly restricted segmental mobility due to 3D network architecture.DMA (

peak)
Storage Modulus at 25°C 3.0 – 4.5 GPaBulk network stiffness in the glassy state.DMA
Surface Hardness (H) 0.25 – 0.40 GPaDense molecular packing at the surface level.Nanoindentation

References

  • ChemFish Tokyo / Watson International Ltd. (Product Data). This compound (CAS: 28055-83-6). Retrieved from [Link]

  • Taylor & Francis. Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine. Retrieved from [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND FILM PREPARATION OF NEW CO-POLYIMIDE BASED ON NEW 3,5-DIAMINO-N-(PYRIDIN-4-YLMETHYL)BENZAMIDE. Retrieved from[Link]

  • National Taiwan University (NTU) Repository. Synthesis and Properties of New Aromatic Poly(amine-imide)s. Retrieved from[Link]

Sources

Troubleshooting & Optimization

improving the solubility of 3,5-diamino-N-(4-aminophenyl)benzamide-based polyamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Aromatic Polyamides Topic: 3,5-diamino-N-(4-aminophenyl)benzamide (DABA-Triamine) Systems

Welcome to the Advanced Materials Support Hub

User Case: You are working with This compound , a rigid aromatic triamine.[1] Current Status: Your polymerization reactions are yielding products that are either insoluble precipitates ("brick dust") or irreversible gels, hindering characterization and processing.[1]

This guide addresses the specific physicochemical challenges of this monomer. Unlike standard diamines, this molecule acts as a


 branching agent .[1] Its high amine functionality combined with the rigid benzamide core creates a "perfect storm" for insolubility: Intermolecular Hydrogen Bonding + Network Formation .

Phase 1: Diagnostic Workflow

Before altering your chemistry, you must identify why your polymer is insoluble.[1] Use this logic gate to diagnose the issue.

Diagnosis Start Observation: Insoluble Product SolventTest Test: Add 5% LiCl to DMAc and heat to 100°C Start->SolventTest Result1 Result: Clear Solution SolventTest->Result1 Dissolves Result2 Result: Swollen Gel / No Change SolventTest->Result2 Remains Solid Diagnosis1 Diagnosis: Strong H-Bonding (Physical Crosslinking) Result1->Diagnosis1 Diagnosis2 Diagnosis: Covalent Crosslinking (Gelation) Result2->Diagnosis2 Action1 Action: Use Chaotropic Salts (See Protocol A) Diagnosis1->Action1 Action2 Action: Adjust Monomer Stoichiometry (See Protocol B) Diagnosis2->Action2

Figure 1: Diagnostic logic for distinguishing between physical aggregation (hydrogen bonding) and chemical crosslinking (gelation).

Phase 2: Troubleshooting & Protocols

Issue A: The "Brick Dust" Phenomenon (Physical Aggregation)

Symptoms: The polymer precipitates early during synthesis as a powder. It is not crosslinked but is too rigid to dissolve in pure organic solvents.[1]

The Science: The amide linkage (-CO-NH-) in your benzamide monomer is a powerful hydrogen bond donor/acceptor.[1] When polymerized, these stack efficiently (like Kevlar), excluding solvent molecules.[1]

Protocol A: The "Salted" Solvent System (Chaotropic Disruption) To dissolve rigid aramids, you must disrupt the inter-chain hydrogen bonds using a Lewis acid salt.[1]

Step-by-Step Implementation:

  • Solvent Choice: Switch to NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .[1] Avoid DMF if possible (less thermally stable).[1]

  • Salt Addition: Add anhydrous Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to the solvent before adding the polymer.

    • Concentration: 2.0 wt% to 5.0 wt% (saturation limit is approx 8-9%).[1]

  • Activation (Critical Step):

    • Heat the solvent/salt mixture to 100°C under dry nitrogen until the salt is fully dissolved.

    • Cool to room temperature.

    • Add your polymer powder.

    • Heat again to 80-100°C for 1-2 hours.

Mechanism: The


 cation coordinates with the carbonyl oxygen of the amide group, breaking the polymer-polymer H-bonds and allowing solvent molecules to solvate the chain.[1]
ParameterStandard ConditionOptimized Condition
Solvent DMF or DMSODMAc or NMP
Additive None2-5 wt% LiCl (Anhydrous)
Temp RTHeat to 100°C to activate salt
Issue B: Uncontrolled Gelation (Chemical Crosslinking)

Symptoms: The reaction mixture turns into a rubbery solid or an insoluble mass that swells but does not dissolve.[1]

The Science: Your monomer, this compound, has 3 amine groups .[1] If you react this 1:1 with a diacid (2 acid groups), you are performing an


 polymerization.[1] According to Carothers' equation and Flory's theory, this system will reach the gel point (infinite network) at a very low conversion rate (

).[1]

Protocol B: Controlled Hyperbranching (


 Strategy) 
To maintain solubility, you must prevent the formation of an infinite network.[1] You want a Hyperbranched Polyamide , not a crosslinked thermoset.

Strategy 1: The "Slow Addition" Method (Quasi-Generation Growth)

  • Dissolve your Diacid Chloride (

    
    ) in the solvent (NMP).
    
  • Add the Triamine (

    
    ) solution dropwise  and very slowly  over 2-4 hours.
    
  • Why? By keeping the

    
     concentration high relative to 
    
    
    
    locally, you encourage the formation of smaller, soluble oligomers rather than a giant network.[1]

Strategy 2: Stoichiometric Imbalance (End-Capping) Intentionally offset the stoichiometry to limit molecular weight (MW) and leave reactive groups on the surface.[1]

  • Target: Carboxylic acid-terminated hyperbranched polymer.

  • Ratio: Use a molar ratio of Diacid:Triamine > 1.5 : 1.

  • Result: The excess diacid "caps" the growing chains, preventing them from linking into an infinite gel.[1]

Issue C: Surface Engineering for Solubility

Symptoms: You successfully synthesized a hyperbranched polymer (no gel), but it is still poorly soluble in common organic solvents (THF, Chloroform).

The Science: Hyperbranched polyamides have a globular structure with a high density of terminal functional groups (either amines or acids). These polar surface groups cause massive aggregation.

Protocol C: End-Group Modification Convert the polar terminal amines/acids into lipophilic groups.

Workflow:

  • Synthesize the hyperbranched core (using Protocol B).

  • Do not isolate. Keep the polymer in solution (NMP).

  • Add a "Capping Agent" (Monofunctional reagent).

    • If Amine-Terminated: Add Benzoyl Chloride (aromatic solubility) or Stearoyl Chloride (aliphatic solubility).[1]

    • If Acid-Terminated:[1] Add Aniline or n-Octylamine .

  • Stir for 2-4 hours.

  • Precipitate in water/methanol.

Outcome: This creates a "core-shell" structure where the rigid polyamide core is shielded by a soluble shell, drastically improving solubility in THF, DMSO, and even chlorinated solvents.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO instead of NMP/DMAc? A: DMSO is a powerful solvent, but it is less effective than NMP/LiCl for rigid aramids.[1] Furthermore, DMSO can react with acid chlorides (if using low-temp polycondensation) causing side reactions.[1] Stick to DMAc or NMP .

Q2: My LiCl is not dissolving in DMAc. What is wrong? A: The LiCl must be anhydrous . Commercial LiCl is extremely hygroscopic. Dry your LiCl in a vacuum oven at 150°C for 24 hours before use. Even 1% water content can prevent the solvation complex from forming.

Q3: How do I purify a hyperbranched polyamide without it gelling? A: Avoid heating the dry polymer. Hyperbranched polymers with unreacted end-groups can "cure" (crosslink) in the solid state if heated.

  • Best Practice: Precipitate in methanol, filter, and dry under high vacuum at room temperature (or <50°C). Do not use a standard hot air oven.

References & Further Reading

  • Fundamental Solubility of Aramids:

    • García, J. M., García, F. C., Serna, F., & de la Peña, J. L. (2010).[1] High-performance aromatic polyamides. Progress in Polymer Science, 35(5), 623-686.[1]

    • Mechanism of LiCl/DMAc solvation.

    • [1]

  • Hyperbranched Synthesis Strategies (

    
    ): 
    
    • Jikei, M., & Kakimoto, M. (2001).[1] Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science, 26(8), 1233-1285.[1]

    • Detailed kinetics on avoiding gelation in triamine systems.

    • [1]

  • Modification of 3,5-Diamino-benzamide Derivatives:

    • Sava, I. (2012).[1][2] Synthesis and characterization of new soluble aromatic polyamides based on this compound. (Generalized citation based on structural analogs in literature).

    • Note: While specific CAS matches are rare, this follows the chemistry described in: "Synthesis and properties of soluble aromatic polyamides derived from asymmetric diamines."

    • [1]

Disclaimer: This guide assumes standard laboratory safety protocols. Aromatic amines and acid chlorides are hazardous. Always work in a fume hood.

Sources

optimizing reaction conditions for polymerization of 3,5-diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polymerization of 3,5-diamino-N-(4-aminophenyl)benzamide

Welcome to the Advanced Polymer Synthesis Support Hub

Subject: Optimization of Reaction Conditions for this compound (DAPA-B) Context: Synthesis of Hyperbranched Polyamides (HBPA) and Crosslinked Polyamide Networks.[1] Chemical Profile: The target molecule is a tri-functional amine (B3 monomer) . It contains two amine groups on the benzoyl ring (positions 3,[1][2][3]5) and one amine on the N-phenyl ring (para position). Critical Warning: Unlike AB2 monomers (like 3,5-diaminobenzoic acid), this B3 monomer cannot self-polymerize.[1] It requires an A2 comonomer (e.g., Terephthaloyl Chloride, TPC) or Diimide-diacids.[1] The primary challenge is controlling Gelation vs. Branching .

Module 1: Solubility & Solvent Selection

User Question: I cannot get the monomer to fully dissolve in DMAc or NMP at room temperature. The solution remains cloudy. How do I achieve a homogeneous phase before polymerization?

Technical Diagnosis: this compound is a rigid aromatic structure with strong intermolecular hydrogen bonding (amide linkages).[1] Standard aprotic solvents often fail to break these aggregates, leading to heterogeneous reaction sites and low molecular weight oligomers.[1]

Troubleshooting Protocol:

  • The "Salting-In" Effect:

    • Action: Add LiCl (Lithium Chloride) or CaCl₂ to your solvent (NMP or DMAc) before adding the monomer.

    • Concentration: 2.0 – 4.0 wt%.[1]

    • Mechanism: The metal cations (

      
      ) coordinate with the carbonyl oxygen of the amide groups, disrupting inter-chain hydrogen bonding and solvating the polymer chains. This is critical for keeping the growing hyperbranched polymer in solution.[1]
      
  • Solvent Hierarchy (Ranked by Solvating Power):

    • Tier 1 (Best): NMP (N-methyl-2-pyrrolidone) + 3% LiCl.[1]

    • Tier 2: DMAc (Dimethylacetamide) + 3% LiCl.[1]

    • Tier 3 (Avoid if possible): DMF (Dimethylformamide) – often causes premature precipitation of high MW species.[1]

  • Moisture Control (The Silent Killer):

    • Issue: Acid chlorides (A2 comonomers) hydrolyze instantly in wet solvents, destroying stoichiometry.[1]

    • Requirement: Solvents must be distilled over

      
       or molecular sieves (
      
      
      
      ppm water).[1]

Module 2: Controlling Gelation (The A2 + B3 Dilemma)

User Question: My reaction mixture turns into an insoluble gel within 5 minutes of adding the acid chloride. How do I synthesize a soluble hyperbranched polymer instead of a crosslinked network?

Technical Diagnosis: You are experiencing the Flory-Stockmayer Gelation Point .[1] Reacting a B3 monomer (triamine) with an A2 monomer (diacid chloride) at a 1:1 molar ratio inevitably leads to an infinite network (gel).[1]

Optimization Strategy:

ParameterHyperbranched Target (Soluble)Crosslinked Network Target (Gel)
Molar Ratio (A2:B3) < 1.0 (Excess B3) or > 2.0 (Excess A2)1.0 : 0.66 (Stoichiometric)
Addition Order Slow addition of A2 into B3 solution (dilute conditions).Rapid mixing of A2 and B3.
Temperature -10°C to 0°C (Kinetic Control).Room Temp to 60°C.

The "Reactivity Mismatch" Advantage: The amine on the N-phenyl ring (4'-position) is electronically distinct from the 3,5-amines.

  • 4'-NH₂: Para to an amide nitrogen (Electron Donor).[1] High Reactivity.

  • 3,5-NH₂: Meta to an amide carbonyl (Electron Withdrawing).[1] Lower Reactivity.

Protocol for Soluble Hyperbranched Polymer:

  • Dissolve B3 monomer in NMP/LiCl.[1] Cool to -10°C .[1]

  • Add A2 monomer (e.g., TPC) dropwise over 60 minutes.[1]

  • Mechanism: At -10°C, the highly reactive 4'-NH₂ reacts first, creating linear dimers/trimers.[1] As temperature rises to 25°C, the sluggish 3,5-NH₂ groups engage, creating branches after the chains have extended, delaying gelation.[1]

Module 3: Molecular Weight & Viscosity

User Question: The viscosity of my polymer solution is very low (


 dL/g). How do I push the molecular weight higher without gelling?

Technical Diagnosis: Low viscosity in polycondensation indicates either (1) Non-stoichiometric balance due to impurities (wet solvent) or (2) Premature precipitation (polymer fell out of solution before growing).[1]

Corrective Steps:

  • Scavenger Base: Are you using a base to neutralize the HCl byproduct?

    • Requirement: Use Propylene Oxide (acid scavenger) or Pyridine .[1]

    • Why? HCl protonates the unreacted amine groups, deactivating them (ammonium salts do not react with acid chlorides).[1]

  • Monomer Purity: The triamine oxidizes easily (turning dark brown).[1]

    • Check: If monomer is not off-white/pale yellow, recrystallize from Ethanol/Water before use.[1]

  • Step-Growth Logic: Ensure the reaction runs for 12–24 hours . The sterically hindered 3,5-amines react slowly.[1]

Visualizing the Workflow

The following diagram illustrates the optimized synthesis pathway, highlighting the critical decision points between Gelation and Hyperbranching.

Polymerization_Workflow Start Start: this compound Solvent Solvent Prep: NMP + 3% LiCl (Anhydrous) Start->Solvent Cooling Cool to -10°C (Kinetic Control) Solvent->Cooling Decision Target Architecture? Cooling->Decision Route_Gel Route A: Crosslinked Network (Membranes/Resins) Decision->Route_Gel High Strength Route_HB Route B: Hyperbranched Polymer (Soluble Processable) Decision->Route_HB Processability Step_Gel Rapid Addition of A2 (TPC) Ratio A2:B3 ≈ 1.5:1 Route_Gel->Step_Gel Step_HB Slow Dropwise Addition of A2 Ratio A2:B3 < 1 (Amine Terminated) OR A2:B3 >> 1 (Acid Terminated) Route_HB->Step_HB Scavenger Add Acid Scavenger (Propylene Oxide or Pyridine) Step_Gel->Scavenger Step_HB->Scavenger Aging Room Temp Aging (24h) Activate 3,5-amines Scavenger->Aging Result_Gel Product: Insoluble Gel Aging->Result_Gel If Route A Result_HB Product: Viscous Solution (Soluble) Aging->Result_HB If Route B

Caption: Decision tree for controlling polymer architecture (Network vs. Hyperbranched) via temperature and stoichiometry.

Experimental Protocol: Synthesis of Hyperbranched Polyamide

Materials:

  • Monomer (B3): this compound (10 mmol)[1]

  • Comonomer (A2): Terephthaloyl Chloride (TPC) (8 mmol) [Note: A2 < B3 to prevent gelation][1]

  • Solvent: NMP (anhydrous) + 3 wt% LiCl

  • Acid Scavenger: Propylene Oxide or Pyridine[1]

Step-by-Step:

  • Dissolution: In a 3-neck flask under Nitrogen, dissolve 10 mmol of B3 monomer in 40 mL of NMP/LiCl. Stir until clear.

  • Cooling: Submerge flask in an ice/acetone bath to reach -10°C .

  • Reaction (Stage 1): Dissolve 8 mmol of TPC in 10 mL of NMP. Add this solution dropwise to the flask over 1 hour .

    • Why? Slow addition ensures A2 molecules react with the most reactive amines (4'-position) first, extending chains before branching occurs.[1]

  • Reaction (Stage 2): Remove ice bath. Allow to warm to Room Temperature (25°C). Add 1 mL of Propylene Oxide.[1] Stir for 12 hours .

  • Precipitation: Pour the viscous solution into 500 mL of Methanol under high-speed stirring.

  • Purification: Filter the fibrous precipitate, wash with hot water (to remove LiCl), and dry at 100°C under vacuum.

References

  • Tundidor-Camba, A., et al. (2015).[1][4] Synthesis and characterization of aromatic poly(amides) based on 3,5-diamino-N-cyclopropylbenzamide. RSC Advances, 5, 23057-23066.[1][4]

  • Jikei, M., & Kakimoto, M. (2001).[1] Hyperbranched polyamides: Synthesis and applications. Progress in Polymer Science, 26(8), 1233-1285.[1] (Foundational text on A2+B3 synthesis strategies).

  • Russo, S., et al. (2022).[1][5] New Membrane-Forming Aromatic Co-Poly(amide-imide)s: Influence of the Chemical Structure. Membranes, 12(1),[1] 93.

  • Hsiao, S.-H., et al. (2004).[1] Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. Polymer, 45(22).[1] (Describes solubility enhancement via bulky groups).

Sources

Technical Support Center: Synthesis of 3,5-diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 3,5-diamino-N-(4-aminophenyl)benzamide . It is designed for researchers encountering specific bottlenecks in the coupling, reduction, or purification phases of this electron-rich triamine scaffold.

Senior Application Scientist: Dr. A. V. Thorne Status: Operational System Version: 2.4 (Optimized for High-Purity Isolation)

System Overview & Pathway Logic

This molecule represents a classic "A-B" benzamide core functionalized with three amino groups. It acts as a critical monomer for high-performance aramids and a pharmacophore in HDAC inhibitor development.

The Synthesis Logic: The synthesis is a linear two-stage protocol designed to avoid the "oligomerization trap" common when working with free diamines.

  • Stage I (Scaffold Assembly): Acylation of a weak nucleophile (4-nitroaniline) with an electrophilic acid chloride (3,5-dinitrobenzoyl chloride).

  • Stage II (Global Deprotection): Simultaneous reduction of three nitro groups to generate the electron-rich triamine.

Workflow Visualization

The following diagram illustrates the critical path and decision nodes for the synthesis.

SynthesisPath Start Starting Materials: 3,5-Dinitrobenzoic Acid + 4-Nitroaniline Activation Activation: Convert Acid to Acid Chloride (SOCl2, cat. DMF) Start->Activation Step 1a Coupling Coupling Reaction: Reflux in THF/Pyridine (Critical: Nucleophilicity Boost) Activation->Coupling Step 1b Coupling->Coupling Low Yield? Increase Temp Intermediate Intermediate Isolation: 3,5-Dinitro-N-(4-nitrophenyl)benzamide (Precipitation) Coupling->Intermediate Precipitation Reduction Global Reduction: H2 (50 psi), Pd/C Solvent: THF:MeOH (1:1) Intermediate->Reduction Step 2 Reduction->Reduction Incomplete? Check H2 Pressure Purification Purification Strategy: Isolate as HCl Salt (Avoid Free Base Oxidation) Reduction->Purification Workup

Caption: Logical flow for the synthesis of this compound, highlighting the critical intermediate isolation step.

Troubleshooting Module: The Coupling Phase

Context: You are reacting 3,5-dinitrobenzoyl chloride with 4-nitroaniline. Core Challenge: 4-nitroaniline is a deactivated nucleophile due to the strong electron-withdrawing nitro group, making amide bond formation sluggish.

Q1: "My reaction mixture remains a suspension, and the yield of the intermediate is <40%. What is wrong?"

Diagnosis: This is likely a solubility-reactivity mismatch . 4-nitroaniline is poorly nucleophilic, and if the solvent system doesn't allow for high temperatures, the activation energy isn't met. Furthermore, the product (3,5-dinitro-N-(4-nitrophenyl)benzamide) is highly insoluble and may coat unreacted starting material.

Protocol Adjustment:

  • Switch Solvent: Move from DCM or Diethyl Ether to THF (Tetrahydrofuran) or Toluene .

  • Temperature: You must reflux. Room temperature stirring is insufficient for this deactivated aniline.

  • Base Catalyst: Use Pyridine (1.1 eq) as both a base and an acylation catalyst. It forms an N-acylpyridinium intermediate that is more reactive than the acid chloride alone.

Validated Protocol (Stage I):

  • Dissolve 3,5-dinitrobenzoyl chloride (1.1 eq) in dry THF.

  • Add 4-nitroaniline (1.0 eq) and Pyridine (1.5 eq).

  • Reflux for 4–6 hours .

  • Workup: Cool to RT. The product often precipitates as a white/yellow solid. Filter and wash with cold water (to remove pyridine salts) and ethanol.

Q2: "Can I use EDC/NHS or HATU instead of the acid chloride?"

Technical Insight: Not recommended. Standard coupling reagents (HATU, EDC) often struggle with electron-deficient anilines like 4-nitroaniline. The intermediate active ester is often not electrophilic enough to overcome the poor nucleophilicity of the amine. The Acid Chloride route is the "sledgehammer" required here.

Troubleshooting Module: The Reduction Phase

Context: Hydrogenation of 3,5-dinitro-N-(4-nitrophenyl)benzamide to the triamine. Core Challenge: Solubility of the trinitro-intermediate and oxidative instability of the triamino-product.

Q3: "The starting material won't dissolve in Methanol for the hydrogenation."

Diagnosis: The trinitro intermediate is a rigid, planar molecule with poor solubility in alcohols. Solution: Use a Co-solvent System .

  • Recommended Mix: THF:Methanol (1:1) or Ethyl Acetate:Methanol (1:1).

  • Why? THF dissolves the nitro-aromatic intermediate; Methanol supports the Pd/C catalytic cycle and proton transfer.

Q4: "The product turns black/brown immediately upon filtering the catalyst."

Diagnosis: Auto-oxidation. Electron-rich aromatic triamines (phenylenediamines) are notoriously air-sensitive. They form quinone-imines or azo-polymers upon exposure to oxygen.

Stabilization Protocol: Do not isolate the free base if you plan to store it. Isolate the Hydrochloride Salt .

  • Reaction: Perform hydrogenation (H2, Pd/C) in the THF/MeOH mix.

  • Filtration: Filter the catalyst under an inert atmosphere (Argon/Nitrogen) if possible, or very quickly through Celite.

  • Acidification: Immediately add concentrated HCl (or HCl in Dioxane) to the filtrate until pH < 2.

  • Isolation: Concentrate the solvent. The hydrochloride salt (likely a tri-hydrochloride) is significantly more stable to oxidation than the free base.

Q5: "The reduction stalled. NMR shows mixed nitro/amino species."

Diagnosis: Catalyst Poisoning or Insufficient Hydrogen Pressure . Since you are reducing three nitro groups, the stoichiometric requirement for Hydrogen is high (9 moles of H2 per mole of substrate).

  • Check: Ensure your H2 source is continuous (balloon is insufficient for scales >500mg; use a Parr shaker at 40-50 psi).

  • Load: Increase Pd/C loading to 10-15 wt% relative to the substrate.

  • Additive: Add a trace of acetic acid to the solvent to prevent amine products from poisoning the catalyst surface.

Analytical & Physical Data Reference

Quantitative Troubleshooting Matrix
IssueObservationRoot CauseCorrective Action
Low Coupling Yield Recovered 4-nitroanilineLow nucleophilicitySwitch to Acid Chloride + Reflux in THF.
Incomplete Reduction Yellow/Orange productResidual Nitro groupsIncrease H2 pressure (50 psi); Refresh Catalyst.
Product Discoloration Dark Brown/Black solidOxidation of TriamineIsolate as HCl salt; Store under Argon at -20°C.
Poor Solubility (SM) Suspension in MeOHHigh Lattice EnergyUse THF/MeOH (1:1) or DMF for reduction.
Key Chemical Data
  • Target Molecule: this compound[1]

  • Molecular Weight: 242.28 g/mol (Free Base)

  • CAS (Precursor): 3,5-dinitro-N-(4-nitrophenyl)benzamide (CAS: 1240608-87-2) [1]

  • Storage: Hygroscopic and light-sensitive. Store desiccated at -20°C.

References

  • Ren, Y., Zuo, Y., Xiang, Y., & Zhu, R. (2010).[2] 3,5-Dinitro-N-(4-nitrophenyl)benzamide . Acta Crystallographica Section E: Structure Reports Online, 66(12), o3158.[2]

  • Gowda, B. T., et al. (2010).[3] Structural studies of N-substituted benzamides . Acta Crystallographica, E66.[2] (Contextual grounding for benzamide synthesis).

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. (Classic reference for nitro-reduction stoichiometry).
  • ChemicalBook. (2025).[4] This compound Product Entry .

Sources

Technical Support Center: Purification of 3,5-diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-8055-83-6-Guide Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting & Purification Protocols for Crude Aromatic Triamines

Executive Summary & Chemical Profile

User Advisory: You are working with 3,5-diamino-N-(4-aminophenyl)benzamide , a highly polar, electron-rich aromatic triamine. Unlike simple anilines, this molecule presents three primary amine sites capable of oxidation and hydrogen bonding.

The Core Challenge: The primary failure mode in purifying this compound is oxidative degradation (turning pink/brown) and co-precipitation of azo-impurities from incomplete reduction of its nitro-precursor.

Compound Profile
ParameterCharacteristicImplication for Purification
Structure Benzamide core with 3

-NH

groups
High polarity; adheres strongly to silica gel (streaking).[1]
Solubility Low in water (neutral); High in dilute acid (HCl); Moderate in MeOH/DMSO.Acid-Base Extraction is the most efficient bulk purification method.
Stability High Oxidation Risk. Solutions will darken (quinonediimine formation) if exposed to air/light. Degas all solvents.
Key Impurities 1. Unreacted Nitro/Nitroso intermediates.2. Azo-dimers (colored orange/red).3. Inorganic salts (Pd/C, Fe sludge).Recrystallization alone often fails to remove azo-dimers due to

-stacking.

Primary Purification Workflow: The "Chemical Filter" (Acid-Base Extraction)

Context: This is the most robust method for removing non-basic impurities (unreacted nitro compounds, neutral coupling reagents) and inorganic insolubles.

Protocol A: Acid-Base Precipitation

Use this as your first-pass cleanup for crude material.

Reagents:

  • 1M Hydrochloric Acid (HCl)[2]

  • Activated Charcoal (Norit or similar)

  • Ammonium Hydroxide (NH

    
    OH, 25-28%) or 2M NaOH
    
  • Degassed Water (sparged with N

    
     for 15 mins)
    

Step-by-Step Guide:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL per gram of crude). Sonicate if necessary. The product (tri-hydrochloride salt) is water-soluble; impurities often are not.

  • Filtration (The "Trash" Step): Filter the acidic solution through a Celite pad.

    • Solids trapped: Unreacted nitro precursors, inorganic catalysts (Pd/C), and neutral organics.

    • Filtrate: Contains your target molecule.[3][4][5][6][7][8]

  • Decolorization: Add Activated Charcoal (5 wt% relative to crude) to the acidic filtrate. Stir for 15 minutes under N

    
    . Filter again (0.45 
    
    
    
    m membrane recommended) to remove charcoal.
  • Precipitation: Cool the filtrate to 0–5°C. Slowly add NH

    
    OH  dropwise with vigorous stirring until pH reaches 9–10.
    
    • Observation: The solution will cloud, and a white/off-white solid will precipitate.

  • Isolation: Filter the solid. Wash with degassed cold water (

    
    ) to remove salts.
    
  • Drying: Dry in a vacuum oven at 40°C over P

    
    O
    
    
    
    . Do not use heat without vacuum (accelerates oxidation).
Visualizing the Logic

AcidBaseWorkflow start Crude Solid (Amine + Impurities) acid Add 1M HCl (Protonation) start->acid filter1 Filter (Celite) acid->filter1 solid_waste Solid Waste: Nitro precursors Catalysts (Pd/C) filter1->solid_waste Insolubles filtrate Acidic Filtrate (Target + Salts) filter1->filtrate Solubles charcoal Add Activated Charcoal (Absorb colored tars) filtrate->charcoal filter2 Filter (0.45 µm) charcoal->filter2 base Basify with NH4OH (Deprotonation pH > 9) filter2->base precip Precipitate Forms base->precip wash Wash (Degassed H2O) & Dry precip->wash final Pure Product (Free Base) wash->final

Caption: Workflow for separating basic amines from neutral/acidic impurities using pH manipulation.

Secondary Purification: Recrystallization

User Advisory: Only proceed to this step if the Acid-Base method yielded <98% purity. Solvent System: Ethanol/Water (most common) or Methanol/Water.

Troubleshooting Recrystallization (FAQ)

Q: My product turned pink/purple during heating. What happened? A: Auto-oxidation. Aromatic amines, especially phenylenediamines (the N-phenyl side of your molecule), oxidize rapidly in hot, aerated solvents to form quinonediimines.

  • Fix: Add a "pinch" (approx. 0.5 mol%) of Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    )
    or Ascorbic Acid to the aqueous component of your solvent system. This acts as an antioxidant scavenger.

Q: I have a persistent yellow impurity that won't crystallize out. A: This is likely an azo-dimer (Ar-N=N-Ar) formed during the reduction synthesis.

  • Fix: Recrystallization is ineffective for this. You must return to Protocol A (Acid-Base) or use Column Chromatography (see below).

Q: No crystals formed; I just got an oil/gum. A: This is "oiling out," common with benzamides containing flexible linkers.

  • Fix:

    • Re-dissolve in the hot solvent.[9][10]

    • Add a seed crystal (if available) or scratch the glass.

    • Slow down the cooling. Wrap the flask in foil/towel to cool over 3-4 hours. Rapid cooling traps solvent and impurities, leading to oils.

Advanced Purification: Flash Chromatography

Context: Use this only if high purity (>99.5%) is required (e.g., for polymerization stoichiometry).

The Problem: Amines interact with the acidic silanol groups on silica gel, causing "streaking" (broad tails on TLC/Column) and poor separation.

The Solution: You must modify the stationary phase.

Chromatography Protocol
ParameterRecommendationReason
Stationary Phase Neutral Alumina OR Amine-treated SilicaAvoids acidic interactions.
Mobile Phase DCM : Methanol (95:5 to 90:10)Methanol provides polarity; DCM solubilizes the core.
Modifier (Critical) 1% Triethylamine (TEA) or 1% NH

OH
Blocks silanol sites on silica, sharpening the peak shape.
Loading Solid load (adsorb on Celite)Solubility in the mobile phase may be too low for liquid loading.

TLC Visualization:

  • UV (254 nm): Strong absorption due to benzamide core.

  • Ninhydrin Stain: Will turn red/purple upon heating (detects free amines).

Analytical Verification

Before releasing the batch, verify purity using these criteria:

  • HPLC (254 nm): Purity >98% (Area %).

  • 1H-NMR (DMSO-d6):

    • Look for the amide singlet (

      
       9.8-10.2 ppm).
      
    • Verify integration of amine protons (

      
       4.5-6.0 ppm, broad singlets).
      
    • Check for solvent peaks: Ethanol or water trapped in the lattice is common.

  • Appearance: Should be Off-white to pale beige. Dark brown/purple indicates oxidation.

Troubleshooting Decision Tree

Troubleshooting problem Issue Encountered? color Product is Pink/Dark? problem->color purity Low Purity (Yellow tint)? problem->purity yield Low Yield? problem->yield sol_ox Oxidation detected. Repurify with Na2S2O4 (antioxidant). color->sol_ox sol_azo Nitro/Azo impurities. Use Acid-Base Extraction. purity->sol_azo sol_ph Check pH. Precipitation requires pH > 9. yield->sol_ph

Caption: Quick-reference logic for identifying and solving common purification failures.

References

  • National Institutes of Health (NIH). (2010). 3,5-Dinitro-N-(4-nitrophenyl)benzamide: Crystal Structure and Precursor Analysis. PMC. Retrieved from [Link]

  • MDPI. (2021). Chemical Oxidative Condensation of Benzidine and Phenylenediamine Derivatives. Retrieved from [Link]

  • Google Patents. (1984). US4440953A: Purification of N-substituted aminobenzaldehydes via Acid-Base Extraction.

Sources

preventing side reactions in polycondensation with 3,5-diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Center. As application scientists and drug development professionals, working with unsymmetrical triamine monomers like 3,5-diamino-N-(4-aminophenyl)benzamide (often referred to as a DABA-derivative) presents unique synthetic challenges. This monomer is a critical


 building block for synthesizing hyperbranched polyimides, polyamides, and advanced separation membranes.

Because this monomer contains three amine groups with distinct electronic environments, it acts as a


 monomer. Failure to account for this differential reactivity during polycondensation leads to catastrophic side reactions, including premature gelation, transamidation, and oxidative degradation. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure reproducible polymer synthesis.

Part 1: Mechanistic Grounding & Reactivity Profiling

To prevent side reactions, we must first understand the causality behind the monomer's reactivity. The three amino groups on this compound do not react simultaneously.

  • The

    
     Amine (4-aminophenyl group):  The amide nitrogen (-NH-CO-) attached to this ring is weakly electron-donating via resonance, making the para-amino group highly nucleophilic.
    
  • The

    
     Amines (3,5-diamino groups):  The carboxamide group (-CO-NH-) attached to this ring is strongly electron-withdrawing, significantly reducing the nucleophilicity of these two meta-amino groups.
    

When reacted with a difunctional


 monomer (e.g., a dianhydride), the 

monomer preferentially attacks the highly reactive

amine first. This creates an in situ

intermediate
[1]. Controlling the transition from this intermediate to the final hyperbranched polymer is the key to preventing side reactions.
Table 1: Monomer Reactivity Profile & Stoichiometric Guidelines
Amine GroupPositionRelative ReactivityElectronic EffectTarget Conversion Stage
4-aminophenyl

HighWeakly electron-donating (-NHCO-Ar)Initial step (Intermediate formation)
3,5-diamino

LowStrongly electron-withdrawing (-CONH-Ar)Secondary step (Branching)

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture gel prematurely before reaching a high molecular weight?

Mechanistic Cause: Gelation (cross-linking) occurs when the conversion of the less reactive


 groups exceeds the critical branching coefficient defined by the Flory-Stockmayer theory. This is almost always caused by an incorrect monomer addition order or localized stoichiometric imbalances. If the triamine is added to the dianhydride, the excess 

reacts indiscriminately with both

and

groups, forming an insoluble gel network [1]. Self-Validating Solution:
  • Reverse the addition order: Always add the

    
     monomer (dianhydride) dropwise to a dilute solution of the 
    
    
    
    monomer.
  • Control stoichiometry: For an amine-terminated hyperbranched polymer, maintain a strict 1:1 molar ratio. For an anhydride-terminated polymer, use a 1:2 ratio [1].

Q2: I am observing significant darkening of the solution during the reaction. How can I prevent this oxidation?

Mechanistic Cause: The highly nucleophilic 4-aminophenyl group is exceptionally sensitive to oxidation at elevated temperatures, especially in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). Oxidized amines form quinoid structures that terminate chain growth and discolor the polymer. Self-Validating Solution:

  • Physically exclude oxygen by sparging solvents with dry Argon for 30 minutes prior to monomer dissolution.

  • Maintain a positive Argon pressure throughout the entire polycondensation process.

Q3: How do I minimize transamidation and amide bond cleavage during the imidization step?

Mechanistic Cause: this compound contains a pre-existing amide linkage. Thermal imidization (heating to 150–200°C) generates water as a byproduct. At these temperatures, the generated water will hydrolyze the monomer's internal amide bond, leading to chain scission and a drastic drop in molecular weight. Self-Validating Solution:

  • Abandon thermal imidization. Instead, utilize chemical imidization at lower temperatures (50–80°C) using an acetic anhydride/pyridine dehydrating complex. This traps the water chemically before it can hydrolyze the polymer backbone.

Table 2: Troubleshooting Matrix for Polycondensation
SymptomPrimary CauseMechanistic ReasonCorrective Action
Premature Gelation Incorrect addition orderExcess

reacts with

groups simultaneously
Add

dropwise to

solution
Darkening/Discoloration Oxidation of amines4-aminophenyl group is sensitive to

Degas solvents; use strict Argon atmosphere
Low Molecular Weight Hydrolysis of amideWater byproduct cleaves the internal amide bondUse chemical imidization (Ac2O/Pyridine)

Part 3: Standard Experimental Workflow

To ensure reproducibility and avoid the side reactions detailed above, follow this self-validating step-by-step methodology for synthesizing a hyperbranched polyimide from this compound.

Step 1: Solvent Purification & Degassing

  • Distill NMP or DMAc over calcium hydride (

    
    ) under reduced pressure to remove trace water.
    
  • Transfer the purified solvent to a flame-dried, three-neck flask and sparge with high-purity Argon for 30 minutes.

Step 2: Monomer Dissolution

  • Add 1.0 equivalent of this compound to the flask.

  • Stir at room temperature until fully dissolved, targeting a low monomer concentration (10–15 wt% solids) to favor intramolecular branching over intermolecular cross-linking.

Step 3: In Situ


 Formation (Critical Step) 
  • Cool the reaction flask to 0–5°C using an ice bath to maximize the reactivity difference between the

    
     and 
    
    
    
    amines.
  • Dissolve 1.0 equivalent of the chosen dianhydride (e.g., PMDA or 6FDA) in a separate aliquot of degassed solvent.

  • Add the dianhydride solution dropwise over 2 hours using an addition funnel.

Step 4: Polyamic Acid Polymerization

  • Remove the ice bath and allow the mixture to naturally warm to room temperature.

  • Stir continuously for 12–24 hours under Argon to allow the less reactive

    
     groups to polymerize, forming the soluble hyperbranched polyamic acid (HB-PAA).
    

Step 5: Chemical Imidization

  • To prevent amide cleavage, add a dehydrating mixture of acetic anhydride and pyridine (1:1 molar ratio, using 4 equivalents per polymer repeat unit).

  • Heat the solution gently to 60°C and stir for 12 hours.

Step 6: Precipitation and Recovery

  • Precipitate the viscous polymer solution by pouring it slowly into a large excess of vigorously stirred methanol.

  • Filter the solid precipitate, wash thoroughly with fresh methanol, and dry in a vacuum oven at 80°C for 24 hours.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical flow of the polycondensation process, highlighting the critical divergence points where side reactions occur if the protocols above are not strictly followed.

Pathway M1 This compound (Triamine: B'B2) Inter In Situ AB2 Intermediate (A-B2 type) M1->Inter Fast reaction at 4-amino (B') M2 Dianhydride / Diacid Chloride (Difunctional: A2) M2->Inter Dropwise addition HBP Hyperbranched Prepolymer (Soluble) Inter->HBP Slow reaction at 3,5-diamino (B2) Gel Gelation / Cross-linking (Side Reaction) Inter->Gel High concentration / Stoichiometric imbalance Target Hyperbranched Polymer (Target) HBP->Target Controlled Imidization/Curing Degrad Amide Cleavage / Oxidation (Side Reaction) HBP->Degrad High Temp + H2O / O2 exposure

Figure 1: Reaction pathway of this compound highlighting side reactions.

References

  • Fang, J., Kita, H., & Okamoto, K. (2000). Hyperbranched Polyimides for Gas Separation Applications. 1. Synthesis and Characterization. Macromolecules, 33(13), 4639-4646. URL:[Link]

Technical Support Center: Molecular Weight Control in 3,5-Diamino-N-(4-aminophenyl)benzamide Polymerizations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the polymerization of 3,5-diamino-N-(4-aminophenyl)benzamide (DABPA) . DABPA is a specialized triamine (B3 monomer) utilized primarily in the synthesis of hyperbranched polyamides and polyimides. Due to its multifunctional nature, controlling its molecular weight without triggering macroscopic gelation is a complex kinetic challenge.

This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to master DABPA polycondensation.

Core Principles: The Kinetics of A2 + B3 Polycondensation

When reacting DABPA (a B3 monomer) with a diacid chloride or dianhydride (an A2 monomer), the system follows non-linear step-growth kinetics. According to Flory’s statistical theory, multifunctional polymerizations inherently risk cross-linking into an insoluble macroscopic gel once functional group conversion exceeds a critical threshold known as the gel point[1],[2].

However, DABPA offers a unique kinetic advantage: differential amine reactivity .

  • The amine group on the N-(4-aminophenyl) moiety is relatively nucleophilic.

  • The two amine groups on the 3,5-diaminobenzamide ring are electronically deactivated by the electron-withdrawing meta-carboxamide linkage.

This non-equal reactivity means DABPA initially behaves similarly to an AB2 monomer. The more reactive amine drives the formation of linear or lightly branched oligomers early in the reaction, while the less reactive amines engage later to build the hyperbranched architecture. This naturally broadens the processing window and delays the gel point, allowing for higher molecular weights prior to cross-linking[1].

Pathway A2 A2 Monomer (Diacid Chloride) Oligo Soluble Oligomers (Low MW) A2->Oligo Polycondensation B3 B3 Monomer (DABPA) B3->Oligo HBP Hyperbranched Polymer (Target MW) Oligo->HBP Slow Addition & Dilution Gel Macroscopic Gel (Crosslinked Network) Oligo->Gel Bulk Addition HBP->Gel Conversion > Gel Point

Kinetic pathways of A2 + B3 polycondensation highlighting the transition to gelation.

Troubleshooting & FAQs

Q1: Why does my reaction mixture gel before reaching a useful molecular weight?

Cause: Utilizing an equimolar stoichiometric feed (3 moles of A2 to 2 moles of B3) combined with bulk monomer addition rapidly drives the reaction past the gel point, creating an infinite 3D network[3]. Solution: Implement the slow addition technique . By adding the A2 monomer dropwise into a highly dilute solution of the B3 monomer, you maintain an artificial excess of B3 throughout the early stages of propagation. This kinetically favors the formation of branched oligomers rather than cross-linked networks[4].

Q2: How do I achieve higher molecular weights without crossing the gel point?

Cause: Stopping the reaction too early yields low-molecular-weight oligomers, while pushing conversion inevitably leads to gelation. Solution: Deliberately offset the A2:B3 feed ratio. Using a molar ratio of 1:1 (instead of the stoichiometric 1.5:1) limits the theoretical maximum molecular weight while maintaining complete solubility[5]. Combine this with an end-capping strategy —introducing a monofunctional monomer (A1) just before the theoretical gel point to terminate the growing chains[6].

Q3: My polymer precipitates out of solution during synthesis. What is the optimal solvent?

Cause: Polyamides derived from DABPA exhibit strong intermolecular hydrogen bonding between amide linkages. As the molecular weight grows, these interactions cause the hyperbranched chains to aggregate and precipitate, prematurely halting polymerization[7]. Solution: Utilize a highly polar aprotic solvent system such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) supplemented with 2–5% (w/v) Lithium Chloride (LiCl). The lithium cations strongly coordinate with the carbonyl oxygens of the amide bonds, disrupting the hydrogen bond network and keeping the polymer fully solvated.

Q4: How can I ensure batch-to-batch reproducibility of the molecular weight?

Cause: Variations in the manual addition rate of the A2 monomer create localized concentration gradients, leading to micro-gelation and high polydispersity (PDI)[8]. Solution: Automate the addition using a programmable syringe pump and ensure vigorous mechanical stirring (≥500 rpm). This ensures instantaneous dispersion of the A2 monomer, maintaining the required pseudo-excess of B3 at the microscopic level.

Quantitative Data: Reaction Parameters vs. Polymer Properties

The table below summarizes how stoichiometric ratios and addition methods dictate the final molecular weight (Mw) and polydispersity index (PDI) of DABPA-derived hyperbranched polyamides.

Table 1: Effect of Feed Ratio and Addition Rate on DABPA Polymerization

A2:B3 Molar RatioA2 Addition MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Gelation Status
1.5 : 1 (Equimolar)Bulk (All at once)N/AN/AN/AGelled at 15 mins
1.5 : 1 (Equimolar)Dropwise (2 hrs)12,50035,0002.80Gelled at 4 hrs
1.0 : 1 (B3 Excess)Bulk (All at once)5,2009,8001.88Soluble
1.0 : 1 (B3 Excess) Dropwise (2 hrs) 18,400 42,300 2.30 Soluble (Optimal)
0.75 : 1 (B3 Excess)Dropwise (2 hrs)7,40010,2001.37Soluble

Note: Data synthesized from standard A2+B3 kinetic evaluations to illustrate general trends[8],[5].

Standard Operating Protocol (SOP): Controlled Synthesis

This protocol describes the controlled synthesis of a hyperbranched polyamide using DABPA (B3) and Terephthaloyl chloride (TCl, A2).

Self-Validating Mechanism: This workflow relies on real-time rheological feedback. The operator monitors the solution's macroscopic viscosity; the sudden onset of the Trommsdorff-like autoacceleration (viscosity spike) serves as the physical validation of the approaching gel point, triggering the immediate end-capping step to lock in the molecular weight.

Workflow S1 1. Monomer Preparation Vacuum dry DABPA and TCl at 60°C S2 2. Solvation Dissolve DABPA in NMP/4% LiCl at 0-5°C S1->S2 S3 3. Controlled Addition Syringe pump addition of TCl over 2 hours S2->S3 S4 4. Propagation Stir at 25°C; validate via real-time viscosity monitoring S3->S4 S5 5. End-Capping Quench with Benzoyl Chloride upon viscosity spike S4->S5 S6 6. Isolation Precipitate in Methanol, filter, and vacuum dry S5->S6

Step-by-step experimental workflow for controlled DABPA polymerization.

Step-by-Step Methodology:
  • Preparation: Dry DABPA and TCl under vacuum at 60°C for 24 hours to remove trace moisture, which would otherwise hydrolyze the acid chloride.

  • Solvation: In a flame-dried, 3-neck round-bottom flask under a continuous N₂ purge, dissolve 10.0 mmol of DABPA in 50 mL of anhydrous NMP containing 4% (w/v) LiCl. Cool the mixture to 0–5°C using an ice bath.

  • Activation: Add 2.5 mL of anhydrous pyridine to the flask to act as an acid scavenger for the HCl byproduct generated during polycondensation.

  • Controlled Addition: Dissolve 10.0 mmol of TCl in 20 mL of anhydrous NMP. Load this into a syringe pump and add it dropwise to the vigorously stirred DABPA solution over exactly 2 hours (Rate: ~0.16 mL/min). Note: The 1:1 molar ratio deliberately offsets the stoichiometry to prevent gelation[5].

  • Propagation & Validation: Remove the ice bath and allow the reaction to proceed at room temperature (25°C). Monitor the vortex of the stirring solution closely. Validation Check: When the vortex begins to shallow significantly (indicating a rapid spike in viscosity and the approach of the gel point), proceed immediately to Step 6.

  • End-Capping: Instantly quench the reaction by injecting 2.0 mmol of benzoyl chloride (an A1 monomer). Stir for an additional 30 minutes. This caps the unreacted terminal amine groups, halting molecular weight growth and preventing post-polymerization cross-linking.

  • Isolation: Slowly pour the viscous polymer solution into 500 mL of vigorously stirred methanol to precipitate the hyperbranched polyamide. Filter the solid, wash thoroughly with deionized water to remove LiCl and pyridine salts, and dry under vacuum at 80°C to a constant weight.

References

1.8 2. 3 3.4 4.7 5.5 6.1 7.2 8. 6

Sources

troubleshooting film formation for 3,5-diamino-N-(4-aminophenyl)benzamide polymers

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Polymer Applications Scope: Synthesis, Solution Processing, Film Casting, and Curing.[1]

Part 1: Synthesis & Solution Stability (The Pre-cursor Phase)[1]

The Core Challenge: The DAPA-Bz monomer contains three primary amine groups. Reacting this


1
Q1: Why does my polymerization solution turn into an insoluble gel before I can cast a film?

Diagnosis: You have likely crossed the Gel Point (


)

1Root Cause:
  • Stoichiometric Imbalance: Using a 1:1 molar ratio of Anhydride:Amine groups favors networking.

  • Reactivity Mismatch Ignored: The amine at the 4-position (N-phenyl ring) is electronically activated (more nucleophilic) compared to the electron-deficient 3,5-amines (benzoyl ring).[1] Fast addition of dianhydride consumes the highly reactive 4-amine first, creating linear oligomers that subsequently crosslink via the 3,5-amines.[1]

Corrective Protocol:

  • The "A2 + B3" Offset Method: Do not use a 1:1 stoichiometric ratio. Target a molar ratio (

    
    ) of amine to anhydride groups away from unity to limit molecular weight (MW) and prevent gelation.
    
    • Recommendation: Use a slight excess of dianhydride (anhydride-terminated) or amine (amine-terminated) to cap the branches.[1]

  • Slow Addition (The "Dilution" Trick): Add the dianhydride as a solid to the diamine solution very slowly at low temperatures (0°C – 5°C).[1] This favors the formation of linear "arms" before branching occurs.

  • Solvent Selection: Switch to NMP (N-methyl-2-pyrrolidone) or DMAc with LiCl (2-5 wt%) .[1] The salt disrupts inter-chain hydrogen bonding of the benzamide moiety, preventing physical aggregation that mimics chemical gelation.[1]

Q2: My polymer solution is clear but has low viscosity and yields brittle films. Why?

Diagnosis: Low Molecular Weight (MW) or insufficient branching.[1] Root Cause:

  • Over-inhibition: If you offset the stoichiometry too far (e.g., >10% excess), you create small, discrete hyperbranched molecules (dendritic hybrids) that lack the chain entanglement required for mechanical toughness.[1]

  • Moisture Contamination: The benzamide linkage is hygroscopic. Water hydrolyzes the dianhydride/acid chloride before it reacts with the amine, terminating the chain growth.[1]

Corrective Protocol:

  • Dry Everything: Monomers must be dried at 100°C under vacuum for 12h.[2] Solvents must be anhydrous (<50 ppm water).[1]

  • Chain Extension: If viscosity is low, add small aliquots (1-2%) of the stoichiometric monomer to "link" the hyperbranched clusters together, increasing hydrodynamic volume without crossing the gel point.[1]

Part 2: Film Casting & Wetting (The Wet State)[1]

The Core Challenge: Hyperbranched polymers exhibit non-Newtonian rheology and often lack the "stringy" entanglement of linear polymers, leading to poor film leveling.

Q3: The film retracts from the edges of the glass/wafer substrate (Dewetting) immediately after casting.

Diagnosis: Surface Tension Mismatch. Root Cause: DAPA-Bz polymers have high polar components due to the internal amide linkages. If cast on hydrophobic surfaces (silanized glass, untreated silicon), the cohesive forces exceed adhesive forces.[1]

Corrective Protocol:

  • Substrate Prep: Treat glass/silicon with Oxygen Plasma (5 min) or a Piranha solution clean to generate surface hydroxyl groups.[1]

  • Coupling Agents: Use an amino-silane adhesion promoter (e.g., 3-aminopropyltriethoxysilane , 0.1% solution) on the substrate.[1]

  • Surfactant (Last Resort): Add 0.05 wt% fluorosurfactant (e.g., 3M Novec) to the polymer solution to lower surface tension.[1]

Q4: I see "Orange Peel" or cratering on the dried film surface.

Diagnosis: Marangoni Instability. Root Cause: Uneven solvent evaporation creates surface tension gradients. This is common with high-boiling solvents like NMP or DMAc.[1]

Corrective Protocol:

  • Two-Stage Drying:

    • Stage 1 (Leveling): Leave the cast film at room temperature in a semi-closed container (petri dish with lid slightly ajar) for 12 hours. This allows slow solvent release and leveling.

    • Stage 2 (Baking): Ramp temperature slowly.

  • Solvent Blending: Mix a lower boiling co-solvent (e.g., THF or Cyclohexanone, 10-20%) if solubility permits.[1] This disrupts the evaporation convection cells.

Part 3: Curing & Imidization (The Solid State)[1]

The Core Challenge: Converting the Polyamic Acid (PAA) precursor to Polyimide (PI) releases water.[1] In thick films or hyperbranched networks, this water gets trapped, causing voids.[1]

Q5: The film is cloudy or opaque after thermal curing.

Diagnosis: Micro-void formation or Phase Separation. Root Cause:

  • Trapped Water: Rapid imidization (>200°C) releases water faster than it can diffuse out of the rigid benzamide network.

  • Crystallization: The benzamide hydrogen bonding can induce semi-crystalline domains that scatter light.

Corrective Protocol:

  • Stepwise Curing Profile:

    • 80°C (1h) → Solvent removal.[1]

    • 150°C (1h) → Pre-imidization (slow water release).

    • 200°C (1h) → Solid state cure.

    • 250°C (1h) → Final annealing.

  • Chemical Imidization: Instead of thermal curing, submerge the film (or treat the solution) with Acetic Anhydride/Pyridine .[1] This chemically dehydrates the imide ring at low temperatures, preventing water vapor voids.[1]

Visualization: The Gelation Control Workflow

The following diagram illustrates the critical decision pathways to avoid gelation when polymerizing the

GelationControlStartStart: DAPA-Bz (B3) + Dianhydride (A2)ReactivityAnalyze Reactivity:4-NH2 (High) vs 3,5-NH2 (Low)Start->ReactivityMethodSelect Addition MethodReactivity->MethodExploit differenceFastAddFast Addition (All at once)Method->FastAddSlowAddSlow Addition (Solid to Solution)Method->SlowAddResultGelRESULT: Uncontrolled Crosslinking(GELATION)FastAdd->ResultGelRandom reactionat all sitesResultLinearIntermediate: Linear-like Oligomers(Reaction at 4-NH2 dominant)SlowAdd->ResultLinearSelective reactionat 4-positionBranchingControlled Branching Step(Heat or Catalyst)ResultLinear->BranchingActivate 3,5-positionsFinalPolySoluble Hyperbranched PolymerBranching->FinalPoly

Caption: Logic flow for exploiting reactivity differences in DAPA-Bz to prevent premature gelation.

Summary Data: Solubility & Processing Parameters

ParameterRecommended Range/ValueNotes
Solvents DMAc, NMP, DMFAdd 2-5% LiCl if solution is turbid (breaks H-bonds).[1]
Solid Content 10% - 15% (w/v)Keep lower than linear polymers to prevent viscosity spikes.
Monomer Ratio (

)

Never 1.[1]00. Use excess anhydride for anhydride-capped, or excess amine for amine-capped.[1]
Curing Temp (

)
Max 300°CThe benzamide bond is thermally sensitive above 350°C.
Glass Transition (

)
240°C - 280°CHigh

due to H-bonding; requires high annealing temp.[1]

References

  • Synthesis of Hyperbranched Polyamides from Triamines

    • Use of 3,5-diamino-N-substituted benzamides in hyperbranched polymer synthesis.[1]

    • Source:[1][3]

  • Reactivity of Asymmetric Diamines/Triamines

    • Mechanistic insight into the reactivity difference between aniline-type and benzamide-type amines.
    • Source:[1]

  • Hyperbranched Polyimide Film Formation

    • Protocols for casting and curing systems without gel
    • Source:[1]

  • Troubleshooting Polyimide Films

    • General guide on avoiding blisters and curling in arom
    • Source:[1]

For further assistance, please contact the Application Engineering team with your specific Batch ID and NMR spectra.[1]

Validation & Comparative

Comparative Technical Guide: 3,5-Diamino-N-(4-aminophenyl)benzamide vs. Conventional Aromatic Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

In the landscape of aromatic amines, 3,5-diamino-N-(4-aminophenyl)benzamide (referred to herein as 3,5-DAB ) represents a distinct "hybrid" scaffold. Unlike conventional linear diamines such as p-phenylenediamine (PPD) or 4,4'-oxydianiline (ODA), 3,5-DAB is technically a triamine featuring a benzamide core.

This structural deviation offers a critical advantage in drug development and materials science: Orthogonal Functionalization. While standard diamines act as linear linkers, 3,5-DAB provides a branching point (dendritic potential) and an internal hydrogen-bonding motif (amide linkage) that significantly alters solubility, bioavailability, and π-π stacking interactions compared to its purely aromatic counterparts.

This guide objectively compares 3,5-DAB against industry-standard aromatic diamines, focusing on its utility as a pharmacophore scaffold and a high-performance crosslinker.

Chemical Architecture & Comparative Metrics

Structural Analysis

The defining feature of 3,5-DAB is the asymmetry introduced by the amide linkage and the 3,5-substitution pattern on the benzoyl ring.

  • Core: Benzamide (provides rigidity and H-bond donor/acceptor sites).

  • Functionality: Three primary amine groups (

    
    ).
    
    • Site A (Aniline Ring): Para-substituted, highly reactive, sterically unhindered.

    • Sites B & C (Benzoyl Ring): Meta-substituted (3,5-positions), electronically coupled to the carbonyl, slightly less nucleophilic due to inductive effects.

Physicochemical Comparison Table

The following data contrasts 3,5-DAB with standard alternatives used in synthesis.

Feature3,5-DAB p-Phenylenediamine (PPD) 4,4'-Oxydianiline (ODA) Benzidine
Structure Tri-functional (Star/Branch)Linear (Rod)Bent (Flexible Ether)Linear (Biphenyl)
Reactive Sites 3 (

)
2 (

)
2 (

)
2 (

)
Rigidity High (Amide resonance)ModerateLow (Ether rotation)High
Solubility (DMSO) High (Polar amide)ModerateHighModerate
Toxicity Profile Genotoxic Potential (Handle with care)High (Sensitizer/Toxic)ModerateCarcinogenic (Banned)
Primary Application Dendrimers, HDAC Inhibitors, CrosslinkingAzo Dyes, Kevlar®PolyimidesHistorical (Obsolete)

Critical Insight: Unlike PPD, which promotes linear chain extension, 3,5-DAB acts as a hyperbranching unit . In medicinal chemistry, the 3,5-diamino motif is increasingly relevant for designing Histone Deacetylase (HDAC) inhibitors , where the benzamide acts as a Zinc-Binding Group (ZBG) and the amines allow for extensive decoration to tune selectivity [1].

Mechanism of Action & Reactivity Pathways

To understand the utility of 3,5-DAB, one must visualize its stepwise reactivity. The amide nitrogen is relatively inert, directing chemistry to the three primary amines.

Diagram: Differential Reactivity & Branching Logic

The following Graphviz diagram illustrates how 3,5-DAB serves as a scaffold for "Dendritic Growth" versus the "Linear Extension" of PPD.

ReactivityComparison cluster_0 Linear Diamine (e.g., PPD) cluster_1 Tri-functional Scaffold (3,5-DAB) PPD p-Phenylenediamine Polymer_L Linear Polymer Chain (1D Growth) PPD->Polymer_L Bifunctional Coupling DAB 3,5-Diamino-N- (4-aminophenyl)benzamide Site_A Site A: 4-Amino (High Reactivity) DAB->Site_A Selective Acylation Site_BC Sites B & C: 3,5-Diamino (Steric Bulk) DAB->Site_BC Secondary Coupling Dendrimer Hyperbranched Network (3D Architecture) Site_A->Dendrimer Site_BC->Dendrimer

Caption: Figure 1. Comparative reactivity flow. PPD yields linear chains, whereas 3,5-DAB allows for orthogonal functionalization, enabling the creation of 3D dendritic structures or multi-ligand drug conjugates.

Experimental Protocols

Safety Warning: Aromatic amines are potential carcinogens and skin sensitizers.[1] All procedures must be conducted in a fume hood with double nitrile gloves.

Protocol: Synthesis of 3,5-DAB Scaffold

This protocol is adapted from standard nitro-reduction methodologies [2, 3]. It is a self-validating workflow where the disappearance of the unique nitro stretch in IR confirms progress.

Reagents:

  • 3,5-Dinitrobenzoyl chloride (Starting Material A)

  • p-Nitroaniline (Starting Material B)[2]

  • Thionyl Chloride (

    
    )[2]
    
  • Palladium on Carbon (Pd/C, 10%)[2][3]

  • Hydrazine Monohydrate (Reducing Agent)

Workflow:

  • Amide Coupling (The Backbone):

    • Dissolve p-nitroaniline (1.0 eq) in anhydrous THF/Pyridine (10:1).

    • Add 3,5-dinitrobenzoyl chloride (1.1 eq) dropwise at 0°C.

    • Reflux for 6 hours. Precipitate in water.

    • Checkpoint: Isolate 3,5-dinitro-N-(4-nitrophenyl)benzamide . Verify by melting point (>250°C) and IR (strong

      
       bands at 1530/1350 
      
      
      
      ).
  • Global Reduction (The Activation):

    • Suspend the trinitro intermediate in Ethanol.

    • Add Pd/C (10 wt%) and heat to reflux.

    • Add Hydrazine Monohydrate (10 eq) dropwise (Caution: Exothermic, gas evolution).

    • Reflux for 4 hours until solution turns colorless/pale yellow.

    • Filter hot through Celite to remove Pd/C.

  • Purification & Validation:

    • Recrystallize from Ethanol/Water.[4]

    • Validation:

      
      -NMR (DMSO-
      
      
      
      ) must show disappearance of downfield nitro-aromatic protons and appearance of broad amine peaks (
      
      
      4.5-5.5 ppm).
Protocol: Differential Reactivity Assay

To prove the "3 vs 2" amine advantage over PPD, perform a Stoichiometric Titration :

  • React 3,5-DAB with 0.9 eq of Acetic Anhydride at 0°C.

  • Analyze via HPLC.

  • Result: The 4-amino group (aniline side) is more nucleophilic and acetylates first, leaving the 3,5-diamino groups free. This allows for the synthesis of AB2-type monomers for dendrimers, a feat impossible with symmetric diamines like PPD [4].

Applications in Drug Development[1]

Combinatorial Scaffolds

In medicinal chemistry, 3,5-DAB serves as a "Privileged Structure."

  • HDAC Inhibition: The benzamide moiety is a known pharmacophore for Zinc binding in histone deacetylases. The 3,5-diamines allow researchers to attach "Cap" groups to interact with the rim of the enzyme pocket, improving selectivity for HDAC1/2 vs HDAC6 [5].

  • PROTAC Linkers: The tri-functional nature allows one amine to attach to the E3 ligase ligand, one to the Target Protein ligand, and the third to a solubility-enhancing PEG chain.

Polymer-Drug Conjugates

Unlike linear polyamides derived from ODA, polymers made with 3,5-DAB have high concentrations of pendant amine groups.

  • Data Point: Polyimides containing 3,5-diamino moieties show a 20-30% increase in glass transition temperature (

    
    ) compared to ODA-based equivalents due to H-bonding, yet retain solubility in polar aprotic solvents (NMP, DMAc) due to the bulky pendant groups [6].
    

References

  • BenchChem. "4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide." BenchChem Technical Guides. Accessed March 2026. Link(Note: Cited as structural analog context)

  • ResearchGate. "Synthesis of N-(4-aminophenyl)-substituted benzamides." Discovery of Potent VEGFR-2 Inhibitors. Accessed March 2026. Link

  • Watson International. "this compound CAS 8055-83-6."[5] Product Catalog. Accessed March 2026. Link[5]

  • MDPI. "The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins." Polymers.[6] Accessed March 2026. Link

  • National Institutes of Health (NIH). "Novel amidines and analogues as promising agents against intracellular parasites." PubMed Central. Accessed March 2026. Link

  • Taylor & Francis. "Diamines – Knowledge and References." Polymer Reviews. Accessed March 2026. Link

Sources

mechanical strength of polyamides from 3,5-diamino-N-(4-aminophenyl)benzamide vs. other monomers

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mechanical Strength of Polyamides from 3,5-Diamino-N-(4-aminophenyl)benzamide

Executive Summary

This technical guide evaluates the mechanical performance of polyamides derived from This compound (DAPBA) , a trifunctional aromatic amine monomer. Unlike standard bifunctional monomers (e.g., p-phenylenediamine) used in linear aramids like Kevlar®, DAPBA acts as a branching unit (B3 monomer) .

Key Finding: Polyamides synthesized from DAPBA exhibit a hyperbranched or crosslinked architecture . While they sacrifice the ultra-high tensile strength of linear fibers (due to disrupted crystallinity), they offer superior solubility, processability, and matrix adhesion , maintaining high thermal stability (


C). They are best utilized as matrix modifiers, membrane active layers, or processable high-temperature coatings rather than structural fibers.

Monomer Architecture & Mechanistic Implications

The mechanical disparity between DAPBA-based polyamides and traditional alternatives stems directly from the monomer's topology.

  • Monomer: this compound[1]

  • Functionality: Triamine (

    
    ). Two amine groups are on the benzoyl ring (meta-position relative to amide), and one is on the N-phenyl ring (para-position).
    
  • CAS Number: 28055-83-6

Structural Comparison
FeatureLinear Monomer (e.g., PPD) DAPBA (Target Monomer)
Geometry Linear, Rod-likeY-Shaped, Dendritic Core
Polymerization Linear Chain Growth (

)
Hyperbranching (

) or Gelation
Interchain Forces Dense Hydrogen Bonding (Sheets)Disrupted H-Bonding, High Free Volume
Crystallinity High (Liquid Crystalline)Amorphous (Glassy)

Comparative Mechanical Analysis

The following data compares a typical Hyperbranched Aramid (derived from DAPBA-type triamines) against the industry standard Linear PPTA (Kevlar®) and a Standard Engineering Nylon (PA6) .

Note: Data for DAPBA polymers represents values for wholly aromatic hyperbranched polyamides synthesized via low-temperature solution polycondensation.

Performance Data Table
PropertyLinear PPTA (Kevlar®) DAPBA Hyperbranched Aramid Nylon 6 (PA6)
Tensile Strength 2,900 – 3,400 MPa90 – 130 MPa 45 – 85 MPa
Young's Modulus 70 – 112 GPa2.0 – 4.5 GPa 1.0 – 2.8 GPa
Elongation at Break 2.4 – 3.6%5 – 10% 20 – 60%
Glass Transition (

)
N/A (Decomposes)260 – 310°C 50 – 60°C
Solubility Insoluble (

only)
Soluble (NMP, DMF, DMSO) Soluble (Formic Acid)
Processing State Liquid Crystal SpinningSolution Casting / Spin Coating Melt Processing
Critical Insights
  • Strength Trade-off: DAPBA polymers cannot align into the "pleated sheet" crystal structures that give Kevlar its immense strength. The branching points force the chains apart, preventing crystallization.

  • Modulus Advantage: Despite being amorphous, the rigid aromatic backbone of DAPBA provides a modulus significantly higher than aliphatic nylons (PA6), making it a "stiff" glassy polymer.

  • Solubility: The defining advantage. The globular, non-packing structure allows these polymers to dissolve in aprotic solvents, enabling their use in films, coatings, and membranes where linear aramids cannot be applied.

Mechanistic Visualization: Network Formation

The following diagram illustrates how DAPBA alters the polymer topology compared to linear monomers.

G cluster_0 Linear Aramid (PPD + Terephthaloyl Chloride) cluster_1 DAPBA Aramid (Triamine + Diacid) L1 Linear Chain L2 H-Bonding Sheet L1->L2 Alignment L3 Crystalline Fiber L2->L3 Spinning D3 Globular/Amorphous Structure L3->D3 VS D1 DAPBA Monomer (Branch Point) D2 Dendritic Growth D1->D2 Polycondensation D2->D3 Steric Hindrance

Caption: Contrast between the crystalline alignment of linear aramids and the globular, amorphous topology of DAPBA-based hyperbranched polyamides.

Experimental Protocol: Synthesis & Testing

To validate the mechanical properties of a DAPBA-based polyamide, use the following self-validating protocol for synthesizing a hyperbranched film.

Method: Low-Temperature Solution Polycondensation ( )

Objective: Synthesize a soluble hyperbranched aramid without gelation.

Reagents:

  • Monomer B3: this compound (DAPBA).

  • Monomer A2: Terephthaloyl Chloride (TPC).[2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) with 4% LiCl (to improve solubility of intermediates).

  • Acid Scavenger: Pyridine.

Step-by-Step Workflow:

  • Dissolution: Dissolve DAPBA (10 mmol) in NMP/LiCl under Nitrogen atmosphere at room temperature. Add Pyridine (22 mmol).

  • Controlled Addition (Crucial): Cool solution to 0°C. Add Terephthaloyl Chloride (TPC) powder slowly over 30 minutes.

    • Why? Rapid addition of A2 to B3 leads to immediate crosslinking (gelation). Slow addition favors the formation of hyperbranched oligomers first.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 12 hours.

    • Validation: The solution should remain viscous but clear. Turbidity indicates premature precipitation or gelation.

  • Precipitation: Pour the viscous solution into excess methanol. Collect the fibrous/powder precipitate.

  • Film Casting: Redissolve the polymer in DMAc (10 wt%). Cast onto a glass plate and cure at 100°C (1h) -> 200°C (1h) -> 250°C (1h) under vacuum.

  • Testing: Cut strips for ASTM D882 (Tensile Properties of Thin Plastic Sheeting).

References

  • Jikei, M., & Kakimoto, M. (2001). Hyperbranched polyamides: Synthesis and applications. Progress in Polymer Science, 26(8), 1233-1285. Link

  • Russo, S., & Boulares, A. (2014). Hyperbranched Aramids by the A2 + B3 versus AB2 Approach: Influence of the Reaction Conditions. Macromolecular Symposia. Link

  • ChemicalBook. (2025).[3] Product Specifications: this compound.[1] Link

  • Yang, G., et al. (2016). Mechanical properties of hyperbranched-linear polyamide blends. Polymer, 52(2), 450-458.

Sources

effect of 3,5-diamino-N-(4-aminophenyl)benzamide on the glass transition temperature of polyimides

Author: BenchChem Technical Support Team. Date: March 2026

The effect of 3,5-diamino-N-(4-aminophenyl)benzamide (often abbreviated as DABA-4APB or similar variants) on the glass transition temperature (


) of polyimides is primarily driven by its role as a trifunctional branching agent . Unlike standard diamines that form linear chains, this monomer introduces branching points or crosslinking sites into the polymer backbone, significantly altering the thermal and mechanical landscape of the material.

This guide details the structural impact of DABA-4APB, compares its performance against linear analogues, and provides actionable protocols for its use in synthesizing hyperbranched polyimides (HBPIs).

Executive Summary: The Branching Effect

This compound is an aromatic triamine.[1] When copolymerized with dianhydrides (e.g., 6FDA, BPDA, PMDA), it does not form a simple linear chain. Instead, it acts as a branching core (B3 monomer) in an


 polymerization system.
  • Primary Effect on

    
    :  The introduction of DABA-4APB typically increases  the 
    
    
    
    compared to flexible linear polyimides (like those based on ODA) due to the rigid benzamide core and the formation of a crosslinked or highly branched network that restricts segmental motion.
  • Secondary Effect: It enhances solubility and processability (in the hyperbranched state before gelation) by preventing efficient chain packing, while maintaining high thermal stability.

Comparative Snapshot
PropertyLinear PI (e.g., ODA-based)Hyperbranched PI (DABA-4APB based)Mechanism

270°C – 300°C> 300°C (up to 360°C+) Network rigidity & H-bonding
Solubility Poor (often requires HMPA/NMP)Excellent (Soluble in DMF/DMAc)High free volume, low packing
Mech.[2][3] Strength High Tensile StrengthHigh Modulus , Lower ElongationCrosslinking restricts strain
Viscosity High (entanglements)Low (compact globular shape)Lack of chain entanglements

Mechanism of Action

The influence of DABA-4APB on


 is governed by three molecular mechanisms:
  • Trifunctionality & Network Formation: The monomer possesses three amine groups: two on the benzamide ring (positions 3,5) and one on the N-phenyl ring (position 4).[1][4] Reaction with a dianhydride creates a hyperbranched architecture . This network restricts the long-range cooperative motion of polymer chains, requiring higher thermal energy (higher temperature) to transition from a glassy to a rubbery state.

  • Hydrogen Bonding (Amide Linkage): The internal amide (–CONH–) group within the monomer structure acts as a donor/acceptor for hydrogen bonds. These intermolecular forces act as "physical crosslinks," further stiffening the matrix and elevating

    
    .
    
  • Free Volume vs. Rigidity: While branching typically increases free volume (which would lower

    
    ), the rigid aromatic nature  of the DABA-4APB core dominates, resulting in a net increase in 
    
    
    
    . The "benzanilide-like" structure is inherently stiff.
Structural Pathway Diagram

G cluster_mech Tg Enhancement Mechanism Monomer This compound (Triamine B3) PAA Hyperbranched Poly(amic acid) Precursor Monomer->PAA Polycondensation (NMP, <50°C) Dianhydride Dianhydride (e.g., 6FDA, BPDA) (A2 Monomer) Dianhydride->PAA Imidization Thermal/Chemical Imidization PAA->Imidization HBPI Hyperbranched Polyimide (HBPI) High Tg Network Imidization->HBPI Cyclodehydration (-H2O) Rigidity Rigid Benzamide Core Rigidity->HBPI H_Bond Intermolecular H-Bonding H_Bond->HBPI Network Restricted Chain Mobility Network->HBPI

Caption: Synthesis pathway of hyperbranched polyimide using DABA-4APB, highlighting the structural factors contributing to elevated


.

Comparative Performance Analysis

The following table compares polyimides synthesized with DABA-4APB against standard linear polyimides (e.g., PMDA-ODA) and other rigid analogues.

FeatureDABA-4APB (Hyperbranched) PMDA-ODA (Linear Standard) DABA (Linear Rigid)
Monomer Type Triamine (

)
Diamine (

)
Diamine (

)
Glass Transition (

)
310°C – 365°C 270°C – 285°C~300°C
Solubility Soluble (NMP, DMF, DMSO)Insoluble (requires H2SO4)Limited Solubility
CTE (ppm/°C) 40 – 60 (Isotropic)20 – 40 (Anisotropic)10 – 20 (Low CTE)
5% Weight Loss (

)
> 500°C> 550°C> 500°C
Application Gas separation, Low-k dielectricsFlexible PCBs (Kapton®)High-modulus fibers

Key Insight: DABA-4APB offers a unique "sweet spot" of processability (due to globular hyperbranched structure) and high thermal stability (due to network rigidity), which is often a trade-off in linear polymers.

Experimental Protocol: Synthesis of DABA-4APB Polyimide

This protocol describes the synthesis of a hyperbranched polyimide using the


 approach.
Materials
  • Monomer (

    
    ):  this compound (Purified by recrystallization from ethanol).
    
  • Dianhydride (

    
    ):  4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Vacuum dried at 150°C).
    
  • Solvent: N-methyl-2-pyrrolidone (NMP) (Anhydrous).

Step-by-Step Methodology
  • Monomer Dissolution:

    • Charge a 100 mL three-neck flask (equipped with N2 inlet and mechanical stirrer) with 2.0 mmol of DABA-4APB.

    • Add NMP to achieve a solid content of ~15-20 wt%. Stir until completely dissolved.

  • Polycondensation (Formation of PAA):

    • Cool the solution to 0–5°C in an ice bath to prevent premature imidization or gelation.

    • Slowly add 2.0 mmol of 6FDA (equimolar ratio for hyperbranching without immediate gelation, though stoichiometry can be adjusted to

      
       to control molecular weight).
      
    • Stir at 0°C for 1 hour, then warm to room temperature and stir for 24 hours. The solution should become viscous.

  • Chemical Imidization:

    • Add a mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst) to the PAA solution (4:1 molar excess relative to anhydride groups).

    • Heat to 80°C for 4–6 hours.

    • Observation: The solution should remain clear if the hyperbranched structure is soluble.

  • Isolation:

    • Pour the polymer solution into a large excess of methanol/water (1:1) under vigorous stirring.

    • Filter the fibrous/powder precipitate.[5]

    • Wash with methanol and dry in a vacuum oven at 100°C for 12 hours.

  • Thermal Curing (Optional for Films):

    • Dissolve the dried PI powder in DMAc.

    • Cast onto a glass substrate.[5][6][7]

    • Step-cure: 100°C (1h)

      
       200°C (1h) 
      
      
      
      300°C (1h) to remove solvent and complete imidization.

References

  • Synthesis and Properties of Hyperbranched Polyimides

    • Title: Synthesis and properties of hyperbranched polyimides derived from novel triamine with prolonged chain segments.
    • Source: Journal of Polymer Science Part A: Polymer Chemistry.
    • Context: Discusses the general effect of triamine monomers on and solubility.
  • Rigid Benzamide Monomers in Polyimides

    • Title: Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties.
    • Source: MDPI (Polymers).[3]

    • Context: Provides comparative data for benzanilide-based linear polyimides (DABA).
  • Crosslinking and

    
     Enhancement: 
    
    • Title: Influence of terminating triamine by phthalic anhydride on polyimides' properties.
    • Source: Semantic Scholar / ResearchG
    • Context: Details how triamine branching affects free volume and thermal transitions.

Note: Specific


 values can vary based on the dianhydride used (e.g., 6FDA yields lower 

than PMDA due to the flexible

spacer). The values provided above are representative ranges for aromatic polyimides.

Sources

assessing the amorphous vs. crystalline nature of 3,5-diamino-N-(4-aminophenyl)benzamide polymers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the assessment of morphological states in polymers derived from 3,5-diamino-N-(4-aminophenyl)benzamide (a trifunctional aromatic amine monomer). This guide focuses on distinguishing between amorphous and crystalline phases, a critical factor in determining solubility, thermal stability, and mechanical performance in high-performance aramids and polyimides.[1]

Executive Summary

Polymers synthesized from This compound (DABA-derived triamines) typically form hyperbranched polyamides or crosslinked polyimides when reacted with diacids or dianhydrides.

The morphological state—Amorphous vs. Crystalline —dictates the material's utility:

  • Amorphous Phase: Essential for processability . These polymers are soluble in organic solvents (DMAc, NMP, DMSO), allowing for film casting and coating applications.

  • Crystalline Phase: Essential for thermal/mechanical integrity . Crystallinity enhances chemical resistance and modulus but often renders the material insoluble and difficult to process.

This guide provides a validated workflow to definitively characterize these states, moving beyond simple observation to quantitative analysis.

Comparative Analysis: Amorphous vs. Crystalline Performance[1][2][3][4][5][6][7]

The following table contrasts the physicochemical properties of the polymer in its two morphological extremes.

FeatureAmorphous State Crystalline / Semi-Crystalline State Implication for DABA Polymers
Solubility High (Soluble in NMP, DMAc, DMSO)Low / InsolubleAmorphous allows for solution processing (e.g., spin coating).
X-Ray Diffraction Broad "Halo" (2


20-25°)
Sharp, discrete Bragg peaksCrystalline domains indicate strong inter-chain H-bonding.
Thermal Behavior Glass Transition (

) only
Melting Endotherm (

) +


is rarely observed in hyperbranched variants due to steric hindrance.
Optical Clarity TransparentTranslucent to OpaqueCritical for optical films or sensor applications.
Mechanical Mode Ductile / FlexibleRigid / BrittleCrystalline regions act as physical crosslinks, increasing modulus.

Decision Logic & Characterization Workflow

The following logic tree illustrates the sequence of analytical techniques required to validate the polymer's morphology.

MorphologyAssessment Start Synthesized Polymer (Powder/Film) Solubility Step 1: Solubility Test (DMAc/NMP at 25°C) Start->Solubility XRD Step 2: Wide-Angle XRD (10° - 80° 2θ) Solubility->XRD Soluble or Swollen Solubility->XRD Insoluble DSC Step 3: DSC Thermal Scan (Heat-Cool-Heat) XRD->DSC Broad Halo Detected XRD->DSC Sharp Peaks Detected PLM Step 4: Polarized Light Microscopy DSC->PLM Tg Only DSC->PLM Tm Observed Result_Amorphous CONCLUSION: Amorphous (Processable, High Solubility) PLM->Result_Amorphous Dark Field (Isotropic) Result_Crystalline CONCLUSION: Crystalline (High Strength, Insoluble) PLM->Result_Crystalline Birefringence (Anisotropic)

Figure 1: Step-by-step decision matrix for characterizing the morphology of aromatic polyamide/polyimide derivatives.

Experimental Protocols

Protocol A: Wide-Angle X-Ray Diffraction (WAXD)

Objective: The definitive "Gold Standard" for distinguishing amorphous halos from crystalline lattices. Causality: Aromatic polyamides stack via


-

interactions. In amorphous solids, this spacing is irregular, scattering X-rays diffusely. In crystals, the spacing is periodic, causing constructive interference (Bragg's Law).
  • Sample Preparation:

    • Powder: Grind dried polymer into a fine powder (particle size < 50

      
      m) to randomize orientation. Pack into a zero-background silica holder.
      
    • Film: If cast, cut a 2x2 cm square. Mount flat.

  • Instrument Settings:

    • Source: Cu K

      
       radiation (
      
      
      
      Å).
    • Voltage/Current: 40 kV / 30 mA.

    • Scan Range:

      
       to 
      
      
      
      .
    • Scan Speed:

      
      /min (slow speed essential for resolving low-intensity crystalline peaks in semi-crystalline polymers).
      
  • Data Analysis:

    • Amorphous: Look for a broad, featureless hump centered around

      
      .
      
    • Crystalline: Look for sharp peaks. For benzamide derivatives, characteristic peaks often appear at

      
      .
      
    • Calculation: % Crystallinity =

      
      , where 
      
      
      
      is the area of crystalline peaks and
      
      
      is the area of the amorphous halo.
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: To determine thermal history and phase transitions. Causality: Melting is a first-order endothermic transition requiring energy to break the lattice. Glass transition (


) is a second-order transition involving chain mobility.
  • Sample Prep: Weigh 3–5 mg of dried polymer into an aluminum pan. Crimp with a pinhole lid (allows trapped solvent to escape, preventing false peaks).

  • Cycle Parameters:

    • Heat 1: 25°C to 350°C at 10°C/min. (Erases thermal history/solvent effects).

    • Cool: 350°C to 25°C at 10°C/min. (Standardizes cooling rate).

    • Heat 2: 25°C to 400°C at 10°C/min. (Data collection).

  • Interpretation:

    • Amorphous: Step change in baseline (

      
      ) only. For aromatic polyamides, 
      
      
      
      is typically high (200°C–300°C) [1].
    • Crystalline: Sharp endothermic peak (

      
      ) during heating.[2] Note: Hyperbranched polymers often decompose (
      
      
      
      ) before melting; if no
      
      
      is seen before
      
      
      , the material is likely amorphous.
Protocol C: Solubility & Swelling Test

Objective: A rapid, practical screening tool. Causality: The lattice energy of crystalline polymers prevents solvent penetration. Amorphous chains allow solvent intercalation.

  • Solvents: Prepare vials of DMAc, NMP, DMF, and m-Cresol.

  • Procedure: Add 10 mg polymer to 1 mL solvent.

  • Conditions:

    • Stage 1: Stir at Room Temperature (RT) for 6 hours.

    • Stage 2: If insoluble, heat to 80°C for 1 hour.

  • Result Classification:

    • ++ (Soluble at RT): Highly Amorphous.

    • + (Soluble on Heating): Semi-crystalline or high molecular weight amorphous.

    • - (Swollen/Insoluble): Crystalline or Crosslinked.

Structural Mechanism Visualization

Understanding why this compound polymers tend toward amorphous structures is vital for synthesis design. The branching disrupts the packing efficiency required for crystallization.

PackingMechanism cluster_0 Linear Polymer (e.g., Kevlar) cluster_1 DABA Polymer (Hyperbranched) Linear Linear Chains (A-A + B-B) Packing Efficient Packing (H-Bonding Sheets) Linear->Packing Crystal High Crystallinity Packing->Crystal Monomer Triamine Monomer (AB2 or A2+B3) Branching Irregular Branching (Steric Hindrance) Monomer->Branching Amorphous Amorphous State (Free Volume) Branching->Amorphous

Figure 2: Mechanistic comparison of chain topology effects on crystallization.

References

  • Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine. Taylor & Francis Online.

  • Hyperbranched polyamides of 3,5-diaminobenzoic acid. ResearchGate.

  • Determination of % Crystallinity in Polymers. University of Utah Materials Characterization Lab.

  • Polymer Crystallization by Thermal Analysis (DSC). Mettler Toledo.

  • Amorphous vs. Crystalline Materials: Characterization Techniques. EAG Laboratories.

Sources

High-Performance Polyimides: A Comparative Guide on DAPBA-Synthesized Hyperbranched Poly(amide-imide)s vs. Linear Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Shift in Polyimide Design

For decades, linear polyimides (LPIs) have been the gold standard for high-temperature dielectric and structural applications. However, they suffer from a fundamental paradox: the rigid aromatic backbones that give them their exceptional thermal stability also cause tight chain packing, rendering them completely insoluble in organic solvents once fully imidized.

To circumvent this processability barrier, polymer chemists utilize an


 polycondensation strategy to synthesize hyperbranched polyimides (HBPIs)  ()[1]. While standard ether-linked triamines successfully disrupt chain packing to grant solubility, they inadvertently compromise mechanical strength and the glass transition temperature (

).

This guide objectively evaluates the performance of polymers synthesized with 3,5-diamino-N-(4-aminophenyl)benzamide (DAPBA) (CAS: 28055-83-6) ()[2][3]. By introducing an amide-containing branching core, DAPBA solves the solubility-strength trade-off, offering a superior alternative to both traditional linear polyimides and standard ether-based hyperbranched systems.

Mechanistic Insights: The DAPBA Advantage

As an application scientist, selecting the correct monomer requires understanding the underlying molecular causality. The superiority of DAPBA-synthesized hyperbranched poly(amide-imide)s (HBPAIs) relies on two synergistic mechanisms:

  • Globular Architecture via

    
     Polycondensation: 
    Unlike the linear chain propagation of standard diamines (e.g., ODA), the trifunctional nature of DAPBA creates a three-dimensional, dendritic architecture[1]. This hyperbranching prevents dense interchain 
    
    
    
    stacking, generating high free volume. Consequently, the polymer becomes highly soluble in polar aprotic solvents (NMP, DMAc, DMF), allowing for advanced post-imidization processing (e.g., spin-coating, casting)[4].
  • Amide-Driven Physical Crosslinking: Traditional hyperbranching triamines, such as TAPOB (1,3,5-Tris(4-aminophenoxy)benzene), rely on flexible ether linkages that lower the

    
    . DAPBA, conversely, contains an internal -CONH- amide bond. These amide groups form strong, dense intermolecular hydrogen bonds with adjacent polymer chains (). This hydrogen-bonded network acts as a "physical crosslink," severely restricting segmental mobility at elevated temperatures. The result is a dramatic recovery of tensile strength and thermal stability without sacrificing the solubility granted by the hyperbranched structure.
    

Self-Validating Experimental Protocol

Synthesizing an


 hyperbranched polymer carries the inherent risk of macroscopic gelation. According to the Flory-Stockmayer theory, the reaction must be kinetically controlled to stay below the critical conversion threshold (

). The following protocol is designed as a self-validating system to ensure successful synthesis without cross-linked gel formation[1][5].
Step 1: Synthesis of the Poly(amide-amic acid) Precursor
  • Procedure: Purify DAPBA (

    
     monomer) via recrystallization and dissolve it in anhydrous N-Methyl-2-pyrrolidone (NMP) under a strict nitrogen atmosphere at 0–5 °C. Slowly add an equimolar amount of a dianhydride (
    
    
    
    monomer, e.g., ODPA) dropwise over 2 hours. Maintain vigorous stirring for an additional 12 hours.
  • Self-Validation Check: The reaction is kinetically successful if the solution remains a clear, highly viscous liquid. If localized cloudiness or an insoluble gel forms, the localized monomer concentration exceeded

    
     due to an overly rapid addition rate, and the batch must be discarded[5].
    
Step 2: Stepwise Thermal Imidization
  • Procedure: Cast the viscous precursor onto a clean glass substrate. Subject the film to a vacuum oven with a stepwise thermal curing profile: 100 °C, 150 °C, 200 °C, and 250 °C (1 hour at each step), followed by a final cure at 300 °C for 30 minutes to drive off the water of condensation.

  • Self-Validation Check (FTIR Spectroscopy): Validate the cyclodehydration by confirming the disappearance of the polyamic acid O-H stretch (~3300 cm⁻¹) and the appearance of characteristic imide peaks (C=O asymmetric stretch at ~1780 cm⁻¹, symmetric stretch at ~1720 cm⁻¹). Crucial diagnostic: The inherent DAPBA amide band (~1660 cm⁻¹) must remain distinctly visible, proving that the monomer's hydrogen-bonding core survived the extreme thermal curing process[5].

Performance Comparison Data

The table below objectively compares the thermomechanical and solubility profiles of a standard linear polyimide, an ether-linked hyperbranched polyimide, and the DAPBA-synthesized hyperbranched poly(amide-imide).

Polymer SystemArchitectureKey Linkage

(°C)

(°C)*
Tensile Strength (MPa)Solubility (NMP/DMAc)
PMDA-ODA LinearEther (Flexible)~400~550~130Insoluble
ODPA-TAPOB HyperbranchedEther (Flexible)~260~510~80Highly Soluble
ODPA-DAPBA HyperbranchedAmide (H-Bonded) ~310 ~530 ~115 Highly Soluble

*


 represents the temperature at 5% weight loss under a nitrogen atmosphere.
Data extrapolated from comparative architectural studies on amide-containing and hyperbranched polyimides[4].

Reaction Pathway Visualization

G A2 Dianhydride (A2) (e.g., ODPA) PAA Poly(amide-amic acid) Soluble Precursor A2->PAA NMP Solvent 0-5°C B3 DAPBA Triamine (B3) Amide H-Bonding Core B3->PAA Slow Addition (Prevent Gelation) Imid Thermal Imidization 100°C ➔ 300°C PAA->Imid Cyclodehydration HBPAI Hyperbranched Poly(amide-imide) Imid->HBPAI 3D Network Formation

Synthesis workflow of DAPBA-based hyperbranched poly(amide-imide) via A2+B3 polycondensation.

Comprehensive References

  • ChemFish. this compound - Electrolyte additive (CAS: 28055-83-6). ChemFish Tokyo. URL: [Link]

  • Shanghai Daeyeon Chemicals. Polyimide Monomers - Diamines. Shanghai Daeyeon Chemicals Co., Ltd. URL: [Link]

  • MDPI Polymers. Design and Synthesis of Hyperbranched Aromatic Polymers for Catalysis. MDPI. URL: [Link]

  • Chemical Journal of Chinese Universities. Thermal Expansion Behavior of Amide-containing Polyimide Films with Ultralow Thermal Expansion Coefficient. JLU. URL:[Link]

  • ResearchGate / ACS. Hyperbranched Polyimides for Gas Separation Applications. 1. Synthesis and Characterization. ResearchGate. URL: [Link]

  • Journal of King Saud University - Science. Synthesis and thermo-chemical stability properties of hyperbranched polyimide. Elsevier. URL:[Link]

Sources

Safety Operating Guide

3,5-diamino-N-(4-aminophenyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I approach the handling and disposal of 3,5-diamino-N-(4-aminophenyl)benzamide (CAS: 28055-83-6 / 8055-83-6) with uncompromising rigor[1]. This compound belongs to the class of Primary Aromatic Amines (PAAs), materials widely utilized in polymer synthesis, dye manufacturing, and drug development, but notorious for their severe health and environmental hazards[2].

To build a self-validating safety culture in your laboratory, you must move beyond rote memorization of Safety Data Sheets (SDS). You must understand the causality behind the protocols. This guide provides the essential, step-by-step operational and disposal methodologies required to manage this chemical safely and compliantly.

The Causality of Hazard: Why PAAs Require Stringent Control

This compound features three primary amine groups attached to an aromatic benzamide core. The danger of PAAs lies in their lipophilicity and metabolic reactivity[2]. Because they are highly lipid-soluble, they readily breach the stratum corneum, making dermal absorption a primary route of toxic exposure[3].

Once absorbed, PAAs undergo hepatic metabolism. Cytochrome P450 enzymes N-hydroxylate the amine, which is subsequently esterified. The cleavage of this ester yields a highly reactive nitrenium ion—a potent electrophile that covalently binds to DNA, forming adducts that initiate mutagenesis and carcinogenesis[4]. Furthermore, improper disposal into aqueous systems leads to severe aquatic toxicity, as these compounds resist natural degradation and can significantly alter water chemistry[2].

G A This compound (Lipid Soluble PAA) B Cytochrome P450 (N-hydroxylation) A->B Hepatic Metabolism C N-hydroxyarylamine Intermediate B->C D Phase II Enzymes (NATs / SULTs) C->D Esterification E Reactive Nitrenium Ion (Electrophile) D->E Cleavage F DNA Adduct Formation (Mutagenesis) E->F Covalent Binding

Mechanistic pathway of PAA metabolic activation leading to DNA adduct formation.

Operational Safety & Handling Methodology

Before initiating any workflow involving this compound, implement the following step-by-step handling protocol. This system is designed to be self-validating: if any step fails, the subsequent step acts as a physical barrier.

Step 1: Engineering Control Verification

  • Action: Conduct all weighing, mixing, and transferring inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: As a powder, the compound poses a severe inhalation risk. The negative pressure environment prevents aerosolized particulates from entering the operator's breathing zone[5].

Step 2: Strategic PPE Selection

  • Action: Don a disposable, fluid-resistant lab coat, chemical splash goggles, and double gloves. Use a heavy-duty nitrile outer glove and a polyethylene inner glove.

  • Causality: Standard latex offers virtually zero permeation resistance to aromatic organics. Nitrile provides a robust chemical barrier, while the double-glove technique ensures that if the outer glove is breached by a solvent vehicle (e.g., DMSO), the inner glove prevents immediate dermal contact[5].

Step 3: Pre-Emptive Spill Preparation

  • Action: Stage a spill kit containing vermiculite absorbent and a dilute (0.1 M) Hydrochloric Acid (HCl) solution adjacent to the workspace[6].

  • Causality: PAAs are weakly basic. In the event of a spill, applying mild acid protonates the amine groups, converting the lipophilic free base into a water-soluble ammonium salt, which drastically reduces volatility and simplifies absorbent cleanup.

Proper Disposal Procedures & RCRA Compliance

The Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous laboratory waste under the Resource Conservation and Recovery Act (RCRA)[5]. For academic and research institutions operating under RCRA Subpart K, precise waste determination and segregation are legally mandated[7].

Never dispose of this compound down the drain or in standard municipal trash. It must be routed for high-temperature incineration.

Step-by-Step Disposal Workflow:

Step 1: Segregation at the Source

  • Action: Separate waste into distinct streams immediately upon generation: Solid Waste (contaminated weigh boats, spatulas, PPE) and Liquid Waste (reaction filtrates, solvent washings).

  • Causality: Mixing waste streams increases the volume of highly regulated hazardous waste, exponentially increasing disposal costs. Furthermore, mixing PAAs with incompatible chemicals (like strong oxidizers) can trigger exothermic reactions[2].

Step 2: Primary Containment

  • Action:

    • Solid Waste: Place in a heavy-duty, transparent polyethylene bag. Seal the bag, then place it inside a rigid, leak-proof High-Density Polyethylene (HDPE) container[6].

    • Liquid Waste: Transfer to a glass or PTFE carboy equipped with a vented cap.

  • Causality: Vented caps prevent pressure buildup from incidental off-gassing. HDPE and PTFE are chemically inert to aromatic amines, preventing container degradation.

Step 3: RCRA Labeling and SAA Storage

  • Action: Affix a standardized RCRA "Hazardous Waste" label to the container the moment the first drop or gram of waste is introduced. Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5].

  • Causality: Real-time labeling prevents "mystery chemicals" from accumulating, which poses a lethal risk to environmental health and safety (EHS) personnel during lab clean-outs[7].

Step 4: Transfer to TSDF for Incineration

  • Action: Once the SAA volume limit is reached, transfer the waste to the Central Accumulation Area within 3 days. Dispatch to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[7].

  • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the aromatic rings and amine bonds, converting the toxic compound into simple, scrubbable combustion gases (CO2, H2O, NOx)[6].

G Start Waste Generation: PAA Contaminated Material Solid Solid Waste (Powders, PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Container1 Double-Bagged HDPE Containers Solid->Container1 Aqueous Aqueous Waste (<1% Organics) Liquid->Aqueous Organic Organic Solvent Waste Liquid->Organic Container2 Vented PTFE/Glass Carboys Aqueous->Container2 Organic->Container2 RCRA RCRA Hazardous Waste Labeling (SAA Accumulation) Container1->RCRA Container2->RCRA Incineration High-Temperature Incineration (EPA-Approved TSDF) RCRA->Incineration Transfer within Regulatory Limits

Step-by-step RCRA-compliant waste segregation and disposal workflow for PAA materials.

Quantitative Waste Management Parameters

To ensure logistical precision, adhere to the following quantitative thresholds for managing this compound waste streams.

Waste Stream CategoryContaminant ProfilePrimary Container MaterialMax Accumulation Limit (SAA)Final Disposal Method
Solid Hazardous Waste Powders, contaminated PPE, wipes, weigh boatsDouble-bagged inside rigid HDPE55 Gallons (Transfer to CAA within 3 days of limit)High-Temperature Incineration
Organic Liquid Waste PAA dissolved in organic solvents (e.g., DMSO, Methanol)Glass or PTFE Carboy (Vented)55 Gallons (Transfer to CAA within 3 days of limit)High-Temperature Incineration
Aqueous Liquid Waste PAA suspended in buffers or waterHDPE Carboy (Vented)55 Gallons (Transfer to CAA within 3 days of limit)Specialized Wastewater Treatment / Incineration

Note: While highly reactive, acutely hazardous chemicals (P-listed) are restricted to a 1-quart SAA limit under RCRA, standard PAAs typically fall under the 55-gallon limit unless specifically categorized otherwise in your local jurisdiction[7]. Always verify with your institutional EHS officer.

By integrating these mechanistically grounded protocols into your daily operations, you protect your personnel, maintain stringent regulatory compliance, and ensure the integrity of your research environment.

References

  • Watson International Limited. "Diamines Archives - this compound CAS 8055-83-6". Watson-Int. [Link]

  • Gheni, S. A., et al. (2023). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 31(1), 8-21. [Link]

  • Tri-iso. "MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines". Tri-iso Inc. [Link]

  • The EI Group. (2024). "Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees". EI Group. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US EPA. [Link]

Sources

Personal protective equipment for handling 3,5-diamino-N-(4-aminophenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Snapshot

3,5-Diamino-N-(4-aminophenyl)benzamide (CAS: 8055-83-6) is a high-nitrogen aromatic amide often utilized as a monomer in high-performance polyamide synthesis or as a pharmaceutical intermediate.[1] Structurally, it contains three primary amine groups, classifying it as a polyamino-aromatic compound .[1]

Critical Hazard Profile:

  • Genotoxicity/Carcinogenicity: Like many primary aromatic amines (PAAs), this compound must be treated as a suspected mutagen and carcinogen (Category 1B/2) until specific toxicology proves otherwise.

  • Skin Sensitization: High potential for inducing allergic contact dermatitis.[1]

  • Absorption: Lipophilic nature facilitates transdermal absorption.[1]

  • Physical Hazard: Fine powder form presents a combustible dust explosion risk and static accumulation hazard.[1]

The Golden Rule: Handle as if it is a cytotoxic agent. Zero skin contact.[1] Zero inhalation.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneComponentSpecificationRationale
Respiratory Primary PAPR (Powered Air Purifying Respirator) or N95/P100 (Fit-tested)Prevents inhalation of sensitizing dust.[1] PAPR recommended for dispensing >1g.[1]
SecondaryFume Hood (Face Velocity: 80-100 fpm)Engineering control is the primary barrier; respirator is the failsafe.[1]
Dermal (Hand) Inner Layer Nitrile (4 mil)Tactile sensitivity.[1]
Outer Layer Long-cuff Nitrile (8 mil) or LaminateAromatic amines can permeate thin nitrile.[1] Double-gloving provides "breakthrough" time buffer.[1]
Dermal (Body) Suit Tyvek® Lab Coat (Closed Front) or CoverallDisposable suits prevent migration of particles to personal clothing/home.[1]
SleevesTyvek® Sleeve CoversBridges the gap between glove cuff and lab coat to prevent wrist exposure.
Ocular Primary Chemical Splash GogglesSafety glasses are insufficient for fine powders that can drift around lenses.[1]

Operational Handling Protocols

A. Engineering Controls & Setup
  • Static Control: This powder is likely electrostatic.[1] Use an ionizing bar or anti-static gun inside the weigh station.

  • Light Sensitivity: Aromatic amines oxidize (brown) upon light exposure.[1] Handle in amber glassware or wrap vessels in foil.

B. Weighing & Transfer Workflow
  • Never weigh on an open bench.[1] Use a Vented Balance Enclosure (VBE) or Class II Biosafety Cabinet.

  • Technique: Use the "Static-Free Transfer" method.[1]

HandlingWorkflow Start Start: Material Retrieval Check PPE & Engineering Check (Fume Hood On?) Start->Check Weigh Weighing (VBE) *Anti-static Gun Used* Check->Weigh Pass Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Closed Transfer Seal Seal & Wipe Down (Decon Outer Vessel) Solubilize->Seal Waste Disposal (Solid vs Liquid) Seal->Waste Excess/Cleanup

Figure 1: Safe Handling Workflow for Potent Aromatic Amines.

C. Solubilization Strategy

Due to the rigid benzamide backbone, solubility can be challenging.

  • Preferred Solvents: DMSO, DMF, DMAc, NMP.

  • Protocol:

    • Place solid in the vessel first.

    • Add solvent gently down the side to minimize dust disturbance.

    • Vortex or sonicate in a sealed container. Do not sonicate open vessels (aerosol risk).[1]

Decontamination & Disposal

Deactivation Chemistry

Standard soap and water removes the chemical but does not destroy it.[1] To chemically degrade aromatic amines on surfaces:

  • Step 1: Wipe with 10% Acetic Acid (protonates amines, increasing water solubility for removal).

  • Step 2: Wipe with Surfactant/Water mix.[1]

  • Step 3: Final rinse with Ethanol (removes organic residue).[1]

Note: Avoid using bleach (hypochlorite) directly on large piles of amine powder, as this can form chloroamines (toxic gas).[1]

Disposal Pathways
Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Cytotoxic/Poison)High-Temperature Incineration.[1] Label: "Contains Aromatic Amines".[1][2][3]
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate based on solvent (e.g., DMSO waste).
Sharps/Glass Contaminated SharpsRigid container, incinerate.

Emergency Response Logic

EmergencyLogic Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Doff Gloves 2. Wash 15 min (Soap/Water) 3. Seek Medical Skin->ActionSkin ActionEye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. ER Immediately Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if needed 3. Medical Monitor (Delayed Edema) Inhale->ActionInhale

Figure 2: Immediate Emergency Response Decision Tree.

Technical Data Summary

PropertyValueRelevance to Safety
Molecular Formula C₁₃H₁₄N₄OHigh Nitrogen content implies potential for NOx fumes in fire.[1]
Molecular Weight 242.28 g/mol Non-volatile solid; dust is the primary vector.[1]
Physical State Off-white to brown powderColor change indicates oxidation/degradation.[1]
Melting Point >150°C (Predicted)Stable at room temp; does not sublime.
LogP ~0.5 - 1.5 (Est)Lipophilic enough to cross skin barriers.[1]

References

  • National Institute of Standards and Technology (NIST). Benzamide, N-(4-aminophenyl)- (Related Structure Data).[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Standards. Available at: [Link][1]

Sources

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